molecular formula C10H8O2S B1585965 Methyl benzo[b]thiophene-2-carboxylate CAS No. 22913-24-2

Methyl benzo[b]thiophene-2-carboxylate

Cat. No.: B1585965
CAS No.: 22913-24-2
M. Wt: 192.24 g/mol
InChI Key: KRRAZMUPVIGDCU-UHFFFAOYSA-N
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Description

Methyl benzo[b]thiophene-2-carboxylate is a useful research compound. Its molecular formula is C10H8O2S and its molecular weight is 192.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2S/c1-12-10(11)9-6-7-4-2-3-5-8(7)13-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRRAZMUPVIGDCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384160
Record name Methyl benzo[b]thiophene-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22913-24-2
Record name Methyl benzo[b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl benzo[b]thiophene-2-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"Methyl benzo[b]thiophene-2-carboxylate" synthesis from 2-benzothiophenecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of methyl benzo[b]thiophene-2-carboxylate from its corresponding carboxylic acid. The document is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into the mechanistic underpinnings of the Fischer esterification, provides a detailed, field-tested experimental protocol, and offers insights into process optimization and troubleshooting. Emphasis is placed on ensuring scientific integrity, safety, and reproducibility.

Introduction: The Significance of the Benzo[b]thiophene Scaffold

The benzo[b]thiophene moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities. Its derivatives have been investigated for their potential as antimicrobial, anticancer, anti-inflammatory, and antidepressant agents, among others. This compound serves as a key intermediate in the synthesis of these more complex, biologically active molecules. A reliable and scalable synthesis of this ester is therefore of paramount importance for advancing research and development in this area.

This guide will focus on the Fischer-Speier esterification, a classic and robust method for the conversion of carboxylic acids to esters.[1] We will explore the nuances of applying this reaction to the specific case of 2-benzothiophenecarboxylic acid, providing a rationale for each step of the process.

The Fischer Esterification: A Mechanistic Perspective

The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water.[2] The reaction's reversibility necessitates strategic choices to drive the equilibrium towards the desired product.

The mechanism proceeds through several key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst (typically concentrated sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic.

  • Nucleophilic Attack by the Alcohol: A molecule of the alcohol, in this case methanol, acts as a nucleophile and attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups, converting it into a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester.

  • Deprotonation: A weak base (such as water or another molecule of the alcohol) removes the proton from the carbonyl oxygen, yielding the final ester product and regenerating the acid catalyst.

To favor the formation of the ester, the reaction is typically conducted using a large excess of the alcohol, which also serves as the solvent.[3] This high concentration of a reactant shifts the equilibrium to the product side, in accordance with Le Châtelier's principle.

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityPurity
2-Benzothiophenecarboxylic acid178.215.00 g>95%
Methanol (anhydrous)32.04100 mLACS grade
Sulfuric acid, concentrated98.082.5 mL95-98%
Saturated sodium bicarbonate solution-As needed-
Ethyl acetate88.11As neededACS grade
Anhydrous sodium sulfate142.04As needed-
Equipment
  • 250 mL round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Reaction Workflow

SynthesisWorkflow A Reactant Charging B Acid Catalysis & Reflux A->B Heat & Stir C Reaction Quenching B->C Cool & Neutralize D Liquid-Liquid Extraction C->D Phase Separation E Drying & Solvent Removal D->E Isolate Organic Layer F Product Isolation & Characterization E->F Purification

References

"Methyl benzo[b]thiophene-2-carboxylate" CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl Benzo[b]thiophene-2-carboxylate

Introduction

This compound is a vital heterocyclic building block in the fields of organic synthesis and medicinal chemistry. As a derivative of benzo[b]thiophene, a bicyclic aromatic structure containing a fused benzene and thiophene ring, this compound serves as a versatile scaffold for the development of novel therapeutic agents and functional materials. The benzothiophene core is a privileged structure found in numerous biologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.[1] This guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development.

Compound Identification and Physicochemical Properties

Precise identification and understanding the physicochemical properties of a compound are foundational to its application in research and development. This compound is a stable, solid compound under standard conditions.

PropertyValueSource(s)
CAS Number 22913-24-2[2][3]
Molecular Formula C₁₀H₈O₂S[2][4]
Molecular Weight 192.23 g/mol [2][3]
IUPAC Name methyl 1-benzothiophene-2-carboxylate[4]
Synonyms Benzo[b]thiophene-2-carboxylic acid methyl ester, Methyl thianaphthene-2-carboxylate[2][5]
Physical Form Solid, Crystalline[2][6]
Melting Point 70-74 °C[2]
Boiling Point 304.59 °C at 760 mmHg[5]
Density 1.273 g/cm³[5]
Storage Sealed in a dry environment at 2-8 °C

Synthesis Methodologies

The most common and straightforward synthesis of this compound is through the Fischer esterification of its corresponding carboxylic acid. This method is widely used due to its simplicity and the availability of starting materials.

Protocol: Fischer Esterification of Benzo[b]thiophene-2-carboxylic Acid

This protocol describes the synthesis via acid-catalyzed esterification. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Step-by-Step Methodology:

  • Dissolution: Dissolve Benzo[b]thiophene-2-carboxylic acid (1.0 eq.) in an excess of methanol (e.g., 20 mL per gram of acid). Methanol serves as both the reactant and the solvent, driving the equilibrium towards the product side.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 g) to the solution. Sulfuric acid is the proton source required to activate the carboxylic acid.

  • Reaction: Stir the mixture at a moderately elevated temperature (e.g., 60 °C or reflux) for 16-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid catalyst until effervescence ceases.[7]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate. The organic layer will contain the desired ester.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it under reduced pressure to yield the crude product. The final product can be further purified by recrystallization or column chromatography.

G cluster_start Starting Materials cluster_reaction Reaction & Workup cluster_end Final Product A Benzo[b]thiophene- 2-carboxylic Acid D Mix & Heat (60°C, 16h) A->D B Methanol (Solvent/Reagent) B->D C H₂SO₄ (Catalyst) C->D E Neutralize (aq. NaHCO₃) D->E Reaction Mixture F Extract (Ethyl Acetate) E->F G Purify (Recrystallization/ Chromatography) F->G Crude Product H Methyl Benzo[b]thiophene- 2-carboxylate G->H Pure Product

Caption: Fischer Esterification Workflow.

An alternative, more advanced method involves the direct synthesis from substituted nitro compounds, where a nitro group is displaced by a thiolate in a nucleophilic aromatic substitution reaction, followed by cyclization.[8][9]

Key Reactions and Synthetic Utility

This compound is a valuable intermediate due to the reactivity of the ester functional group. This allows for its conversion into a variety of other functional groups, expanding its utility in the synthesis of complex molecules.

  • Hydrolysis: The ester can be easily hydrolyzed back to the parent carboxylic acid using a base (like NaOH or KOH) followed by acidic workup. This is useful when the ester is used as a protecting group for the carboxylic acid.

  • Amidation: Reaction with amines can produce the corresponding amides. This is a common step in the synthesis of bioactive compounds.

  • Reduction: The ester can be reduced to the corresponding primary alcohol, (benzo[b]thiophen-2-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

  • Hydrazide Formation: Reacting the ester with hydrazine hydrate yields benzo[b]thiophene-2-carbohydrazide. This hydrazide is a key precursor for synthesizing acylhydrazones, a class of compounds with significant antimicrobial activity.[10][11]

G cluster_derivatives Synthetic Transformations Core Methyl Benzo[b]thiophene-2-carboxylate Acid Carboxylic Acid Core->Acid Base Hydrolysis (e.g., NaOH) Amide Amide Core->Amide Aminolysis (e.g., R-NH₂) Alcohol Primary Alcohol Core->Alcohol Reduction (e.g., LiAlH₄) Hydrazide Carbohydrazide Core->Hydrazide Hydrazinolysis (e.g., N₂H₄·H₂O)

Caption: Key Reactions of the Ester Group.

Spectroscopic Data Overview

  • Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. A strong absorption band is expected around 1720-1740 cm⁻¹, characteristic of the C=O (carbonyl) stretch of the ester. Additional peaks corresponding to C-O stretching and aromatic C=C and C-H bonds will also be present.[4]

  • Mass Spectrometry (MS): In electron ionization mass spectrometry, the compound will show a molecular ion (M⁺) peak corresponding to its molecular weight (m/z ≈ 192).[4]

Safety, Handling, and Storage

As a laboratory chemical, proper handling of this compound is essential.

  • Hazard Identification: The compound is classified as an irritant. Hazard statements indicate that it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[12] The GHS pictogram is an exclamation mark (GHS07).[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. When handling the solid powder, use of a dust mask or working in a ventilated hood is recommended to avoid inhalation.[2][13]

  • First Aid Measures:

    • Skin Contact: Wash off immediately with plenty of soap and water.[6][12]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6][12]

    • Inhalation: Move the person to fresh air.[6][13]

    • Ingestion: Clean mouth with water and drink plenty of water afterwards.[6] In all cases of significant exposure or if symptoms persist, seek medical attention.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, as recommended at 2-8 °C.

Applications in Research and Drug Development

The benzo[b]thiophene scaffold is of significant interest to the pharmaceutical industry. Its structural similarity to indole allows it to act as a bioisostere, interacting with similar biological targets. Derivatives of benzo[b]thiophene have demonstrated a wide array of pharmacological activities.

For instance, compounds derived from the benzo[b]thiophene core are being investigated as:

  • Antimicrobial Agents: Acylhydrazone derivatives have shown promising activity against multidrug-resistant Staphylococcus aureus (MRSA).[11]

  • Cholinesterase Inhibitors: Certain benzo[b]thiophene-chalcone hybrids have been synthesized and evaluated as potential treatments for Alzheimer's disease.[1]

  • Anti-inflammatory Agents: The scaffold is present in drugs like raloxifene, used for osteoporosis, and zileuton, an asthma medication.[1]

This compound is a key starting material for accessing these more complex and functionalized derivatives, making it a cornerstone for library synthesis and lead optimization campaigns in drug discovery.

Conclusion

This compound is more than just a chemical intermediate; it is a gateway to a rich area of medicinal chemistry. Its straightforward synthesis, well-defined reactivity, and the proven biological relevance of its core structure make it an indispensable tool for scientists. A thorough understanding of its properties, handling requirements, and synthetic potential, as outlined in this guide, is crucial for leveraging this compound to its full potential in the pursuit of novel scientific discoveries.

References

"Methyl benzo[b]thiophene-2-carboxylate" IUPAC name and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl Benzo[b]thiophene-2-carboxylate: Synthesis, Properties, and Applications

Abstract

This compound is a pivotal heterocyclic compound that serves as a fundamental building block in the realms of medicinal chemistry and materials science. Its rigid, bicyclic structure, composed of a benzene ring fused to a thiophene ring, imparts unique electronic and steric properties that are leveraged in the design of novel therapeutic agents and functional organic materials. This guide provides a comprehensive overview of this compound, covering its formal nomenclature and structural attributes, detailed synthesis protocols with mechanistic insights, analytical characterization techniques, and significant applications, particularly in drug development. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causal relationships in experimental design and provides robust, self-validating methodologies for researchers, scientists, and professionals in the field.

Nomenclature and Structural Elucidation

A precise understanding of a compound's identity is the cornerstone of scientific research. This section delineates the formal naming conventions and structural features of the topic molecule.

IUPAC Name and Synonyms

The formal IUPAC name for this compound is Methyl 1-benzothiophene-2-carboxylate . However, it is more commonly referred to in literature and commercial catalogs as This compound . The "[b]" indicates that the benzene ring is fused to the 'b' side (the 2,3-bond) of the thiophene ring.

Several synonyms are in common use, reflecting historical naming conventions and database entries:

  • Benzo[b]thiophene-2-carboxylic acid methyl ester

  • Methyl thianaphthene-2-carboxylate[1]

  • Thianaphthene-2-carboxylic acid methyl ester[1]

The CAS Registry Number for this compound is 22913-24-2 .[1][2][3]

Molecular Structure and Physicochemical Properties

The molecule consists of a benzothiophene core with a methyl ester functional group attached at the C2 position of the thiophene ring. This structure provides a chemically stable and versatile scaffold for further functionalization.

Structure: Chemical structure of this compound Source: PubChem CID 2800344[4]

Key physicochemical properties are summarized in the table below, providing essential data for experimental planning and execution.

PropertyValueSource(s)
Molecular Formula C₁₀H₈O₂S[2]
Molecular Weight 192.23 g/mol
Appearance Solid
Melting Point 70-74 °C[1]
Boiling Point 304.59 °C at 760 mmHg[1]
Density 1.273 g/cm³[1]
SMILES COC(=O)c1cc2ccccc2s1
InChI Key KRRAZMUPVIGDCU-UHFFFAOYSA-N[2]

Synthesis Methodology: Fischer Esterification

The most direct and widely adopted method for preparing this compound is the acid-catalyzed esterification of its corresponding carboxylic acid precursor. This approach, a classic example of the Fischer esterification, is favored for its high efficiency and operational simplicity.

Principle of Synthesis

The reaction involves treating benzo[b]thiophene-2-carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid.[1][5]

Mechanism:

  • Protonation: The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A methanol molecule acts as a nucleophile, attacking the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, eliminating a water molecule.

  • Deprotonation: The protonated ester is deprotonated by a weak base (e.g., water or another methanol molecule) to regenerate the acid catalyst and yield the final methyl ester product.

Using excess methanol is a critical experimental choice; according to Le Châtelier's principle, it shifts the reaction equilibrium towards the product side, maximizing the yield.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, where successful completion of each step ensures the integrity of the process.

Materials:

  • Benzo[b]thiophene-2-carboxylic acid (1.0 eq)

  • Methanol (reagent grade, anhydrous, ~20 mL per gram of acid)

  • Concentrated Sulfuric Acid (catalytic amount, ~0.1 g per gram of acid)

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Deionized Water

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzo[b]thiophene-2-carboxylic acid (e.g., 5.61 mmol, 1.0 g).[5]

  • Reagent Addition: Add methanol (20 mL) to dissolve the starting material.[5] Once dissolved, slowly and carefully add concentrated sulfuric acid (0.1 g) while stirring.[5] Causality: The acid must be added slowly to control the initial exotherm.

  • Heating: Heat the reaction mixture to 60 °C and maintain this temperature for 16 hours under constant stirring to ensure the reaction proceeds to completion.[5] Expertise: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible.

  • Work-up & Neutralization: After cooling the mixture to room temperature, slowly add 50 mL of saturated aqueous sodium bicarbonate solution to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid.[5] Trustworthiness: The neutralization is confirmed by the cessation of CO₂ effervescence and checking the pH with litmus paper.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 30 mL). Combine the organic layers. Causality: Ethyl acetate is chosen for its ability to efficiently dissolve the ester product while being immiscible with water.

  • Drying and Filtration: Dry the combined organic phase over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Solvent Removal: Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to obtain pure this compound.

Synthesis Workflow Visualization

The following diagram illustrates the key stages of the synthesis process.

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification start Benzo[b]thiophene-2- carboxylic Acid reaction Heat at 60°C (16 hours) start->reaction reagents Methanol (Solvent/Reagent) + H₂SO₄ (Catalyst) reagents->reaction neutralize Neutralize with Sat. NaHCO₃ reaction->neutralize Cool to RT extract Extract with Ethyl Acetate neutralize->extract dry Dry (MgSO₄) & Filter extract->dry evaporate Evaporate Solvent dry->evaporate purify Recrystallize evaporate->purify product Pure Methyl benzo[b]thiophene- 2-carboxylate purify->product

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The benzothiophene scaffold is classified as a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive compounds.[6] this compound is a critical intermediate, providing a reactive handle for the construction of more complex molecules.

Role as a Key Intermediate

The ester functional group is readily converted into other functionalities, such as amides, hydrazides, or can be reduced to an alcohol. This versatility makes it an ideal starting point for building libraries of compounds for biological screening. For example, it is a precursor for synthesizing substituted benzo[b]thiophene acylhydrazones, which have shown promising antimicrobial activity against multidrug-resistant Staphylococcus aureus (MRSA).[7] The benzothiophene core itself is present in drugs like Raloxifene (an osteoporosis medication) and Zileuton (an asthma treatment), highlighting the therapeutic importance of this heterocyclic system.[6]

Logical Flow from Intermediate to Bioactive Compound

The diagram below outlines the role of this compound as a precursor in the synthesis of potentially therapeutic agents.

Application_Flow cluster_derivatization Chemical Derivatization cluster_application Therapeutic Application start Methyl benzo[b]thiophene- 2-carboxylate hydrazide Benzo[b]thiophene- 2-carbohydrazide start->hydrazide Hydrazinolysis condensation Condensation Reaction hydrazide->condensation aldehyde Aromatic / Heteroaromatic Aldehydes aldehyde->condensation acylhydrazone Bioactive Acylhydrazone Derivatives condensation->acylhydrazone Synthesis target Antimicrobial Screening (e.g., MRSA) acylhydrazone->target Evaluation

Caption: Role of this compound as a key intermediate.

Safety and Handling

Proper handling of chemical reagents is paramount for laboratory safety. This compound possesses specific hazards that require appropriate precautions.

Hazard ClassGHS PictogramSignal WordHazard Statement(s)
Skin Irritation 2GHS07 (Exclamation Mark)WarningH315: Causes skin irritation.[8]
Eye Irritation 2GHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation.[8]
STOT SE 3GHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation.[8]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Respiratory Protection: Use in a well-ventilated fume hood. If dust is generated, a dust mask (e.g., N95) is recommended.

  • Skin Protection: Laboratory coat.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in the life sciences and material sciences. Its straightforward synthesis, coupled with the chemical versatility of its ester group, establishes it as a high-value building block. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, empowers researchers to harness its full potential in the development of next-generation pharmaceuticals and advanced materials.

References

"Methyl benzo[b]thiophene-2-carboxylate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

Technical Guide: Methyl Benzo[b]thiophene-2-carboxylate

Introduction

This compound is a pivotal heterocyclic compound that serves as a versatile building block in organic synthesis and medicinal chemistry. The benzo[b]thiophene scaffold is a privileged structure in drug discovery, appearing in a range of biologically active molecules. This guide provides an in-depth analysis of the compound's physicochemical properties, synthesis, characterization, reactivity, and applications, tailored for researchers and professionals in drug development. Its role as a key intermediate stems from the reactivity of its ester functional group and the potential for modification of the bicyclic ring system.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is critical for its handling, reaction setup, and characterization.

PropertyValueSource(s)
Molecular Formula C₁₀H₈O₂S[1][2][3][4][5]
Molecular Weight 192.23 g/mol [1][3][5]
CAS Number 22913-24-2[1][2][3][5]
Appearance Solid[1][2]
Melting Point 70-74 °C[1][2][4]
Synonyms Benzo[b]thiophene-2-carboxylic acid methyl ester, Methyl thianaphthene-2-carboxylate[1][4][5]
Boiling Point 304.59 °C at 760 mmHg[4]
Density 1.273 g/cm³[4]

Synthesis Strategies and Methodologies

The synthesis of this compound can be approached through several routes. The most common and straightforward method is the Fischer esterification of the parent carboxylic acid. More complex strategies involve the construction of the benzothiophene ring itself.

Fischer Esterification of Benzo[b]thiophene-2-carboxylic Acid

This is the most direct and widely used laboratory-scale synthesis. The causality behind this choice is the high availability of the starting carboxylic acid and the simplicity of the reaction, which is catalyzed by a strong acid.

  • Setup : To a round-bottom flask equipped with a reflux condenser, add Benzo[b]thiophene-2-carboxylic acid (1.0 eq).

  • Reagents : Add methanol (20 volumes) as both the solvent and the reactant.

  • Catalysis : Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture.[4][6]

  • Reaction : Heat the reaction mixture to reflux (approximately 60-65 °C) and stir for 16 hours.[6] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up : After the reaction is complete, cool the mixture to room temperature. Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid catalyst until effervescence ceases.[6]

  • Extraction : Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.[6]

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography.

G cluster_reagents Reagents & Setup cluster_process Reaction Process A Benzo[b]thiophene-2-carboxylic Acid D Heat to Reflux (60-65°C, 16h) A->D B Methanol (Solvent/Reagent) B->D C H₂SO₄ (Catalyst) C->D E Neutralization (aq. NaHCO₃) D->E F Extraction (Ethyl Acetate) E->F G Purification (Recrystallization/Chromatography) F->G H This compound G->H

Caption: Fischer Esterification Workflow.

Oxidative Cyclization Routes

A foundational approach to forming the benzo[b]thiophene core itself is through the oxidative cyclization of o-mercaptocinnamic acids. While more complex, this method builds the heterocyclic system and is particularly useful for producing benzo[b]thiophene-2-carboxylates directly.[7] Other advanced methods include photocatalytic radical annulation of o-methylthio-arenediazonium salts with alkynes.[8]

Spectroscopic Characterization

  • Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. A strong absorption band is expected around 1720-1740 cm⁻¹, characteristic of the C=O stretch of the ester. Additional peaks will be present corresponding to C-O stretching and the aromatic C=C bonds of the benzothiophene ring. The NIST WebBook provides a reference gas-phase IR spectrum for this compound.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is expected to show distinct signals. A sharp singlet integrating to three protons should appear around 3.9 ppm, corresponding to the methyl ester (–OCH₃) protons. The aromatic region (7.0-8.5 ppm) will display a set of multiplets corresponding to the five protons on the bicyclic ring system.

    • ¹³C NMR : The carbon NMR will show a signal for the ester carbonyl carbon around 162 ppm. The methyl carbon will appear upfield (~52 ppm), with the remaining signals corresponding to the aromatic carbons of the benzothiophene core.

Reactivity and Applications in Drug Development

This compound is a strategic intermediate for creating more complex, biologically active molecules. The benzo[b]thiophene nucleus is found in drugs like Raloxifene (an osteoporosis treatment) and Zileuton (an asthma medication), highlighting the scaffold's therapeutic importance.

Key Reactions
  • Hydrolysis : The ester can be easily hydrolyzed back to the parent carboxylic acid under basic conditions (e.g., NaOH or KOH), which is a common step for subsequent amide coupling reactions.

  • Amidation/Hydrazide Formation : The ester can react with amines or hydrazine to form amides or carbohydrazides, respectively. These derivatives are crucial precursors for synthesizing various heterocyclic systems. For example, reacting with hydrazine produces benzo[b]thiophene-2-carbohydrazide, a key intermediate for antimicrobial acylhydrazones.[9]

  • Reduction : The ester group can be reduced to a primary alcohol (2-hydroxymethyl-benzo[b]thiophene) using reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then be used in further synthetic transformations.

The compound's utility is demonstrated in its use as a precursor for novel therapeutic agents. For instance, it is a starting material for synthesizing 2-substituted-1,3,4-oxadiazoles and acylhydrazones, which have been investigated for their potent antimicrobial activity against multidrug-resistant bacteria like Staphylococcus aureus.[6][9]

G A Methyl Benzo[b]thiophene- 2-carboxylate B Benzo[b]thiophene- 2-carbohydrazide A->B + Hydrazine D Benzo[b]thiophene- 2-carboxylic Acid A->D Hydrolysis (NaOH) C Bioactive Acylhydrazones (Antimicrobial Agents) B->C + Aldehydes E Bioactive Amides D->E Amide Coupling

Caption: Synthetic pathways to bioactive molecules.

Safety and Handling

This compound requires careful handling due to its potential health effects.

  • Hazards : It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][10]

  • Precautions : Standard laboratory personal protective equipment (PPE) should be used, including safety gloves, eye protection (goggles), and a lab coat.[1] Work should be conducted in a well-ventilated fume hood to avoid inhaling dust or vapors.[1][10] In case of contact, wash skin with soap and water, and for eye contact, rinse cautiously with water for several minutes.[10]

Conclusion

This compound is more than a simple chemical intermediate; it is a foundational component in the synthesis of high-value molecules, particularly in the pharmaceutical industry. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an indispensable tool for researchers. A thorough understanding of its handling, characterization, and reaction pathways is essential for leveraging its full potential in the development of novel therapeutics.

References

An In-depth Technical Guide to Methyl Benzo[b]thiophene-2-carboxylate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Methyl benzo[b]thiophene-2-carboxylate is a pivotal heterocyclic building block in organic synthesis, particularly within the fields of medicinal chemistry and materials science. Its rigid, aromatic scaffold is a common feature in a variety of biologically active compounds. This guide provides a comprehensive overview of its physicochemical properties, outlines a detailed and reliable synthetic protocol, explores its chemical reactivity, and discusses its applications as a key intermediate in the development of therapeutic agents. This document is intended for researchers, chemists, and professionals in drug discovery who require a deep technical understanding of this versatile compound.

The Benzo[b]thiophene Scaffold: A Privileged Structure in Drug Discovery

The benzo[b]thiophene ring system, formed by the fusion of a benzene ring and a thiophene ring, is classified as a "privileged structure" in medicinal chemistry.[1][2] This designation is reserved for molecular scaffolds that are capable of binding to multiple, diverse biological targets, leading to a broad range of pharmacological activities.[1][2] Derivatives of this core have been successfully developed as anti-cancer, anti-microbial, anti-inflammatory, and anti-diabetic agents, among others.[1][2][3][4] this compound serves as a crucial and versatile starting material for accessing a wide array of these more complex, biologically active molecules. Its ester functionality at the 2-position provides a convenient handle for synthetic modifications, such as hydrolysis, amidation, and reduction, allowing for the systematic elaboration of the core structure.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of a compound is fundamental to its application in synthesis and research.

Core Physicochemical Properties

This compound is typically a stable, solid compound under standard laboratory conditions. Its key properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₀H₈O₂S[5][6]
Molecular Weight 192.23 g/mol [5][6]
Appearance White to light yellow solid[6]
Melting Point 70-74 °C[5][6]
Boiling Point ~305 °C (Predicted)[6]
CAS Number 22913-24-2[5][6]
Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the compound after synthesis.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl ester protons. The aromatic region (typically δ 7.0-8.5 ppm) will show a complex multiplet pattern for the four protons on the benzene ring and a singlet for the proton at the 3-position of the thiophene ring. The methyl ester will appear as a sharp singlet, typically around δ 3.9-4.0 ppm, due to the deshielding effect of the adjacent carbonyl and oxygen atoms.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display ten unique carbon signals. The carbonyl carbon of the ester will be the most downfield signal, typically in the range of δ 162-165 ppm. The aromatic carbons will appear between δ 120-145 ppm. The methyl carbon of the ester group will be observed as a single peak in the upfield region, around δ 52-53 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O (carbonyl) stretch of the ester group, typically found around 1710-1730 cm⁻¹. Additional characteristic peaks will include C=C stretching vibrations in the aromatic region (1400-1600 cm⁻¹) and C-O stretching vibrations (1100-1300 cm⁻¹).

  • Mass Spectrometry (MS): Under Electron Ionization (EI), the mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 192, corresponding to the molecular weight of the compound.

Synthesis and Mechanistic Considerations

The most direct and common method for preparing this compound is the acid-catalyzed Fischer esterification of its corresponding carboxylic acid precursor, Benzo[b]thiophene-2-carboxylic acid.

Synthesis Workflow Diagram

The following diagram illustrates the straightforward, single-step conversion from the carboxylic acid to the methyl ester.

G cluster_start Starting Materials cluster_reagent Catalyst cluster_process Process cluster_workup Workup & Purification cluster_end Final Product A Benzo[b]thiophene- 2-carboxylic acid D Reaction at 60°C (Fischer Esterification) A->D B Methanol (Solvent/Reagent) B->D C Conc. Sulfuric Acid (H₂SO₄) C->D Catalyzes E 1. Neutralization (NaHCO₃) 2. Extraction (Ethyl Acetate) 3. Drying & Concentration D->E Proceeds to F Methyl benzo[b]thiophene- 2-carboxylate E->F Yields

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Fischer esterification.[6]

Objective: To synthesize this compound from Benzo[b]thiophene-2-carboxylic acid.

Materials:

  • Benzo[b]thiophene-2-carboxylic acid (1.0 eq.)

  • Methanol (MeOH), anhydrous (20 volumes, e.g., 20 mL per gram of acid)

  • Concentrated Sulfuric Acid (H₂SO₄), catalytic amount (e.g., 0.1 eq.)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Benzo[b]thiophene-2-carboxylic acid (e.g., 5.61 mmol, 1.0 g).

  • Add anhydrous methanol (20 mL). Stir the suspension until the acid is fully dissolved.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 g) dropwise to the stirring solution.

    • Expert Insight: Sulfuric acid acts as the catalyst by protonating the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol.

  • Heat the reaction mixture to 60 °C and maintain this temperature with stirring for 16 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a beaker containing saturated aqueous NaHCO₃ solution (50 mL) to neutralize the sulfuric acid catalyst.

    • Trustworthiness Check: The addition should be done slowly to control the effervescence (CO₂ evolution). The pH of the aqueous layer should be checked to ensure it is neutral or slightly basic (pH 7-8).

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash sequentially with water (25 mL) and then brine (25 mL).

    • Expert Insight: The brine wash helps to remove residual water from the organic phase, facilitating the subsequent drying step.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product is typically a white to off-white solid. If necessary, it can be further purified by recrystallization (e.g., from an ethanol/water mixture) to yield the final product with high purity.[6]

Expected Yield: >95%[6]

Chemical Reactivity and Derivatization

This compound possesses two primary sites for chemical modification: the ester group and the aromatic ring system.

Key Transformations
  • Ester Hydrolysis: The methyl ester can be readily hydrolyzed back to the parent carboxylic acid under basic conditions (e.g., using NaOH or KOH in an alcohol/water mixture).[5] This is a crucial step for subsequent modifications that require the carboxylic acid functionality, such as amide bond formation.

  • Amide Coupling: Following hydrolysis to the carboxylic acid, standard peptide coupling reagents (e.g., EDC/HOBt, HATU) can be used to form amide bonds with a wide variety of amines. This is a cornerstone of its use in medicinal chemistry, enabling the synthesis of complex bioactive molecules.[7][8]

  • Electrophilic Aromatic Substitution: The benzo[b]thiophene ring is electron-rich and undergoes electrophilic aromatic substitution. Due to the directing effect of the sulfur atom, substitution occurs preferentially at the C3 position. Common electrophilic reactions include halogenation, nitration, and Friedel-Crafts acylation. The C2 position is deactivated by the electron-withdrawing carboxylate group.

Reactivity Pathway Diagram

Reactivity cluster_ester Ester Transformations cluster_ring Ring Transformations main Methyl Benzo[b]thiophene-2-carboxylate acid Benzo[b]thiophene- 2-carboxylic Acid main->acid NaOH, H₂O/EtOH (Hydrolysis) subst 3-Substituted Derivatives (e.g., 3-Bromo, 3-Nitro) main->subst Electrophile (e.g., Br₂) (Electrophilic Substitution) amide Benzo[b]thiophene- 2-carboxamides acid->amide Amine, Coupling Reagent (Amidation)

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery

The true value of this compound is realized in its role as a versatile intermediate for synthesizing high-value pharmaceutical compounds.

A notable example is in the development of antagonists for the neurokinin-2 (NK₂) receptor . The NK₂ receptor is implicated in various pathological conditions, including asthma and irritable bowel syndrome.[7] Research has shown that complex amides derived from 6-methyl-benzo[b]thiophene-2-carboxylic acid are potent and selective NK₂ receptor antagonists.[8] In these syntheses, the methyl ester serves as a stable precursor that is hydrolyzed to the carboxylic acid just before the crucial amide coupling step to build the final, complex drug candidate.[8] This strategy highlights the compound's utility in multi-step synthetic campaigns aimed at producing novel therapeutics.

Safety and Handling

This compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Respiratory Protection: Use in a well-ventilated fume hood. If ventilation is inadequate, a dust mask (e.g., N95) is recommended.

Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8 °C).[6]

Conclusion

This compound is more than a simple chemical; it is a foundational tool for innovation in drug discovery and materials science. Its straightforward synthesis, well-defined physicochemical properties, and predictable reactivity make it an ideal starting point for complex molecular architectures. As research continues to uncover the therapeutic potential of the benzo[b]thiophene scaffold, the importance of this key building block will undoubtedly continue to grow, enabling chemists to design and construct the next generation of high-impact molecules.

References

A Spectroscopic Guide to Methyl Benzo[b]thiophene-2-carboxylate: Elucidating Structure Through NMR, IR, and MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Methyl benzo[b]thiophene-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of benzo[b]thiophene, a bicyclic aromatic structure containing a thiophene ring fused to a benzene ring, it serves as a versatile scaffold for the synthesis of novel therapeutic agents and functional organic materials. The precise characterization of this molecule is paramount for its application in any field. This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, offering insights into its structural elucidation through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral data are discussed in detail to provide a practical resource for scientists.

The fundamental properties of this compound are summarized below:

PropertyValue
Chemical Formula C₁₀H₈O₂S
Molecular Weight 192.23 g/mol
CAS Number 22913-24-2
Physical State Solid
Melting Point 70-74 °C

Molecular Structure

The structural framework of this compound is foundational to understanding its spectroscopic signature. The numbering of the benzo[b]thiophene ring system is crucial for the assignment of NMR signals.

Caption: Molecular structure of this compound with atom numbering.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

Experimental Protocol: NMR Sample Preparation

A standard and reliable protocol for preparing an NMR sample of a solid compound like this compound is as follows:

  • Sample Weighing: Accurately weigh 5-20 mg of the solid sample. For ¹³C NMR, a higher concentration may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the sample in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, carefully transfer the solution into a clean 5 mm NMR tube.

  • Homogenization: Gently vortex or sonicate the NMR tube to ensure the solution is homogeneous.

  • Final Touches: Cap the NMR tube and wipe the exterior with a tissue dampened with ethanol to remove any fingerprints or dust.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the benzo[b]thiophene core and the methyl protons of the ester group.

Expected ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.10s1HH-3
~7.90d1HH-4 or H-7
~7.80d1HH-7 or H-4
~7.40m2HH-5, H-6
3.95s3H-OCH₃

Interpretation:

The proton on the thiophene ring (H-3) is expected to appear as a singlet at the most downfield position in the aromatic region due to its proximity to the electron-withdrawing carboxylate group and the sulfur atom. The protons on the benzene ring (H-4, H-5, H-6, and H-7) will exhibit characteristic splitting patterns. H-4 and H-7, being adjacent to the fused ring system, typically appear as doublets, while H-5 and H-6 will likely appear as a multiplet. The methyl protons of the ester group will give a sharp singlet at a more upfield chemical shift. The exact chemical shifts and coupling constants can be confirmed by acquiring a high-resolution spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~163C=O (ester)
~142C-7a
~139C-3a
~135C-2
~128C-3
~126C-5 or C-6
~125C-6 or C-5
~124C-4
~122C-7
~52-OCH₃

Interpretation:

The carbonyl carbon of the ester group is expected to be the most downfield signal. The quaternary carbons of the fused ring system (C-3a and C-7a) will also have distinct chemical shifts. The remaining aromatic carbons will appear in the typical aromatic region (120-140 ppm). The methyl carbon of the ester group will be the most upfield signal. The assignments can be further confirmed using two-dimensional NMR techniques such as HSQC and HMBC.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR Analysis of a Solid Sample (Thin Film Method)
  • Sample Preparation: Dissolve a small amount (a few milligrams) of this compound in a volatile solvent such as dichloromethane or acetone.

  • Film Deposition: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

  • Data Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum.

IR Spectrum Analysis

The IR spectrum of this compound is characterized by several key absorption bands.[1]

Key IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3000MediumAromatic C-H stretch
~1720StrongC=O stretch (ester)
~1590, ~1450Medium-StrongC=C stretch (aromatic)
~1250StrongC-O stretch (ester)
~750StrongC-H out-of-plane bend (aromatic)

Interpretation:

The most prominent peak in the IR spectrum is the strong absorption around 1720 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the ester functional group. The presence of aromatic C-H stretching vibrations is confirmed by the bands just above 3000 cm⁻¹. The aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region. A strong band around 1250 cm⁻¹ corresponds to the C-O stretching of the ester. The strong absorption around 750 cm⁻¹ is indicative of the out-of-plane C-H bending of the ortho-disubstituted benzene ring.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Vaporization: The sample is heated under vacuum to produce gaseous molecules.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).

  • Fragmentation: The molecular ion, being a radical cation, is energetically unstable and undergoes fragmentation to produce smaller charged fragments.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Mass Spectrum Analysis

The EI mass spectrum of this compound will show a molecular ion peak and several characteristic fragment ions.

Expected Mass Spectrum Data (EI):

m/zRelative IntensityAssignment
192High[M]⁺• (Molecular Ion)
161High[M - OCH₃]⁺
133Medium[M - COOCH₃]⁺

Interpretation:

The molecular ion peak ([M]⁺•) is expected at an m/z of 192, corresponding to the molecular weight of the compound. A prominent fragment ion is anticipated at m/z 161, resulting from the loss of a methoxy radical (•OCH₃) from the molecular ion. Another significant fragment should appear at m/z 133, corresponding to the loss of the entire carbomethoxy group (•COOCH₃). The fragmentation pattern provides strong evidence for the presence of the methyl ester group and the benzo[b]thiophene core.

Fragmentation_Pathway M [C₁₀H₈O₂S]⁺• m/z = 192 (Molecular Ion) F1 [C₉H₅OS]⁺ m/z = 161 M->F1 - •OCH₃ F2 [C₈H₅S]⁺ m/z = 133 M->F2 - •COOCH₃

Caption: Proposed key fragmentation pathways for this compound in EI-MS.

Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a comprehensive and unambiguous characterization of this compound. Each spectroscopic technique offers a unique and complementary piece of the structural puzzle. The interpretation of these spectra, grounded in the fundamental principles of spectroscopy and supported by established experimental protocols, is an essential skill for researchers in drug development and materials science. This guide serves as a detailed reference for the spectroscopic properties of this compound, facilitating its confident identification and utilization in scientific research.

References

A Comprehensive Technical Guide to the Safe Handling of Methyl Benzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl benzo[b]thiophene-2-carboxylate, a key intermediate in pharmaceutical synthesis and a valuable building block in materials science, requires careful handling due to its potential hazards. This guide provides an in-depth, scientifically grounded framework for its safe use in a laboratory setting. It moves beyond a simple checklist of precautions to explain the rationale behind each safety measure, ensuring a culture of safety and experimental integrity.

Understanding the Compound: Hazard Identification and Physicochemical Properties

This compound (CAS No. 22913-24-2) is a solid, crystalline substance, appearing as a cream or light yellow to yellow solid.[1][2] A thorough understanding of its hazard profile is the foundation of safe handling.

Hazard Classification:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

  • Skin Irritation (Category 2): Causes skin irritation.[3][4]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[3][4]

  • Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.[3][4]

The signal word associated with these classifications is "Warning".[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₈O₂S[1][4]
Molecular Weight 192.23 g/mol [4][5]
Appearance Cream or light yellow to yellow solid[1][2]
Melting Point 69 - 74 °C (156.2 - 165.2 °F)[1][4]
Solubility Low water solubility[1]
Storage Temperature 2-8°C, sealed in a dry place[2][6]

The low water solubility suggests that spillage is unlikely to penetrate soil readily.[1] However, its solid, potentially dusty nature at room temperature necessitates careful handling to prevent inhalation.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The primary principle of chemical safety is to minimize exposure. This is achieved through a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at its source. For this compound, the following are essential:

  • Chemical Fume Hood: All weighing and handling of the solid compound should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7]

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[1][8]

  • Safety Shower and Eyewash Station: An accessible and regularly tested safety shower and eyewash station are mandatory in any laboratory where this chemical is handled.[9][10]

Personal Protective Equipment (PPE): The Last Barrier

PPE is crucial for protecting the user from direct contact. The selection of PPE must be based on a thorough risk assessment.

  • Eye and Face Protection: Wear chemical safety goggles with side shields or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8][9][11]

  • Hand Protection: Wear protective gloves.[1] It is crucial to inspect gloves for any signs of degradation before use and to follow the manufacturer's guidelines regarding permeability and breakthrough time.[1] After handling, remove gloves carefully to avoid skin contamination and wash hands thoroughly.[11]

  • Skin and Body Protection: A lab coat or long-sleeved clothing is required to prevent skin contact.[1] For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron or suit may be necessary.[11][12]

  • Respiratory Protection: Under normal use conditions with proper engineering controls, respiratory protection may not be necessary.[1] However, if dust formation is unavoidable or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator (such as a dust mask type N95) should be used.[4][9]

PPE_Workflow cluster_Preparation Preparation cluster_Donning Donning Sequence cluster_Handling Chemical Handling cluster_Doffing Doffing Sequence Assess_Risk Assess Risk of Exposure Select_PPE Select Appropriate PPE Assess_Risk->Select_PPE Don_Coat 1. Lab Coat Select_PPE->Don_Coat Don_Respirator 2. Respirator (if needed) Don_Coat->Don_Respirator Don_Goggles 3. Goggles/Face Shield Don_Respirator->Don_Goggles Don_Gloves 4. Gloves Don_Goggles->Don_Gloves Handle_Chemical Handle this compound Don_Gloves->Handle_Chemical Doff_Gloves 1. Gloves Handle_Chemical->Doff_Gloves Doff_Goggles 2. Goggles/Face Shield Doff_Gloves->Doff_Goggles Doff_Coat 3. Lab Coat Doff_Goggles->Doff_Coat Doff_Respirator 4. Respirator Doff_Coat->Doff_Respirator Wash_Hands 5. Wash Hands Thoroughly Doff_Respirator->Wash_Hands

Caption: PPE Donning and Doffing Workflow for Handling this compound.

Safe Handling and Storage Protocols

Adherence to strict protocols during handling and storage is paramount to preventing accidents and ensuring the long-term stability of the compound.

Handling Procedures
  • Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.[1][9]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[1][9]

  • Avoid Ingestion and Inhalation: Do not ingest or inhale the compound.[1][9]

  • Use in Well-Ventilated Areas: Work in a well-ventilated area, preferably a chemical fume hood.[9][10]

  • Hygiene Practices: Wash hands thoroughly after handling.[9][13] Do not eat, drink, or smoke in the laboratory.[10][13]

Storage Conditions
  • Container: Keep the container tightly closed.[1][9]

  • Location: Store in a dry, cool, and well-ventilated place.[7][9] Recommended storage is at 2-8°C.[2][6]

  • Incompatible Materials: Keep away from strong oxidizing agents.[8]

Emergency Procedures: First Aid and Spill Response

In the event of an exposure or spill, a rapid and informed response is critical.

First Aid Measures

Table 2: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid ProtocolSource
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Get medical attention.[1][9]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Remove contaminated clothing and wash it before reuse.[1][9]
Inhalation Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][7][9]
Ingestion Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Get medical attention if symptoms occur.[1][9][10]

Self-Protection of the First Aider: No special precautions are required for the first aider.[1] However, it is always prudent to wear appropriate PPE when assisting a potentially contaminated individual.

Spill and Leak Response

A structured approach to spill cleanup is essential to prevent further contamination and exposure.

Protocol for a Minor Spill:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.

  • Don PPE: Wear appropriate PPE, including respiratory protection if dust is present.

  • Containment: Prevent the spill from spreading.

  • Cleanup: Carefully sweep up the solid material and shovel it into a suitable, labeled container for disposal.[1] Avoid generating dust.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Disposal: Dispose of the waste in accordance with local, state, and federal regulations.

Spill_Response_Flowchart Spill_Occurs Spill of Methyl Benzo[b]thiophene-2-carboxylate Assess_Size Assess Spill Size Spill_Occurs->Assess_Size Minor_Spill Minor Spill Assess_Size->Minor_Spill Minor Major_Spill Major Spill Assess_Size->Major_Spill Major Don_PPE Don Appropriate PPE Minor_Spill->Don_PPE Evacuate_Secure Evacuate and Secure Area Major_Spill->Evacuate_Secure Contact_EHS Contact Environmental Health & Safety Evacuate_Secure->Contact_EHS Cleanup Sweep Up Solid, Avoid Dust Don_PPE->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose

Caption: Decision-Making Flowchart for Spill Response.

Fire-Fighting and Disposal Considerations

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use extinguishing measures that are appropriate to the local circumstances and the surrounding environment, such as dry powder, carbon dioxide, or chemical foam.[7][12]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and sulfur oxides.[8]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][9]

Disposal

Disposal of this compound and any contaminated materials must be handled as hazardous waste.

  • Procedure: The material should be disposed of by a licensed professional waste disposal service.[11]

  • Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal.[10][12]

Toxicological and Ecological Information

  • Acute Toxicity: No data is available for acute toxicity.[1]

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no information available to indicate that this compound is a carcinogen, mutagen, or reproductive toxin.

  • Ecological Information: The product contains no substances known to be hazardous to the environment or not degradable in wastewater treatment plants.[1] Due to its low water solubility, it is not likely to be mobile in the environment.[1]

Conclusion

The safe and effective use of this compound in a research and development setting is contingent upon a comprehensive understanding of its hazards and the diligent application of safety protocols. By integrating robust engineering controls, appropriate personal protective equipment, and stringent handling procedures, researchers can minimize risks and foster a secure laboratory environment. This guide serves as a foundational resource, and it is imperative that all personnel receive training on these procedures and have access to the most current safety data sheets.

References

A Comprehensive Technical Guide to Methyl Benzo[b]thiophene-2-carboxylate: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl benzo[b]thiophene-2-carboxylate is a vital heterocyclic building block in the landscape of organic synthesis and medicinal chemistry. As a derivative of benzo[b]thiophene, a fused bicyclic system comprising a benzene ring and a thiophene ring, this compound serves as a crucial intermediate in the development of novel therapeutic agents. The benzo[b]thiophene scaffold is a "privileged structure" in drug discovery, known for its presence in a wide array of biologically active molecules.[1][2][3] This technical guide provides an in-depth analysis of this compound, covering its commercial availability, synthetic methodologies, and its significant role as a precursor in the synthesis of pharmacologically active compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development.

PropertyValueReference
CAS Number 22913-24-2[4]
Molecular Formula C₁₀H₈O₂S[5][6]
Molecular Weight 192.23 g/mol [4]
Appearance Solid
Melting Point 70-74 °C
SMILES COC(=O)c1cc2ccccc2s1
InChI 1S/C10H8O2S/c1-12-10(11)9-6-7-4-2-3-5-8(7)13-9/h2-6H,1H3

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk-scale requirements. The typical purity offered is around 97%. Below is a comparative table of prominent suppliers.

SupplierProduct NumberPurityAdditional Information
Sigma-Aldrich 66643297%[4]
Thermo Fisher Scientific (Alfa Aesar) A12471 (for the carboxylic acid)-[7]
Crescent Chemical Company MS-666432-10G-[8]
ECHEMI --Sourced from various traders.[6]

When procuring this chemical, it is imperative to consult the Safety Data Sheet (SDS) for detailed handling, storage, and disposal instructions. The compound is classified as a warning-level hazard, causing skin and eye irritation, and may cause respiratory irritation.

Synthetic Methodologies

The synthesis of this compound can be approached through several routes. The most common and direct method is the esterification of benzo[b]thiophene-2-carboxylic acid. Furthermore, various strategies exist for the construction of the benzo[b]thiophene core itself.[9][10][11]

Method 1: Fischer Esterification of Benzo[b]thiophene-2-carboxylic Acid

This classical method involves the acid-catalyzed reaction of benzo[b]thiophene-2-carboxylic acid with methanol.

Esterification_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification Carboxylic_Acid Benzo[b]thiophene-2-carboxylic Acid Reaction_Vessel Heat under Reflux Carboxylic_Acid->Reaction_Vessel Methanol Methanol (Solvent & Reagent) Methanol->Reaction_Vessel Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction_Vessel Neutralization Neutralize with Base (e.g., NaHCO₃) Reaction_Vessel->Neutralization 1. Reaction Completion Extraction Extract with Organic Solvent Neutralization->Extraction 2. Quench Purification Purify (e.g., Crystallization) Extraction->Purification 3. Isolate Product This compound Purification->Product 4. Final Product

Caption: Workflow for Fischer Esterification.

Experimental Protocol:

A general procedure for the synthesis of this compound from benzo[b]thiophene-2-carboxylic acid is as follows:[12]

  • Dissolution: Dissolve benzo[b]thiophene-2-carboxylic acid (1.0 eq.) in an excess of methanol.

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid.

  • Reaction: Stir the mixture at reflux temperature (around 60-70 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Method 2: Synthesis of the Benzo[b]thiophene Core

For researchers requiring substituted analogs, the synthesis of the benzo[b]thiophene ring system is a critical first step. Numerous methods have been developed, often involving transition-metal-catalyzed reactions.[9] A notable approach is the reaction of 2-halobenzonitriles with methyl thioglycolate under microwave irradiation, which provides rapid access to 3-aminobenzo[b]thiophenes that can be further modified.[13] Another strategy involves the direct synthesis of benzo[b]thiophene-2-carboxylate esters through nitro displacement.[14]

Core_Synthesis_Overview Starting_Materials Aryl Halides / Nitroarenes / Alkynes Cyclization_Reaction Transition-Metal-Catalyzed or Base-Mediated Cyclization Starting_Materials->Cyclization_Reaction Thiol_Source Sulfur Source (e.g., Thioglycolates, Na₂S) Thiol_Source->Cyclization_Reaction Intermediate Substituted Benzo[b]thiophene Intermediate Cyclization_Reaction->Intermediate Functional_Group_Transformation Esterification / Functional Group Interconversion Intermediate->Functional_Group_Transformation Final_Product This compound and Analogs Functional_Group_Transformation->Final_Product

Caption: General strategies for benzo[b]thiophene synthesis.

Spectroscopic Data and Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the ester carbonyl group (C=O) typically around 1710-1730 cm⁻¹, and C-O stretching vibrations. An IR spectrum for the compound is available in the NIST WebBook.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show signals for the aromatic protons on the benzo[b]thiophene ring system, and a characteristic singlet for the methyl ester protons (-OCH₃) typically around 3.8-4.0 ppm.

    • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the ester carbonyl carbon (around 160-170 ppm), and the methyl ester carbon (around 52 ppm). Spectroscopic data for the parent carboxylic acid can be found on PubChem, which can be used as a reference for interpreting the spectrum of the methyl ester.[7]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 192, corresponding to the molecular weight of the compound.

Applications in Drug Development

The benzo[b]thiophene scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[1][3][16] this compound serves as a key intermediate in the synthesis of more complex molecules with therapeutic potential.

  • Antimicrobial Agents: Benzo[b]thiophene acylhydrazones, synthesized from benzo[b]thiophene-2-carboxylic hydrazide (which can be derived from the methyl ester), have shown promising activity against multidrug-resistant Staphylococcus aureus.[17]

  • Anticancer Agents: The structural motif is present in various compounds investigated for their anticancer properties.[2][3]

  • Anti-inflammatory and Analgesic Agents: The rigid, planar structure of the benzo[b]thiophene ring system is favorable for binding to various biological targets involved in inflammation.

  • Neurokinin-2 (NK₂) Receptor Antagonists: A notable example is the development of potent and orally available antagonists for the hNK₂ receptor, where the 6-methyl-benzo[b]thiophene-2-carboxylic acid moiety is a key structural feature.[18]

The versatility of the 2-carboxylate group allows for a variety of chemical transformations, including amidation, reduction to the corresponding alcohol, and participation in cross-coupling reactions, further expanding its utility in the synthesis of diverse compound libraries for drug screening.

Conclusion

This compound is a commercially accessible and synthetically versatile building block of significant importance to the research and drug development community. Its straightforward synthesis from the corresponding carboxylic acid, coupled with the diverse biological activities of its derivatives, ensures its continued relevance in the pursuit of novel therapeutic agents. This guide has provided a comprehensive overview of its properties, availability, synthesis, and applications, serving as a valuable resource for scientists in the field.

References

An In-depth Technical Guide to Methyl Benzo[b]thiophene-2-carboxylate Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Privileged Scaffold in Drug Discovery

Introduction: The Significance of the Benzo[b]thiophene Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The benzo[b]thiophene scaffold, a bicyclic system consisting of a benzene ring fused to a thiophene ring, is a prime example of such a core.[1][2] This aromatic heterocyclic compound is of great interest in drug discovery, demonstrating a vast range of pharmacological activities.[1][2][3] Its derivatives have been successfully developed into clinical drugs for various diseases, showcasing high therapeutic potency.[1]

The structural versatility of the benzo[b]thiophene nucleus allows for extensive chemical modification, leading to a broad spectrum of biological effects.[4] These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, antidiabetic, antioxidant, and anticonvulsant properties.[1][4][5][6] Methyl benzo[b]thiophene-2-carboxylate serves as a critical starting material and intermediate for synthesizing a multitude of these potent derivatives, making it a cornerstone for research and development in this field.[7] This guide provides an in-depth exploration of this core, its derivatives, synthetic pathways, and pharmacological evaluation from the perspective of a senior application scientist.

The Core Moiety: this compound

This compound is an organic intermediate resulting from the esterification of benzo[b]thiophene-2-carboxylic acid.[7] Understanding its fundamental properties is crucial for its effective use in derivatization.

Physicochemical Properties:

  • Appearance: White solid[3]

  • Molecular Formula: C₁₀H₈O₂S

  • Molar Mass: 192.23 g/mol

  • Melting Point: 71-74 °C

  • Boiling Point: 329.6±15.0 °C at 760 mmHg

These properties are essential for designing reaction conditions, such as selecting appropriate solvents and purification techniques. The ester functional group at the 2-position is a key handle for a variety of chemical transformations, most notably amide bond formation.

Synthetic Strategies: From Core to Derivatives

The synthesis of benzo[b]thiophene derivatives can be achieved through various methods, including cyclization techniques and transition metal-catalyzed reactions.[5][6][8] However, for researchers starting with this compound, the primary strategy involves the modification of the ester group.

Workflow for Amide Derivative Synthesis

A common and highly effective route to generate a library of diverse analogs is through the synthesis of acylhydrazones. This multi-step process is reliable and allows for significant structural diversification.

G cluster_0 Step 1: Hydrazinolysis cluster_1 Step 2: Condensation A Methyl Benzo[b]thiophene -2-carboxylate C Benzo[b]thiophene -2-carbohydrazide A->C Reflux in Ethanol B Hydrazine Hydrate B->C C_ref Benzo[b]thiophene -2-carbohydrazide D Aromatic/Heteroaromatic Aldehyde E Acylhydrazone Derivative D->E C_ref->E Catalytic Acid Ethanol, Reflux

Caption: General workflow for synthesizing acylhydrazone derivatives.

Detailed Protocol: Synthesis of Benzo[b]thiophene Acylhydrazones

This protocol is adapted from established methodologies for synthesizing antimicrobial agents.[9][10]

Part 1: Synthesis of Benzo[b]thiophene-2-carbohydrazide

  • Materials:

    • This compound

    • Hydrazine hydrate (80% solution)

    • Ethanol

    • Round-bottom flask, reflux condenser, magnetic stirrer.

  • Procedure:

    • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (10 equivalents) to the solution.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • Pour the concentrated mixture into ice-cold water.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Validation: The resulting white solid, benzo[b]thiophene-2-carbohydrazide, can be characterized by ¹H NMR and Mass Spectrometry to confirm its structure before proceeding.

Part 2: Synthesis of (E)-Acylhydrazone Derivatives

  • Materials:

    • Benzo[b]thiophene-2-carbohydrazide (from Part 1)

    • Various substituted aromatic or heteroaromatic aldehydes

    • Ethanol

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • Suspend benzo[b]thiophene-2-carbohydrazide (1 equivalent) in ethanol.

    • Add the selected aldehyde (1.1 equivalents) and a few drops of glacial acetic acid.

    • Heat the mixture to reflux for 2-5 hours.

    • Monitor the reaction for the formation of the product precipitate.

    • Cool the mixture, and collect the solid product by filtration.

    • Wash the product with cold ethanol to remove unreacted starting materials.

    • Dry the final acylhydrazone derivative.

  • Causality: The acidic catalyst protonates the aldehyde's carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide, driving the condensation reaction forward.

Key Derivatives and Their Pharmacological Activities

The benzo[b]thiophene core is a versatile scaffold that has been incorporated into molecules targeting a wide range of diseases.[5][6] Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how chemical modifications influence biological activity.[1]

Antimicrobial Agents

The rise of multidrug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of new antibiotics.[10] Benzo[b]thiophene acylhydrazones have emerged as a promising class of antimicrobial agents.[9]

A study focused on developing new antibiotics against multidrug-resistant S. aureus combined the benzo[b]thiophene nucleus with the acylhydrazone functional group.[9][10] This led to the identification of several potent compounds.

Compound IDR Group (Aldehyde)6-Position SubstitutionMIC on S. aureus (µg/mL)
II.b Pyridin-2-yl-Cl4
III.b Furan-2-yl-Cl8
I.n 3-carboxyphenyl-H> 32
I.o 4-carboxyphenyl-H> 32

Data synthesized from a study on antimicrobial acylhydrazones.[9][10]

Key Insights (SAR):

  • The presence of a chlorine atom at the 6-position of the benzo[b]thiophene ring appears to be beneficial for activity.

  • A heteroaromatic ring, such as pyridine in compound II.b , is more effective than a furan ring or a phenyl ring with a carboxyl group.

  • Compound II.b , (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, was identified as a non-cytotoxic hit with a minimal inhibitory concentration of 4 µg/mL against both reference and clinically isolated resistant S. aureus strains.[9][10]

Anticancer Agents

Substituted benzothiophenes are notable for their potential as anticancer agents, acting through various mechanisms.[11] Some derivatives interfere with tubulin polymerization, a critical process for cell division, while others inhibit key signaling pathways involved in cancer progression.[11]

  • Tubulin Polymerization Inhibitors: Certain derivatives act as antimitotic agents by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[3]

  • Kinase Inhibitors: The benzo[b]thiophene scaffold can be found in molecules that act as kinase inhibitors, which are crucial targets in cancer therapy.[3]

  • Estrogen Receptor Antagonists: For hormone-dependent cancers like breast cancer, some benzothiophene derivatives have been designed as selective estrogen receptor covalent antagonists.[11]

Pharmacological Evaluation & Mechanistic Insights

Evaluating the biological activity of newly synthesized compounds is a critical step in the drug discovery pipeline. This involves a series of in vitro and sometimes in vivo assays.

Screening Workflow for Novel Drug Candidates

Caption: A typical screening cascade for drug discovery.

Standard Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Materials:

    • Test compounds (dissolved in DMSO).

    • Bacterial strain (e.g., S. aureus).

    • Mueller-Hinton Broth (MHB) or other appropriate growth medium.

    • 96-well microtiter plates.

    • Spectrophotometer or plate reader.

  • Procedure:

    • Prepare a two-fold serial dilution of the test compounds in the 96-well plate.

    • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, diluted to ~5 x 10⁵ CFU/mL).

    • Add the bacterial inoculum to each well containing the test compound.

    • Include a positive control (bacteria, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection for turbidity or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration well with no visible growth.

  • Self-Validation: The positive control must show robust growth, and the negative control must remain clear. A known antibiotic should be run in parallel as a reference standard to ensure the assay is performing correctly.

Future Directions and Outlook

The benzo[b]thiophene scaffold, with this compound as a key synthetic intermediate, continues to be a highly fruitful area of research.[5][6] Future work will likely focus on:

  • Novel Derivatives: Exploring new substitution patterns and functional groups to improve potency and selectivity.

  • Mechanism of Action: Elucidating the precise molecular targets and pathways through which these compounds exert their effects.

  • Drug Delivery: Developing novel formulations to improve the bioavailability and therapeutic index of lead candidates.

The synthesis and pharmacological potential of benzo[b]thiophene derivatives offer exciting avenues for medicinal chemistry and drug discovery.[5][6] This guide serves as a foundational resource for scientists aiming to harness the potential of this remarkable scaffold.

References

Methodological & Application

Application Note: A Reliable Protocol for the Synthesis of Methyl benzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzo[b]thiophene core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] Methyl benzo[b]thiophene-2-carboxylate is a key intermediate, providing a versatile handle for further synthetic modifications. This guide presents a detailed, reliable, and efficient protocol for the synthesis of this compound via the base-catalyzed condensation of 2-nitrobenzaldehyde with methyl thioglycolate. We provide an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, and critical insights for process optimization and troubleshooting.

Introduction: The Significance of the Benzo[b]thiophene Scaffold

Benzo[b]thiophene and its derivatives are of significant interest to the pharmaceutical industry due to their wide range of biological activities. These compounds have been successfully developed into drugs for treating various diseases, acting as anti-cancer, anti-inflammatory, antimicrobial, and anti-convulsant agents.[1][2][3][4] The 2-carboxylate ester functionality serves as a crucial starting point for the synthesis of more complex molecules, such as amides, hydrazides, and other derivatives used in drug discovery programs.[4][5]

The synthesis method described herein is a classical and robust approach known as the Beck synthesis, which involves a base-catalyzed cyclization reaction.[6] This method is advantageous due to the accessibility of the starting materials and the generally good yields obtained.

Reaction Mechanism and Rationale

The synthesis proceeds via a base-catalyzed domino reaction sequence involving an aldol-type condensation followed by an intramolecular nucleophilic aromatic substitution (SNAr).[6] Understanding this mechanism is critical for troubleshooting and optimizing the reaction conditions.

The key mechanistic steps are:

  • Enolate Formation: The base, potassium carbonate (K₂CO₃), deprotonates the α-carbon of methyl thioglycolate, forming a reactive enolate nucleophile. The choice of a moderate base like K₂CO₃ is crucial to prevent self-condensation of the aldehyde while being strong enough to generate the required enolate.

  • Aldol-Type Addition: The thioglycolate enolate attacks the electrophilic carbonyl carbon of 2-nitrobenzaldehyde. This forms a tetrahedral intermediate which, upon protonation during workup, would yield an aldol addition product.

  • Intramolecular Cyclization (SNAr): Before protonation, the intermediate undergoes an intramolecular cyclization. The alkoxide attacks the carbon atom bearing the nitro group. The strong electron-withdrawing nature of the ortho-nitro group activates the aromatic ring towards nucleophilic attack, making this SNAr step feasible.

  • Elimination & Aromatization: The resulting intermediate eliminates the nitro group and a molecule of water (or undergoes dehydration after workup) to form the stable, aromatic benzo[b]thiophene ring system.

Reaction_Mechanism R1 Methyl Thioglycolate I1 Thioglycolate Enolate R1->I1 Deprotonation R2 2-Nitrobenzaldehyde I2 Tetrahedral Intermediate R2->I2 Aldol Addition Base K₂CO₃ I1->I2 Aldol Addition I3 Cyclized Intermediate (Meisenheimer-like) I2->I3 Intramolecular SₙAr Cyclization P Methyl benzo[b]thiophene- 2-carboxylate I3->P Elimination & Aromatization

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
ReagentFormulaMW ( g/mol )Moles (mmol)EquivalentsAmountPurity
2-NitrobenzaldehydeC₇H₅NO₃151.1210.01.01.51 g≥98%
Methyl ThioglycolateC₃H₆O₂S106.1411.01.11.17 g (0.97 mL)≥97%
Potassium CarbonateK₂CO₃138.2120.02.02.76 gAnhydrous, ≥99%
N,N-DimethylformamideC₃H₇NO73.09--25 mLAnhydrous
Ethyl AcetateC₄H₈O₂88.11--~200 mLReagent Grade
Brine (sat. NaCl)NaCl(aq)---~50 mL-
Deionized WaterH₂O18.02--~250 mL-
Anhydrous MgSO₄MgSO₄120.37--As needed-
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 25 mL) to the flask. Begin stirring to create a suspension. Add 2-nitrobenzaldehyde (1.51 g, 10.0 mmol) to the suspension.

  • Initiation: Add methyl thioglycolate (0.97 mL, 11.0 mmol) dropwise to the stirring mixture at room temperature.

  • Reaction: Heat the reaction mixture to 65-70 °C using an oil bath. Maintain this temperature with stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.

  • Quenching: After the reaction is complete (as indicated by the consumption of the starting aldehyde), allow the mixture to cool to room temperature. Carefully and slowly pour the dark reaction mixture into a beaker containing 200 mL of cold deionized water with stirring. A precipitate should form.

  • Isolation: Stir the aqueous mixture for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with deionized water (2 x 25 mL) to remove residual DMF and inorganic salts.

  • Purification (Recrystallization): Transfer the crude solid to a beaker and recrystallize from a suitable solvent, such as ethanol or isopropanol, to yield the pure product as a solid.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent. Record the final mass and calculate the yield.

Characterization

The final product should be characterized to confirm its identity and purity.

  • Melting Point: 70-74 °C.

  • ¹H NMR (CDCl₃): Expected signals for aromatic protons and the methyl ester protons.

  • Mass Spectrometry (EI): Molecular ion peak (M⁺) at m/z = 192.23.[7]

  • IR Spectroscopy: Characteristic peaks for the ester carbonyl (C=O) stretch.[7]

Experimental Workflow

The following diagram outlines the complete workflow from reaction setup to final product characterization.

Experimental_Workflow A Setup: Add K₂CO₃, DMF, and 2-Nitrobenzaldehyde to Flask B Add Methyl Thioglycolate Dropwise at RT A->B C Heat Reaction to 65-70°C (4-6 hours) B->C D Monitor by TLC C->D E Cool to Room Temperature C->E Reaction Complete F Quench: Pour into Cold Water E->F G Isolate Crude Product by Vacuum Filtration F->G H Wash Solid with Water G->H I Purify by Recrystallization (e.g., from Ethanol) H->I J Dry Product Under Vacuum I->J K Characterize Final Product (MP, NMR, MS) J->K

References

Application Notes & Protocols: Suzuki Coupling of Methyl benzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Suzuki Coupling in Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1][2] Its remarkable versatility and functional group tolerance have established it as a preferred method for the construction of carbon-carbon bonds, a fundamental transformation in the assembly of complex molecular architectures.[3][4] This reaction facilitates the coupling of an organoboron species, typically a boronic acid, with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base.[1][5]

The benzo[b]thiophene motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anticancer to anti-inflammatory agents.[2][6] The targeted functionalization of this heterocyclic system is therefore of paramount importance in the development of novel therapeutics. This guide provides an in-depth exploration of the Suzuki coupling reaction as applied to Methyl benzo[b]thiophene-2-carboxylate, a key building block for the synthesis of a diverse array of pharmacologically relevant molecules. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-tested protocol, and discuss critical parameters and troubleshooting strategies to empower researchers in their synthetic endeavors.

The Substrate: this compound

This compound serves as an excellent substrate for Suzuki coupling reactions. The ester functionality at the 2-position can influence the electronic properties of the benzothiophene ring system. For the purpose of this guide, we will consider the coupling of a halogenated derivative, such as Methyl 3-bromobenzo[b]thiophene-2-carboxylate, with various boronic acids. The presence of the bromine atom at the 3-position provides a reactive handle for the palladium-catalyzed cross-coupling.

Core Principles and Mechanism of the Suzuki Coupling Reaction

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3][5]

  • Oxidative Addition: The cycle commences with the oxidative addition of the organic halide (in our case, a brominated this compound derivative) to a palladium(0) complex. This step, often the rate-determining one, results in the formation of a palladium(II) intermediate.[1]

  • Transmetalation: In this step, the organic group from the organoboron species (the boronic acid) is transferred to the palladium(II) complex. The presence of a base is crucial here; it activates the boronic acid, enhancing its nucleophilicity and facilitating the ligand exchange on the palladium center.[1][7]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the new carbon-carbon bond of the desired product. This step also regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[3][5]

Visualizing the Catalytic Cycle

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX Regeneration OxAdd->PdII_RX Transmetalation Transmetalation (R'-B(OH)2 + Base) PdII_R_R R-Pd(II)L_n-R' PdII_RX->PdII_R_R Transmetalation->PdII_R_R PdII_R_R->Pd0 Forms Product RedElim Reductive Elimination Product R-R' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol

This protocol outlines a general procedure for the Suzuki coupling of a halogenated this compound with an arylboronic acid.

Materials:
  • Methyl 3-bromobenzo[b]thiophene-2-carboxylate (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf)) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 eq)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, THF/water)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Brine

  • Silica gel for column chromatography

Procedure:
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Methyl 3-bromobenzo[b]thiophene-2-carboxylate, the arylboronic acid, and the base.

  • Catalyst and Ligand Addition: Add the palladium catalyst and, if necessary, the ligand to the flask.

  • Solvent Addition: Add the degassed solvent system to the reaction mixture.

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by using the freeze-pump-thaw method (three cycles).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizing the Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Reagents, Base) start->setup catalyst Catalyst & Ligand Addition setup->catalyst solvent Solvent Addition (Degassed) catalyst->solvent degas Further Degassing solvent->degas reaction Heating & Stirring (80-100°C) degas->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring workup Workup (Quench, Extract) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification end Pure Product purification->end

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Critical Parameters and Optimization

The success of a Suzuki coupling reaction is highly dependent on the careful selection of several key parameters.

ParameterOptionsRationale and Field-Proven Insights
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), etc.The choice of catalyst is critical and substrate-dependent. Pd(PPh₃)₄ is a versatile catalyst, while others like Pd(OAc)₂ often require an external ligand. For heteroaryl substrates, specialized catalysts may offer improved yields.[8][9]
Ligand PPh₃, SPhos, XPhos, Buchwald ligandsElectron-rich and bulky phosphine ligands can enhance the rate of both oxidative addition and reductive elimination, leading to more efficient coupling, especially with challenging substrates.[4]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KFThe base activates the boronic acid for transmetalation. The strength and nature of the base can significantly impact the reaction outcome. For substrates with base-labile groups like esters, milder bases such as KF may be preferable.[7][10]
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMFA mixture of an organic solvent and water is commonly used. The aqueous phase is essential for dissolving the inorganic base and facilitating the transmetalation step. The choice of organic solvent can influence the solubility of the reactants and the reaction temperature.[5][6]
Temperature Room Temperature to 120 °CThe reaction temperature is optimized to achieve a reasonable reaction rate without causing decomposition of the starting materials or products. Most Suzuki couplings are run at elevated temperatures.[8]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Yield Inactive catalyst, insufficient degassing, incorrect base or solvent.Ensure the catalyst is active and the reaction is thoroughly degassed to prevent catalyst oxidation. Screen different bases and solvent systems.
Side Reactions (e.g., Homocoupling) High catalyst loading, prolonged reaction time.Reduce the catalyst loading and monitor the reaction closely to avoid extended heating after completion.
Dehalogenation Presence of protic impurities, certain bases.Use anhydrous solvents and consider a milder base. The presence of minimal amounts of water is sometimes key to avoiding dehalogenation.[11]
Purification Difficulties Close polarity of product and starting materials/byproducts.Optimize the eluent system for column chromatography. Consider recrystallization or preparative HPLC if necessary.

Scope of the Reaction: Coupling Partners for this compound

The Suzuki coupling of halogenated this compound is compatible with a wide range of boronic acids, allowing for the synthesis of a diverse library of compounds.

Boronic AcidExpected Product StructureNotes
Phenylboronic acidMethyl 3-phenylbenzo[b]thiophene-2-carboxylateA fundamental coupling partner to introduce a phenyl group.
4-Methoxyphenylboronic acidMethyl 3-(4-methoxyphenyl)benzo[b]thiophene-2-carboxylateElectron-donating groups on the boronic acid are generally well-tolerated.
4-Trifluoromethylphenylboronic acidMethyl 3-(4-(trifluoromethyl)phenyl)benzo[b]thiophene-2-carboxylateElectron-withdrawing groups are also compatible, expanding the electronic diversity of the products.
Thiophene-2-boronic acidMethyl 3-(thiophen-2-yl)benzo[b]thiophene-2-carboxylateHeteroarylboronic acids can be successfully coupled, leading to more complex heterocyclic systems.
Vinylboronic acidMethyl 3-vinylbenzo[b]thiophene-2-carboxylateAlkenylboronic acids can be used to introduce unsaturation.

Conclusion and Future Perspectives

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of the benzo[b]thiophene scaffold, providing a reliable and versatile route to novel compounds with significant potential in drug discovery and materials science. The protocol and insights provided in this guide serve as a robust starting point for researchers to explore the vast chemical space accessible through this powerful transformation. Future advancements in catalyst design and reaction methodology will undoubtedly continue to expand the scope and applicability of the Suzuki coupling, enabling the synthesis of increasingly complex and innovative molecular architectures.

References

Application Notes and Protocols: Synthesis of Methyl Benzo[b]thiophene-2-carboxylate via a Palladium-Catalyzed Carbonylative Heck-Type Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Benzo[b]thiophenes and the Power of the Heck Reaction

The benzo[b]thiophene scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals, agrochemicals, and materials science. Its unique electronic properties and ability to mimic biological structures have led to its incorporation into a wide range of bioactive molecules, including kinase inhibitors, antipsychotics, and antimicrobial agents. Consequently, the development of efficient and robust synthetic methodologies to access functionalized benzo[b]thiophenes is of paramount importance to the drug discovery and development pipeline.

The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, offers a powerful tool for the formation of carbon-carbon bonds.[1] This palladium-catalyzed cross-coupling of an unsaturated halide with an alkene has revolutionized the construction of complex molecular architectures.[1] In the context of benzo[b]thiophene synthesis, variations of the Heck reaction, including intramolecular cyclizations and direct C-H functionalization pathways, provide elegant and convergent routes to this important heterocycle. This application note provides a detailed protocol for the synthesis of a key building block, Methyl benzo[b]thiophene-2-carboxylate, utilizing a palladium-catalyzed carbonylative Heck-type cyclization.

The Catalytic Cycle: A Mechanistic Overview

The synthesis of this compound described herein proceeds via a palladium-catalyzed carbonylative cyclization. The catalytic cycle, illustrated below, shares fundamental steps with the classical Heck reaction, including oxidative addition and reductive elimination.

G cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)-X(L)₂ oxidative_addition->pd_complex co_insertion CO Insertion pd_complex->co_insertion CO acyl_pd_complex Acyl-Pd(II) Complex co_insertion->acyl_pd_complex intramolecular_insertion Intramolecular Alkene Insertion acyl_pd_complex->intramolecular_insertion cyclized_pd_complex Cyclized Pd(II) Intermediate intramolecular_insertion->cyclized_pd_complex beta_hydride_elimination β-Hydride Elimination cyclized_pd_complex->beta_hydride_elimination product_release Product Release & MeOH Attack beta_hydride_elimination->product_release product This compound product_release->product catalyst_regeneration Reductive Elimination (Base) catalyst_regeneration->pd0

Caption: Catalytic cycle for the carbonylative Heck-type synthesis.

The reaction is initiated by the oxidative addition of the aryl halide (or a precursor) to the active Pd(0) catalyst. This is followed by the insertion of carbon monoxide into the aryl-palladium bond to form an acyl-palladium intermediate. Subsequent intramolecular insertion of the alkene moiety and β-hydride elimination lead to the cyclized product. The final step involves reductive elimination, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a reported procedure for the synthesis of this compound.[2]

Materials and Reagents
Reagent/MaterialGradeSupplier
2-(2,2-Dibromovinyl)benzenethiol≥95%Commercially available
Palladium(II) acetate (Pd(OAc)₂)99.9%Commercially available
RuPhos≥98%Commercially available
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%Commercially available
Methanol (MeOH)AnhydrousCommercially available
Tetrahydrofuran (THF)AnhydrousCommercially available
Carbon monoxide (CO)High purityIn-house supply/cylinder
Equipment
  • Schlenk flask or pressure-rated reaction vessel

  • Magnetic stirrer with heating plate

  • Schlenk line for inert atmosphere operations

  • Syringes and needles

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis.

  • Reaction Setup: In a clean, oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-(2,2-Dibromovinyl)benzenethiol (0.5 mmol, 1.0 equiv).

  • Addition of Solids: To the flask, add potassium carbonate (1.5 mmol, 3.0 equiv), palladium(II) acetate (0.020 mmol, 4 mol%), and RuPhos (0.020 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask and connect it to a Schlenk line. Evacuate the flask and backfill with carbon monoxide (balloon or regulated pressure). Repeat this process three times.

  • Solvent Addition: Under a positive pressure of carbon monoxide, add a 1:1 mixture of anhydrous methanol and anhydrous tetrahydrofuran (volume as appropriate for the reaction scale).

  • Reaction Conditions: Place the sealed flask in a preheated oil bath at the desired temperature (optimization may be required, typically 80-100 °C) and stir vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully vent the carbon monoxide in a well-ventilated fume hood.

  • Filtration and Concentration: Filter the mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.07 (s, 1H), 7.88 (t, J = 5.2 Hz, 2H), 7.51 – 7.35 (m, 2H), 3.95 (s, 3H).[3]

  • ¹³C NMR (100 MHz, CDCl₃): Chemical shifts should be consistent with the structure.[3]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure anhydrous and oxygen-free conditions. Use fresh, high-quality reagents and catalyst.
Insufficient temperatureGradually increase the reaction temperature.
Poor CO pressureEnsure a positive pressure of carbon monoxide is maintained throughout the reaction.
Formation of Byproducts Side reactionsOptimize the reaction time and temperature. Screen different ligands and bases.
Difficult Purification Co-eluting impuritiesAdjust the polarity of the eluent for flash chromatography. Consider recrystallization.

Conclusion

The described palladium-catalyzed carbonylative Heck-type reaction provides an effective method for the synthesis of this compound, a valuable intermediate in medicinal chemistry and materials science. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can reliably access this and other functionalized benzo[b]thiophene derivatives. This protocol serves as a practical guide for scientists engaged in the synthesis of complex heterocyclic compounds.

References

Application Notes and Protocols: Methyl Benzo[b]thiophene-2-carboxylate as a Versatile Precursor for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Kinase Inhibitor Design

The benzo[b]thiophene core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its structural resemblance to endogenous molecules and its ability to engage with a wide array of biological targets.[1][2] This bicyclic system, consisting of a benzene ring fused to a thiophene ring, provides a rigid and planar framework that is amenable to diverse functionalization, making it an ideal starting point for the design of targeted therapeutics.[3][4] Among its many demonstrated biological activities, the benzo[b]thiophene scaffold has emerged as a "privileged structure" in the development of kinase inhibitors, compounds that modulate the activity of protein kinases and are at the forefront of modern cancer therapy and the treatment of inflammatory diseases.[1][3]

Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous pathologies. The development of small molecule inhibitors that can selectively target specific kinases has revolutionized drug discovery. Benzo[b]thiophene derivatives have been successfully developed as potent inhibitors of a variety of kinases, including Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2), Dual-specificity Tyrosine-phosphorylation-regulated Kinase 1A (DYRK1A), and Pim-1 kinase.[5][6][7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of methyl benzo[b]thiophene-2-carboxylate as a key precursor for the synthesis of a diverse range of kinase inhibitors. We will delve into the synthetic strategies, provide detailed experimental protocols, and discuss the biological evaluation of the resulting compounds, thereby offering a practical roadmap for the exploration of this versatile chemical entity in kinase inhibitor discovery programs.

Synthetic Strategy: From Ester to Bioactive Amide

The synthetic utility of this compound lies in the reactivity of the ester functional group at the 2-position of the benzo[b]thiophene core. This ester can be readily converted into a variety of functional groups, with the formation of amides being a particularly fruitful avenue for the generation of potent kinase inhibitors. The amide bond allows for the introduction of diverse substituents that can be tailored to interact with specific residues within the ATP-binding pocket of the target kinase, thereby enhancing potency and selectivity.

A general and robust synthetic workflow for the conversion of this compound into novel kinase inhibitors is outlined below. This strategy typically involves two key steps: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide coupling with a desired amine.

G cluster_0 Starting Material cluster_1 Key Intermediate cluster_2 Final Product start This compound intermediate Benzo[b]thiophene-2-carboxylic Acid start->intermediate Hydrolysis (e.g., NaOH, EtOH/H2O) product Benzo[b]thiophene-2-carboxamide (Kinase Inhibitor) intermediate->product Amide Coupling (e.g., HBTU, TEA, Amine)

General synthetic workflow.

This two-step approach offers significant flexibility in the design and synthesis of a library of potential kinase inhibitors by allowing for the incorporation of a wide variety of amines in the final step.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of benzo[b]thiophene-2-carboxamide derivatives from this compound.

Protocol 1: Hydrolysis of this compound to Benzo[b]thiophene-2-carboxylic Acid

This protocol describes the saponification of the methyl ester to yield the corresponding carboxylic acid, a crucial intermediate for subsequent amide coupling reactions.[8]

Materials:

  • This compound

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH), 3N aqueous solution

  • Hydrochloric acid (HCl), 1N aqueous solution

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • To a solution of this compound (1.0 eq.) in ethanol, add a 3N aqueous solution of sodium hydroxide (2.0 eq.).

  • Stir the reaction mixture at room temperature overnight.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

  • Dilute the residue with water and acidify to pH 2-3 with 1N hydrochloric acid. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield benzo[b]thiophene-2-carboxylic acid as a solid.

Data Presentation: Representative Yields for Hydrolysis

Starting MaterialProductYield (%)Reference
Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate6-Chlorobenzo[b]thiophene-2-carboxylic acid~90%[8]
Methyl 4-methylbenzo[b]thiophene-2-carboxylate4-Methylbenzo[b]thiophene-2-carboxylic acidHigh[9]
Protocol 2: Amide Coupling to Synthesize Benzo[b]thiophene-2-carboxamides

This protocol details the coupling of benzo[b]thiophene-2-carboxylic acid with a primary or secondary amine to form the desired amide.[10]

Materials:

  • Benzo[b]thiophene-2-carboxylic acid

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Triethylamine (TEA)

  • Desired primary or secondary amine

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve benzo[b]thiophene-2-carboxylic acid (1.0 eq.) in dichloromethane.

  • Add HBTU (1.5 eq.) and triethylamine (4.0 eq.) to the solution.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Add the desired amine (1.2 eq.) dropwise to the reaction mixture.

  • Continue stirring at room temperature overnight.

  • Upon completion of the reaction (monitored by TLC), wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired benzo[b]thiophene-2-carboxamide.

Biological Evaluation: Assessing Kinase Inhibitory Activity

Once synthesized, the benzo[b]thiophene-2-carboxamide derivatives must be evaluated for their ability to inhibit the target kinase and to exert a biological effect in a cellular context.

Kinase Inhibition Assays

A variety of in vitro kinase assay formats can be employed to determine the potency of the synthesized compounds. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

General Protocol for a Luminescence-Based Kinase Assay:

  • In a 384-well plate, add the purified kinase enzyme, its specific substrate peptide, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Add a detection reagent that contains luciferase. The luciferase will utilize the remaining ATP to produce a luminescent signal.

  • Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Data Presentation: IC₅₀ Values of Representative Benzo[b]thiophene-based Kinase Inhibitors

CompoundTarget KinaseIC₅₀ (nM)Reference
5-hydroxybenzothiophene hydrazide derivative 16bClk411[8]
5-hydroxybenzothiophene hydrazide derivative 16bDRAK187[8]
5-hydroxybenzothiophene hydrazide derivative 16bHaspin125.7[8]
5-hydroxybenzothiophene hydrazide derivative 16bClk1163[8]
5-hydroxybenzothiophene hydrazide derivative 16bDyrk1B284[8]
5-hydroxybenzothiophene hydrazide derivative 16bDyrk1A353.3[8]
5-methoxybenzothiophene-2-carboxamide 10bClk112.7[11]
Cell-Based Assays

To assess the cellular activity of the inhibitors, a variety of cell-based assays can be performed. A common initial assay is a cell viability or proliferation assay to determine the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

Protocol: MTT Assay for Cell Viability:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with the test compounds at various concentrations for a specified period (e.g., 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) value.

Target Kinase Signaling Pathways

Understanding the signaling pathway of the target kinase is crucial for elucidating the mechanism of action of the inhibitor and for predicting its downstream cellular effects. Below are simplified representations of the signaling pathways for DYRK1A, MK2, and PIM-1 kinases.

DYRK1A_Pathway cluster_upstream Upstream Signals cluster_core Core Pathway cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., NGF) Ras Ras Growth_Factors->Ras BRaf B-Raf Ras->BRaf MEK1 MEK1 BRaf->MEK1 ERK ERK MEK1->ERK Transcription_Factors Transcription Factors (e.g., NFATc3) ERK->Transcription_Factors DYRK1A DYRK1A DYRK1A->Ras facilitates complex formation DYRK1A->Transcription_Factors phosphorylates Cell_Proliferation Cell Proliferation & Differentiation Transcription_Factors->Cell_Proliferation

Simplified DYRK1A Signaling Pathway.[12]

DYRK1A is a dual-specificity kinase that can phosphorylate its substrates on serine and threonine residues.[12] It is involved in regulating cell proliferation and differentiation and has been implicated in both tumor suppression and pro-oncogenic activities.[12] DYRK1A can sustain the activation of the Ras/MAP Kinase signaling pathway by facilitating the formation of a Ras/B-Raf/MEK1 multi-protein complex.[12]

MK2_Pathway cluster_upstream Upstream Stress Signals cluster_core Core Pathway cluster_downstream Downstream Effects Stress Cellular/Environmental Stressors p38_MAPK p38 MAPK Stress->p38_MAPK MK2 MK2 p38_MAPK->MK2 activates Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) MK2->Cytokines post-transcriptional regulation Transcription_Factors Transcription Factors MK2->Transcription_Factors activates Inflammation Inflammation Cytokines->Inflammation Transcription_Factors->Inflammation

Simplified MK2 Signaling Pathway.[13][14]

MK2 is a substrate of p38 MAPK and plays a critical role in the cellular response to stress and in inflammatory signaling.[13][14] The p38 MAPK-MK2 signaling axis is activated by various stressors and leads to the production of inflammatory cytokines.[13]

PIM1_Pathway cluster_upstream Upstream Signals cluster_core Core Pathway cluster_downstream Downstream Effects Cytokines Cytokines (e.g., IL-2, IL-6) JAK JAK Cytokines->JAK STAT STAT (e.g., STAT3, STAT5) JAK->STAT phosphorylates PIM1 PIM-1 STAT->PIM1 induces transcription Cell_Cycle_Proteins Cell Cycle Proteins PIM1->Cell_Cycle_Proteins phosphorylates Anti_Apoptotic_Proteins Anti-Apoptotic Proteins PIM1->Anti_Apoptotic_Proteins phosphorylates Cell_Survival Cell Survival & Proliferation Cell_Cycle_Proteins->Cell_Survival Anti_Apoptotic_Proteins->Cell_Survival

Simplified PIM-1 Signaling Pathway.[2][15]

Pim-1 is a serine/threonine kinase that is involved in cell cycle progression, apoptosis, and transcriptional activation.[16] Its expression is often induced by cytokines through the JAK/STAT signaling pathway.[2][15]

Conclusion

This compound is a readily available and highly versatile precursor for the synthesis of a wide range of kinase inhibitors. The straightforward conversion of the methyl ester to a diverse library of amides provides a powerful platform for structure-activity relationship studies and the optimization of inhibitor potency and selectivity. The protocols and application notes provided herein offer a solid foundation for researchers to explore the rich medicinal chemistry of the benzo[b]thiophene scaffold and to develop novel and effective kinase inhibitors for the treatment of cancer and other diseases.

References

Application Note: Structural Elucidation of Methyl benzo[b]thiophene-2-carboxylate using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol and in-depth analysis for the structural characterization of Methyl benzo[b]thiophene-2-carboxylate using high-resolution ¹H (Proton) and ¹³C (Carbon-13) Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, chemists, and quality control specialists in the pharmaceutical and chemical industries. We will explore the causality behind experimental choices, from sample preparation to spectral interpretation, ensuring a robust and reproducible methodology for verifying the identity and purity of this key heterocyclic compound.

Introduction and Scientific Context

This compound is a vital heterocyclic building block used in the synthesis of a wide range of biologically active molecules and functional materials.[1][2] The benzothiophene core is a privileged scaffold in medicinal chemistry, appearing in drugs with diverse therapeutic applications. Given its importance, unambiguous structural verification is paramount. NMR spectroscopy stands as the gold standard for the non-destructive elucidation of molecular structures in solution. This note details the precise application of ¹H and ¹³C NMR to confirm the molecular framework of this compound, providing field-proven protocols and a logical framework for spectral interpretation.

Molecular Structure

The structural integrity of the molecule is confirmed by assigning every proton and carbon atom to a specific resonance in the NMR spectra. The numbering convention used throughout this document is presented below.

Caption: Numbering of this compound.

Experimental Protocols: A Self-Validating System

The integrity of NMR data is fundamentally dependent on meticulous sample preparation and correctly defined acquisition parameters. The following protocols are designed to yield high-quality, reproducible spectra.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Structural Elucidation weigh Weigh 5-10 mg of Analyte dissolve Dissolve in 0.6 mL CDCl3 with TMS weigh->dissolve transfer Transfer to 5 mm NMR Tube dissolve->transfer H1_acq ¹H NMR Acquisition (NS=16, D1=2s) transfer->H1_acq C13_acq ¹³C NMR Acquisition (NS=1024, D1=2s) ft Fourier Transform H1_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate to TMS (0 ppm) baseline->calibrate integrate Integration (¹H) calibrate->integrate for ¹H assign_H1 Assign ¹H Signals (Shift, Multiplicity, Integration) calibrate->assign_H1 structure Confirm Structure of This compound assign_H1->structure assign_C13 Assign ¹³C Signals (Chemical Shift) assign_C13->structure

Caption: Standard workflow for NMR structural analysis.

Protocol 1: Sample Preparation

The goal is to prepare a homogeneous solution of the analyte free from particulate matter.

  • Analyte: Use high-purity this compound (CAS 22913-24-2), typically >97%.

  • Solvent Selection: Chloroform-d (CDCl₃) is the solvent of choice.

    • Causality: CDCl₃ offers excellent solubility for the analyte and possesses a single residual proton peak (δ ≈ 7.26 ppm) that rarely interferes with analyte signals. The use of a deuterated solvent is critical to avoid a massive, broad solvent signal that would obscure the signals from the sample.

  • Internal Standard: Tetramethylsilane (TMS) is added (typically 0.03% v/v).

    • Causality: TMS is chemically inert and provides a sharp, intense singlet at a high field. It is the universally accepted reference standard, defined as 0.00 ppm, against which all other proton and carbon chemical shifts are measured.[3]

  • Procedure: a. Weigh approximately 5-10 mg of the solid compound directly into a clean, dry vial. b. Add ~0.6 mL of CDCl₃ containing TMS. c. Gently vortex or swirl the vial until the solid is completely dissolved. d. Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube, ensuring no solid particles are transferred. The final solution height should be approximately 4-5 cm.

Protocol 2: NMR Data Acquisition

These parameters are optimized for a 400 MHz spectrometer but can be adapted for other field strengths. Higher field strengths will yield better signal dispersion.

Parameter ¹H NMR (Proton) ¹³C NMR (Carbon) Rationale & Causality
Pulse Program zg30 (or equivalent)zgpg30 (or equivalent)A standard 30° pulse is used for quantitative ¹H NMR. For ¹³C, a proton-decoupled pulse program is used to simplify the spectrum by collapsing all C-H coupling, resulting in a single sharp line for each unique carbon atom.[3]
Spectral Width 16 ppm (from -2 to 14 ppm)240 ppm (from -20 to 220 ppm)The spectral window must be wide enough to encompass all expected resonances for the molecule.
Number of Scans 161024Signal averaging improves the signal-to-noise ratio (S/N). ¹³C NMR requires significantly more scans due to the low natural abundance (~1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.
Relaxation Delay 2.0 s2.0 sThis delay allows the nuclei to return to thermal equilibrium between pulses. A sufficient delay is crucial for accurate signal integration in ¹H NMR and for observing quaternary carbons in ¹³C NMR.
Acquisition Time ~3.4 s~1.4 sThis parameter determines the digital resolution of the spectrum. A longer acquisition time results in sharper lines.

Spectral Data and Interpretation

The acquired spectra are processed using standard Fourier transform, phase correction, and baseline correction. The chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR Spectral Analysis

The proton NMR spectrum provides three key pieces of information: chemical shift (electronic environment), integration (number of protons), and multiplicity (neighboring protons).

Assignment Chemical Shift (δ, ppm) Integration Multiplicity Coupling Constant (J, Hz)
H-3~8.091Hs (singlet)-
H-7~7.881Hm (multiplet)-
H-4~7.851Hm (multiplet)-
H-5, H-6~7.432Hm (multiplet)-
-OCH₃~3.933Hs (singlet)-

Interpretation:

  • Methyl Protons (-OCH₃) at 3.93 ppm: This signal appears as a sharp singlet with an integration of 3H, characteristic of a methyl ester group. It is a singlet because there are no protons on the adjacent carbonyl carbon or oxygen atom to induce splitting.

  • Thiophene Proton (H-3) at 8.09 ppm: This proton appears as a singlet downfield. Its deshielded nature is due to the electron-withdrawing effect of the adjacent ester group and the aromatic nature of the thiophene ring. The absence of splitting confirms it has no adjacent proton neighbors.

  • Benzo Protons (H-4, H-5, H-6, H-7) from 7.43-7.88 ppm: These four protons on the benzene ring exhibit complex splitting patterns due to mutual coupling.[4][5]

    • H-4 and H-7 are typically the most deshielded of the benzo protons, appearing as multiplets further downfield. This is due to the "peri" effect and proximity to the electron-rich thiophene moiety and the fused ring system.

    • H-5 and H-6 are more shielded and appear as an overlapping multiplet further upfield. Their signals are complicated by both ortho and meta coupling to their neighbors.[6]

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule.

Assignment Chemical Shift (δ, ppm) Rationale
C=O (ester)~162.9The carbonyl carbon is highly deshielded due to bonding with two electronegative oxygen atoms.
C-7a~142.8Quaternary carbon at the fusion of the two rings, deshielded by the sulfur atom.
C-3a~139.0Quaternary carbon at the fusion of the two rings.
C-2~134.5Quaternary carbon attached to the ester group and the sulfur atom.
C-3~129.7Aromatic CH carbon on the thiophene ring.
C-5~126.8Aromatic CH carbon on the benzene ring.
C-6~125.4Aromatic CH carbon on the benzene ring.
C-4~124.6Aromatic CH carbon on the benzene ring.
C-7~122.5Aromatic CH carbon on the benzene ring.
-OCH₃~52.4sp³ hybridized carbon of the methyl group, deshielded by the attached oxygen atom.

Interpretation:

  • The spectrum displays 10 distinct signals, corresponding to the 10 unique carbon atoms in the molecule, immediately confirming the overall carbon framework.

  • The signal at 162.9 ppm is unequivocally assigned to the ester carbonyl carbon, which is characteristic for this functional group.

  • The signals between 122 ppm and 143 ppm are typical for sp² hybridized carbons in an aromatic system. The specific shifts are influenced by the heteroatom and the substituent. Quaternary carbons (C-2, C-3a, C-7a) are identifiable and often have lower intensity due to longer relaxation times.

  • The peak at 52.4 ppm is characteristic of the sp³ methyl carbon of the ester group.

Conclusion

The collective data from ¹H and ¹³C NMR spectroscopy provides a definitive and high-confidence structural confirmation of this compound. The observed chemical shifts, multiplicities, integrations, and the number of carbon signals are all in excellent agreement with the proposed structure. The protocols outlined herein represent a robust methodology for routine analysis, quality control, and research applications involving this compound and its derivatives.

References

Methyl Benzo[b]thiophene-2-carboxylate: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of the Benzo[b]thiophene Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a diverse range of biological targets. The benzo[b]thiophene core is a prime example of such a scaffold. Its rigid, bicyclic structure, combined with the presence of a sulfur heteroatom, imparts unique electronic and lipophilic properties that make it an attractive starting point for the design of novel therapeutic agents. This document provides a detailed overview of the synthesis, applications, and biological evaluation of a key derivative, methyl benzo[b]thiophene-2-carboxylate, and its analogues. We will delve into specific applications, providing detailed protocols and insights into the structure-activity relationships (SAR) that govern their therapeutic potential.

The benzo[b]thiophene moiety is often considered a bioisostere of indole, a common motif in biologically active molecules. This substitution can lead to improved metabolic stability and altered pharmacokinetic profiles while maintaining or enhancing biological activity. The diverse pharmacological activities associated with benzo[b]thiophene derivatives include antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, underscoring the versatility of this heterocyclic system.[1]

Synthesis of this compound and its Derivatives

The synthesis of the core scaffold, this compound, can be achieved through several routes. Two common and effective methods are Fischer esterification of the corresponding carboxylic acid and intramolecular cyclization reactions.

Protocol 1: Fischer Esterification of Benzo[b]thiophene-2-carboxylic acid

This method is a straightforward and widely used procedure for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[2]

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products struct1 Benzo[b]thiophene-2-carboxylic acid catalyst H₂SO₄ (cat.) struct1->catalyst struct2 Methanol struct2->catalyst struct3 This compound catalyst->struct3 water H₂O catalyst->water

Fischer Esterification of Benzo[b]thiophene-2-carboxylic acid.

Materials:

  • Benzo[b]thiophene-2-carboxylic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of benzo[b]thiophene-2-carboxylic acid (1.0 eq) in methanol (10-20 volumes), cautiously add concentrated sulfuric acid (0.1-0.2 eq) with stirring.

  • Heat the reaction mixture to reflux (approximately 65°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Protocol 2: Intramolecular Cyclization for Substituted Benzothiophenes

A versatile method for synthesizing substituted methyl benzo[b]thiophene-2-carboxylates involves the reaction of a substituted 2-halobenzaldehyde with methyl thioglycolate in the presence of a base.[3]

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product struct1 Substituted 2-halobenzaldehyde base K₂CO₃ struct1->base struct2 Methyl thioglycolate struct2->base struct3 Substituted this compound base->struct3 solvent DMF

Intramolecular Cyclization to form Substituted Benzothiophenes.

Materials:

  • Substituted 2-halobenzaldehyde (e.g., 2-fluorobenzaldehyde)

  • Methyl thioglycolate

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate (EtOAc)

  • Water

Procedure:

  • To a solution of the substituted 2-halobenzaldehyde (1.0 eq) and methyl thioglycolate (1.1 eq) in anhydrous DMF, add potassium carbonate (1.2 eq).

  • Heat the reaction mixture at 60-80°C and stir for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted this compound.

Medicinal Chemistry Applications

The this compound scaffold serves as a crucial intermediate for the synthesis of a wide array of biologically active compounds. The ester functionality is readily converted to amides, hydrazides, and other functional groups, allowing for extensive structural diversification.

Antimalarial Agents: Benzo[b]thiophene-2-carboxamides

Malaria remains a significant global health threat, and the emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of novel antimalarials. Benzo[b]thiophene-2-carboxamides, derived from this compound, have shown promising activity against this parasite.[4]

Structure-Activity Relationship (SAR) Insights:

A study on a series of benzo[b]thiophene-2-carboxamides revealed key structural features for potent antimalarial activity. The general structure involves the benzo[b]thiophene-2-carboxamide core linked to a piperazine moiety.

CompoundR1R2R3IC₅₀ (nM, P. falciparum W2 strain)[5]
1 HH4-chlorophenyl104
2 HH4-fluorophenyl191
3 FH4-chlorophenyl185
4 FH4-fluorophenyl201
5 HBr4-chlorophenyl126
6 HBr4-fluorophenyl188
7 H3-thienyl4-chlorophenyl44
8 H3-thienyl4-fluorophenyl81

Key Findings from SAR Studies:

  • Substitution on the Benzo[b]thiophene Ring: Halogen substitution at the 5-position (R1) did not significantly improve activity. However, substitution at the 3-position (R2) with a bromine atom or a thienyl group was generally well-tolerated or slightly beneficial.

  • Arylpiperazine Moiety: The nature of the substituent on the terminal phenyl ring (R3) of the piperazine had a modest impact on activity, with both chloro and fluoro substituents showing good potency.

  • Linker: The length and nature of the linker between the carboxamide and the piperazine are also critical, though not detailed in the table above, they play a significant role in optimizing the compound's conformation for target binding.

Proposed Mechanism of Action:

The antimalarial activity of some benzo[b]thiophene derivatives is believed to stem from the inhibition of hemozoin formation in the parasite's food vacuole.[6] Another potential target is the Plasmodium falciparum enoyl-acyl carrier protein (ACP) reductase (PfENR), an essential enzyme in fatty acid synthesis.[7]

G cluster_parasite Plasmodium falciparum Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Biocrystallization ParasiteDeath Parasite Death Heme->ParasiteDeath Oxidative Stress PfENR PfENR FattyAcids Fatty Acid Synthesis PfENR->FattyAcids FattyAcids->ParasiteDeath Membrane Disruption Benzothiophene Benzo[b]thiophene Derivative Benzothiophene->Heme Inhibition of Hemozoin Formation Benzothiophene->PfENR Inhibition

Proposed Antimalarial Mechanisms of Benzo[b]thiophene Derivatives.

Antibacterial Agents: Benzo[b]thiophene Acylhydrazones against MRSA

The rise of multidrug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), is a pressing public health crisis. Benzo[b]thiophene acylhydrazones have emerged as a promising class of antibacterial agents with activity against MRSA.[8]

Protocol for Synthesis of Benzo[b]thiophene Acylhydrazones:

  • Hydrazide Formation: this compound is reacted with hydrazine hydrate in a suitable solvent like ethanol under reflux to form benzo[b]thiophene-2-carbohydrazide.

  • Acylhydrazone Synthesis: The carbohydrazide is then condensed with various substituted aldehydes in the presence of a catalytic amount of acid (e.g., acetic acid) in a solvent like ethanol under reflux to yield the final acylhydrazone products.[8]

SAR and Biological Activity:

A series of benzo[b]thiophene acylhydrazones were synthesized and evaluated for their antibacterial activity against MRSA strains.

CompoundR (Aldehyde substituent)MIC (µg/mL, MRSA)[8]
9 4-Nitrophenyl> 64
10 4-Fluorophenyl32
11 2-Pyridyl4
12 3-Pyridyl16
13 4-Pyridyl16
14 6-Chloro-2-pyridyl4

Key Observations from SAR:

  • The nature of the aromatic or heteroaromatic ring derived from the aldehyde plays a crucial role in determining the antibacterial potency.

  • A pyridyl moiety, particularly a 2-pyridyl group, was found to be highly favorable for activity.

  • Halogen substitution on the pyridyl ring, as in compound 14 , maintained the high activity.

  • Electron-withdrawing groups like nitro on a phenyl ring (compound 9 ) were detrimental to activity.

Proposed Mechanism of Action:

While the exact molecular target is still under investigation, studies suggest that these compounds may exert their antibacterial effect by disrupting the bacterial cell membrane potential and inducing the production of reactive oxygen species (ROS), leading to oxidative stress and cell death.

G cluster_bacteria Staphylococcus aureus Membrane Bacterial Cell Membrane ROS Reactive Oxygen Species (ROS) Membrane->ROS Induces OxidativeStress Oxidative Stress ROS->OxidativeStress CellDeath Bacterial Cell Death OxidativeStress->CellDeath Acylhydrazone Benzo[b]thiophene Acylhydrazone Acylhydrazone->Membrane Disruption of Membrane Potential

Proposed Antibacterial Mechanism of Benzo[b]thiophene Acylhydrazones.

Neurokinin-2 (NK2) Receptor Antagonists

The neurokinin-2 (NK2) receptor, a G-protein coupled receptor (GPCR), is involved in various physiological processes, including inflammation and smooth muscle contraction. Antagonists of the NK2 receptor have therapeutic potential for conditions like asthma and irritable bowel syndrome. Derivatives of benzo[b]thiophene-2-carboxylic acid have been developed as potent NK2 receptor antagonists.

Signaling Pathway of the NK2 Receptor:

The NK2 receptor is primarily activated by its endogenous ligand, neurokinin A (NKA). Upon binding of NKA, the receptor undergoes a conformational change, leading to the activation of Gq proteins. This initiates a downstream signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC), culminating in various cellular responses.

G cluster_membrane Cell Membrane NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Binds Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca²⁺]ᵢ IP3->Ca2 Induces Release PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Response Ca2->CellularResponse PKC->CellularResponse Benzothiophene Benzo[b]thiophene Antagonist Benzothiophene->NK2R Blocks Binding

Neurokinin-2 (NK2) Receptor Signaling and Antagonism.

Conclusion and Future Perspectives

This compound and its derivatives represent a highly versatile and valuable class of compounds in medicinal chemistry. The synthetic accessibility of this scaffold, coupled with its favorable physicochemical properties, makes it an ideal starting point for the development of novel therapeutics. The successful application of benzo[b]thiophene-based compounds as antimalarial, antibacterial, and neurokinin-2 receptor antagonists highlights the broad therapeutic potential of this privileged structure.

Future research in this area will likely focus on several key aspects:

  • Optimization of existing leads: Further refinement of the SAR for each therapeutic application to enhance potency, selectivity, and pharmacokinetic properties.

  • Exploration of new therapeutic areas: Screening of benzo[b]thiophene libraries against a wider range of biological targets to identify novel activities.

  • Development of novel synthetic methodologies: The discovery of more efficient and environmentally friendly methods for the synthesis and diversification of the benzo[b]thiophene core.

As our understanding of the biological roles of various molecular targets deepens, the importance of privileged scaffolds like benzo[b]thiophene in drug discovery will undoubtedly continue to grow.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl Benzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of Methyl Benzo[b]thiophene-2-carboxylate. This important heterocyclic compound serves as a key intermediate in the development of various pharmaceuticals and functional materials.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic protocols and improve yields.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges that can arise during the synthesis of this compound, providing insights into their root causes and offering practical solutions.

Issue 1: Low or No Product Yield

Symptoms:

  • Minimal or no formation of the desired this compound is observed after the reaction.

  • TLC or LC-MS analysis shows predominantly starting materials.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Poor Quality Starting Materials Impurities in the starting materials, such as benzo[b]thiophene-2-carboxylic acid or methanol, can inhibit the reaction. Moisture is a particularly common issue in esterification reactions.Ensure all starting materials are of high purity and are thoroughly dried. Use anhydrous solvents and reagents whenever possible. It is advisable to purify reagents if their quality is uncertain.
Ineffective Catalyst The choice and concentration of the acid catalyst are crucial for the esterification process. An insufficient amount or a deactivated catalyst will result in a slow or incomplete reaction.A common method for this synthesis is the Fischer esterification of benzo[b]thiophene-2-carboxylic acid with methanol using a strong acid catalyst like sulfuric acid.[3] Ensure the catalyst is fresh and used in the appropriate catalytic amount. For challenging substrates, consider using a stronger acid catalyst or a different esterification method altogether.
Suboptimal Reaction Temperature Esterification is an equilibrium-driven process. The reaction temperature influences both the reaction rate and the position of the equilibrium. Temperatures that are too low will result in a slow reaction, while excessively high temperatures can lead to side product formation.The reaction is typically stirred at a moderately elevated temperature, for instance, 60°C for several hours.[3] It is important to carefully monitor and control the reaction temperature. Optimization studies may be necessary to find the ideal temperature for your specific setup.
Inefficient Water Removal The formation of water as a byproduct can shift the equilibrium back towards the starting materials, thereby reducing the yield.If the reaction is sensitive to water, consider using a Dean-Stark apparatus to remove water azeotropically as it is formed. Alternatively, the use of a dehydrating agent can be effective.
Issue 2: Formation of Significant Side Products

Symptoms:

  • TLC or NMR analysis reveals the presence of multiple, unexpected spots or peaks in addition to the desired product.

  • Difficulty in purifying the final product due to the presence of closely related impurities.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Decomposition of Starting Material or Product The benzo[b]thiophene ring system can be sensitive to harsh reaction conditions, such as very high temperatures or highly concentrated acids, leading to degradation.Employ milder reaction conditions. This could involve using a less corrosive acid catalyst, lowering the reaction temperature, or reducing the reaction time. Protective groups may be necessary for sensitive functional groups on the starting material.
Competing Side Reactions Depending on the specific synthetic route, other reactive sites on the starting materials could lead to undesired parallel reactions. For instance, in syntheses starting from substituted precursors, alternative cyclization pathways may exist.A thorough understanding of the reaction mechanism is key. Re-evaluate the chosen synthetic route and consider alternatives that may offer higher selectivity. For example, various methods for synthesizing the benzothiophene core exist, including cyclization of aryl sulfides and transition metal-catalyzed reactions.[1][4]
Oxidation The sulfur atom in the thiophene ring can be susceptible to oxidation, especially if the reaction is exposed to air at elevated temperatures for extended periods.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. The use of antioxidants can also be considered in specific cases.
Issue 3: Difficulties in Product Purification

Symptoms:

  • The crude product is an oil that is difficult to crystallize.

  • Column chromatography results in poor separation of the product from impurities.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Residual Acid Catalyst Traces of the acid catalyst in the crude product can interfere with crystallization and may cause degradation during purification.It is crucial to thoroughly neutralize the reaction mixture after completion. A common procedure involves adding a saturated aqueous solution of sodium bicarbonate until the acidic conditions are neutralized.[3]
Closely Eluting Impurities The presence of impurities with similar polarity to the desired product makes separation by column chromatography challenging.Optimize the solvent system for column chromatography. A systematic approach, starting with a non-polar solvent and gradually increasing the polarity, is recommended. Sometimes, a different stationary phase (e.g., alumina instead of silica gel) can provide better separation. Recrystallization from a suitable solvent system can also be a highly effective purification method.
Product is an Oil at Room Temperature Some esters are naturally oils and will not crystallize.If the product is an oil, purification is typically achieved through column chromatography or distillation under reduced pressure. Confirm the purity of the oily product using analytical techniques like NMR and mass spectrometry.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What is the most common and reliable method for synthesizing this compound?

A common and straightforward method is the Fischer esterification of commercially available benzo[b]thiophene-2-carboxylic acid with methanol in the presence of a catalytic amount of a strong acid, such as concentrated sulfuric acid.[3] This method is generally reliable and proceeds with good yields under relatively simple reaction conditions.

Yes, numerous methods exist for the synthesis of the benzo[b]thiophene ring system.[1] Some of these include:

  • Thiolation annulation reactions: For example, the reaction of 2-bromo alkynyl benzenes with a sulfur source like sodium sulfide.[1]

  • Electrophilic cyclization reactions: These can involve the cyclization of appropriately substituted aryl thioethers.[1][4]

  • Transition metal-catalyzed cyclizations: Palladium and copper catalysts are often employed in these reactions.[5]

The choice of method will depend on the availability of starting materials and the desired substitution pattern on the final product.

Q3: My starting material, a substituted thiophenol, has low reactivity. How can I improve the yield of my benzothiophene synthesis?

The reactivity of thiophenols can be significantly influenced by the electronic properties of their substituents.[6] Electron-withdrawing groups can decrease the nucleophilicity of the sulfur atom, slowing down the reaction.[6] To overcome this, you can try the following:

  • Optimize reaction conditions: Increasing the temperature, using a more active catalyst, or a stronger base can help to drive the reaction forward.[6]

  • Choose a suitable catalyst system: In metal-catalyzed reactions, the choice of ligand and metal is critical for activating less reactive substrates.[6]

  • Consider alternative, metal-free methods: For certain substrates, metal-free approaches, such as those involving Pummerer-type reactions, may be more effective.[6]

Q4: How can I confirm the identity and purity of my synthesized this compound?

A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed information about the structure of the molecule and is the primary method for confirming its identity.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: This will show the presence of key functional groups, such as the ester carbonyl group.

  • Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): These techniques are used to assess the purity of the sample.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis from benzo[b]thiophene-2-carboxylic acid.

Materials:

  • Benzo[b]thiophene-2-carboxylic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve benzo[b]thiophene-2-carboxylic acid (1.0 eq.) in methanol (a sufficient volume to dissolve the starting material).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.) to the solution.

  • Heat the reaction mixture to 60°C and stir for 16 hours.[3]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add saturated aqueous sodium bicarbonate solution to neutralize the excess acid. Be cautious as CO₂ evolution will occur.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve Benzo[b]thiophene- 2-carboxylic acid in Methanol add_catalyst Add conc. H₂SO₄ start->add_catalyst heat Heat to 60°C and Stir add_catalyst->heat neutralize Neutralize with NaHCO₃ heat->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry and Concentrate extract->dry purify Column Chromatography or Recrystallization dry->purify end_product Pure Methyl Benzo[b]thiophene- 2-carboxylate purify->end_product

Caption: Workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of Methyl benzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl benzo[b]thiophene-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important heterocyclic compound. Our goal is to equip you with the expertise to navigate potential side reactions, optimize your reaction conditions, and ensure the integrity of your synthesis.

I. Overview of Synthetic Challenges

The synthesis of this compound can be approached through various synthetic routes. However, each pathway presents a unique set of challenges, primarily concerning regioselectivity and the formation of impurities that can complicate purification and compromise yield. This guide will focus on the most common issues and provide scientifically grounded solutions.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific problems you may encounter.

A. Issues Related to Friedel-Crafts Acylation

Friedel-Crafts acylation is a common method for introducing the carboxylate group onto the benzo[b]thiophene core. However, it is often plagued by a lack of regioselectivity.

Question 1: My Friedel-Crafts acylation of benzo[b]thiophene with methyl chloroformate is producing a mixture of this compound and Methyl benzo[b]thiophene-3-carboxylate. How can I improve the selectivity for the 2-isomer?

Answer: This is a classic challenge in the functionalization of benzo[b]thiophene. The C3 position is often more electronically favored for electrophilic substitution, leading to the formation of the undesired 3-isomer. Here’s a breakdown of the causality and troubleshooting strategies:

  • Understanding the Mechanism: The regioselectivity is a delicate balance of electronic and steric factors. The intermediate carbocation stability plays a crucial role. Attack at C3 can be favored due to better stabilization of the positive charge by the sulfur atom through resonance.

  • Troubleshooting Strategies:

    • Lowering Reaction Temperature: Running the reaction at lower temperatures can favor the thermodynamically more stable product, which is often the 2-isomer. Start by decreasing the temperature to 0 °C or even -20 °C.

    • Choice of Lewis Acid: The nature of the Lewis acid can significantly influence the C2/C3 ratio. Weaker Lewis acids may exhibit higher selectivity.

Lewis AcidTypical ObservationsRecommended Starting Conditions
AlCl₃Strong, but often leads to poor regioselectivity and potential for side reactions.Use with caution, at low temperatures (-20 °C to 0 °C).
SnCl₄Milder than AlCl₃, can offer improved selectivity.A good starting point for optimization.
TiCl₄Can provide good selectivity in certain cases.Worth screening in your reaction setup.
BF₃·OEt₂A weaker Lewis acid that may favor 2-acylation.Can be less reactive, requiring longer reaction times or slightly elevated temperatures.
  • Experimental Protocol for Improved 2-Acylation:

    • Dissolve benzo[b]thiophene in anhydrous DCM and cool the solution to -20 °C under an inert atmosphere.

    • Add SnCl₄ (1.1 equivalents) dropwise, maintaining the temperature below -15 °C.

    • Stir the mixture for 15 minutes.

    • Slowly add a solution of methyl chloroformate (1.0 equivalent) in DCM.

    • Allow the reaction to stir at -20 °C for 4-6 hours, monitoring by TLC or GC-MS.

    • Quench the reaction with cold, dilute HCl.

    • Proceed with standard aqueous workup and purification.

Question 2: I'm observing a significant amount of dark, tar-like material in my Friedel-Crafts reaction mixture, leading to low yields and difficult purification. What is causing this and how can I prevent it?

Answer: The formation of polymeric or tarry byproducts is a common issue with reactive aromatic compounds like benzo[b]thiophene, especially under strong acidic conditions.

  • Causality:

    • Over-acylation: The product, this compound, can undergo a second acylation, leading to complex mixtures.

    • Polymerization: The strong Lewis acid can catalyze the polymerization of the starting material or product.

    • Degradation: At higher temperatures, the benzo[b]thiophene ring can be susceptible to degradation in the presence of a strong Lewis acid.

  • Troubleshooting Workflow:

G start Low Yield & Tar Formation check_temp Is the reaction temperature too high? start->check_temp check_lewis Is the Lewis acid too strong or in excess? check_temp->check_lewis No solution_temp Reduce temperature (start at 0°C or below). check_temp->solution_temp Yes check_purity Are the reagents and solvent pure and anhydrous? check_lewis->check_purity No solution_lewis Use a milder Lewis acid (e.g., SnCl₄, BF₃·OEt₂). Use stoichiometric amounts. check_lewis->solution_lewis Yes solution_purity Use freshly distilled solvents and high-purity reagents. check_purity->solution_purity Yes end Improved Yield and Purity check_purity->end No, consider alternative routes. solution_temp->end solution_lewis->end solution_purity->end

Caption: Troubleshooting workflow for tar formation in Friedel-Crafts acylation.

B. Alternative Synthetic Routes and Their Side Reactions

To circumvent the challenges of Friedel-Crafts acylation, alternative synthetic strategies can be employed.

Question 3: I am considering a synthesis starting from a 2-aminobenzo[b]thiophene derivative followed by deamination. What are the potential side reactions in this approach?

Answer: This is a viable strategy, often involving diazotization of the amine followed by a reduction (e.g., using hypophosphorous acid) or a Sandmeyer-type reaction. However, this multi-step process has its own set of potential pitfalls.

  • The Deamination Pathway:

    • Diazotization: The 2-amino group is converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid).

    • Reduction/Substitution: The diazonium salt is then treated with a reducing agent or a copper(I) salt to replace the diazonium group.

  • Potential Side Reactions:

    • Incomplete Diazotization: If the reaction conditions (especially temperature) are not carefully controlled, the diazotization may be incomplete, leaving unreacted starting material.

    • Azo Coupling: The highly reactive diazonium salt can couple with the electron-rich benzo[b]thiophene ring of another molecule to form colored azo compounds, which are intensely colored impurities.

    • Phenol Formation: The diazonium salt can react with water to form a phenolic byproduct.

    • Biaryl Formation: During Sandmeyer-type reactions, radical intermediates can lead to the formation of biaryl compounds through dimerization.[1]

  • Mitigation Strategies:

    • Temperature Control: Maintain a low temperature (0-5 °C) during diazotization to prevent the premature decomposition of the diazonium salt and minimize side reactions.

    • Acidic Conditions: Ensure the reaction medium is sufficiently acidic to prevent azo coupling.

    • Anhydrous Conditions (for some subsequent steps): If the desired outcome is not hydroxylation, using anhydrous solvents in the subsequent step can prevent phenol formation.

G start 2-Aminobenzo[b]thiophene diazotization Diazotization (NaNO₂, HCl, 0-5°C) start->diazotization diazonium Diazonium Salt diazotization->diazonium reduction Reduction (e.g., H₃PO₂) diazonium->reduction side_azo Azo Compound (Side Product) diazonium->side_azo Coupling side_phenol Phenolic Byproduct (Side Product) diazonium->side_phenol Reaction with H₂O product This compound reduction->product side_biaryl Biaryl Byproduct (Side Product) reduction->side_biaryl Dimerization of radicals

Caption: Potential side reactions in the deamination of 2-aminobenzo[b]thiophene.

Question 4: Is the Gewald reaction a suitable method for synthesizing the precursor to this compound?

Answer: The Gewald reaction is a powerful tool for the synthesis of 2-aminothiophenes.[2][3] While it doesn't directly yield the target molecule, it can be used to synthesize a 2-aminobenzo[b]thiophene-3-carboxylate, which would then require subsequent deamination and esterification at the 2-position, making it a less direct route. A direct synthesis of a 2-carboxy-substituted benzo[b]thiophene via a Gewald-type reaction is not the standard application of this methodology. The typical reactants for a Gewald reaction leading to a tetrahydrobenzo[b]thiophene are a cyclohexanone derivative, a compound with an active methylene group (like methyl cyanoacetate), and sulfur.[2] This would result in a 2-amino-3-carboxylate product.

C. Purification Challenges

Question 5: I have a mixture of the 2- and 3-isomers of Methyl benzo[b]thiophene-carboxylate. What is the most effective way to separate them?

Answer: The separation of these positional isomers can be challenging due to their similar physical properties.

  • Chromatographic Separation:

    • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a highly effective method for separating these isomers. A C18 column with a mobile phase of acetonitrile and water (with a small amount of formic or acetic acid to improve peak shape) is a good starting point.[4]

    • Flash Column Chromatography: While more challenging than HPLC, careful optimization of the solvent system can allow for the separation of these isomers on silica gel. A non-polar eluent system, such as a hexane/ethyl acetate or hexane/dichloromethane gradient, will likely be required. The separation may be improved by using a high-performance silica gel.

  • Fractional Crystallization: If the isomers have sufficiently different solubilities in a particular solvent, fractional crystallization can be an effective purification method, especially on a larger scale. This often requires careful screening of various solvents and solvent mixtures.

III. Summary of Key Recommendations

IssuePrimary CauseRecommended Action
Poor Regioselectivity (2- vs. 3-isomer) Electronic preference for C3 attack in Friedel-Crafts acylation.Lower reaction temperature, use milder Lewis acids (e.g., SnCl₄), screen different solvents.
Tar Formation Aggressive reaction conditions, impurities.Control temperature carefully, use stoichiometric amounts of Lewis acid, ensure anhydrous conditions.
Azo Compound Formation (in deamination route) Self-coupling of the diazonium salt.Maintain low temperature (0-5 °C) and strongly acidic conditions during diazotization.
Difficult Isomer Separation Similar physical properties of the 2- and 3-isomers.Utilize reverse-phase HPLC for analytical and preparative scale separation. Screen solvent systems for flash chromatography or fractional crystallization.

This technical support guide provides a starting point for troubleshooting common issues in the synthesis of this compound. Remember that careful planning, optimization of reaction conditions, and thorough analysis are key to a successful synthesis.

IV. References

  • SIELC Technologies. Separation of 2-Acetylbenzo[b]thiophene on Newcrom R1 HPLC column. --INVALID-LINK--

  • MDPI. Benzo[b]thiophene-2-carbaldehyde. --INVALID-LINK--

  • Barbier, T., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC. --INVALID-LINK--

  • El-Sayed, N. N. E., et al. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. PMC. --INVALID-LINK--

  • Buchstaller, H.-P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 132(2), 279-293.

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. --INVALID-LINK--

  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. --INVALID-LINK--

  • Google Patents. PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES. --INVALID-LINK--

References

Technical Support Center: Purification of Methyl benzo[b]thiophene-2-carboxylate by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and pharmaceutical development professionals engaged in the purification of Methyl benzo[b]thiophene-2-carboxylate. Recrystallization is a powerful technique for purification, predicated on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[1] Success hinges on methodical solvent selection and a nuanced understanding of the crystallization process. This document provides in-depth, experience-driven protocols and troubleshooting solutions to common challenges encountered during this specific purification.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the critical physical properties of this compound for this procedure?

Understanding the compound's properties is the foundation for designing a successful recrystallization protocol. Key data is summarized below.

PropertyValueSource
Chemical Name This compound
Synonyms Benzo[b]thiophene-2-carboxylic acid methyl ester, Methyl thianaphthene-2-carboxylate
CAS Number 22913-24-2
Molecular Formula C₁₀H₈O₂S
Molecular Weight 192.23 g/mol
Appearance Light yellow to yellow solid[2]
Melting Point (m.p.) 70-74 °C
Commercial Purity Typically ~97%

The reported melting point range of 70-74°C for the commercial product indicates the presence of impurities. A successful recrystallization should yield a product with a significantly sharper and higher melting point.

Q2: How do I choose the right solvent for recrystallizing this specific compound?

The ideal solvent should dissolve the compound completely at its boiling point but poorly at room temperature or below.[3][4] For this compound, an aromatic ester, the principle of "like dissolves like" provides a starting point.[5]

  • Good Single-Solvent Candidates: Alcohols like Methanol or Ethanol are often effective for moderately polar aromatic compounds.[6] Published synthesis procedures for related compounds have successfully used methanol for recrystallization.[7]

  • Good Mixed-Solvent Candidates: A mixed-solvent system is used when no single solvent has the ideal solubility profile.[3] This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy, indicating saturation. A common and effective system for this compound is Ethyl Acetate / Heptane or Ethyl Acetate / Hexane .[8][9]

Q3: What are the likely impurities in my crude sample?

Impurities typically originate from the synthesis process. For this compound, which is often synthesized via the esterification of benzo[b]thiophene-2-carboxylic acid, common impurities include:

  • Unreacted Starting Material: Benzo[b]thiophene-2-carboxylic acid.

  • Synthesis Byproducts: Depending on the specific synthetic route, various side-products may be present.[8][10]

  • Color Impurities: Highly conjugated, colored byproducts that persist in small quantities.

Q4: What are the primary safety considerations?

This compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11]

  • Personal Protective Equipment (PPE): Always wear gloves, safety glasses or goggles, and a lab coat. When handling the solid powder, use a dust mask or work in a fume hood to avoid inhalation.

Section 2: Experimental Protocols & Workflows

The following protocols are designed as robust starting points. The exact solvent volumes may need to be adjusted based on the impurity level of your crude material.

General Recrystallization Workflow

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation crude 1. Place Crude Product in Erlenmeyer Flask solvent 2. Add Minimum Volume of Boiling Solvent crude->solvent dissolve 3. Dissolve Completely (Add more solvent if needed) solvent->dissolve hot_filter 4. Hot Gravity Filtration (Optional: if insoluble impurities exist) dissolve->hot_filter Insoluble impurities? cool 5. Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filter->cool ice_bath 6. Cool in Ice Bath (To maximize yield) cool->ice_bath vac_filter 7. Vacuum Filtration to Collect Crystals ice_bath->vac_filter wash 8. Wash with Ice-Cold Solvent vac_filter->wash dry 9. Dry Crystals (Air or Vacuum Oven) wash->dry pure_product Pure Product dry->pure_product

Caption: General workflow for single-solvent recrystallization.

Protocol 1: Single-Solvent Recrystallization from Methanol
  • Dissolution: Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask. Add a magnetic stir bar and approximately 10 mL of methanol. Heat the mixture to a gentle boil on a stirrer hotplate.

  • Achieve Saturation: Continue adding methanol in small portions (0.5-1.0 mL) to the boiling solution until all the solid has just dissolved. Using the minimum amount of solvent is critical for maximizing recovery.[1]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal. Re-heat to boiling for 2-3 minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on the benchtop. Do not disturb the flask. Slow cooling is essential for the formation of large, pure crystals.[1]

  • Maximize Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount (2-3 mL) of ice-cold methanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter paper or transfer them to a watch glass for further drying. For complete solvent removal, a vacuum oven at low heat (e.g., 40°C) can be used.

Protocol 2: Mixed-Solvent Recrystallization from Ethyl Acetate/Heptane
  • Dissolution: In a 50 mL Erlenmeyer flask, dissolve 1.0 g of the crude product in the minimum amount of boiling ethyl acetate (the "good" solvent).

  • Induce Precipitation: While keeping the solution hot, add heptane (the "anti-solvent") dropwise with swirling. Continue adding heptane until a faint, persistent cloudiness (turbidity) appears.

  • Re-dissolution: Add 1-2 drops of hot ethyl acetate to re-dissolve the precipitate, resulting in a clear, saturated solution.

  • Crystallization & Isolation: Follow steps 5-9 from the single-solvent protocol above. For the washing step (Step 8), use a pre-chilled mixture of ethyl acetate and heptane (in a ratio similar to that of the final crystallization mixture) or pure, ice-cold heptane.

Section 3: Troubleshooting Guide

Even with a well-defined protocol, challenges can arise. This section addresses the most common issues in a question-and-answer format.

Troubleshooting Decision Tree

G problem_node problem_node question_node question_node solution_node solution_node p1 Problem: No Crystals Formed q1_1 Waited sufficient time? p1->q1_1 p2 Problem: Compound 'Oiled Out' q2_1 Solution cooled too quickly? p2->q2_1 p3 Problem: Low Recovery Yield q3_1 Too much solvent used initially? p3->q3_1 s1_1 Action: Be patient. Crystallization can be slow. q1_1->s1_1 No q1_2 Is solution supersaturated? q1_1->q1_2 Yes s1_2a Action: Scratch inner flask surface with a glass rod. q1_2->s1_2a Yes q1_3 Too much solvent used? q1_2->q1_3 No s1_2b Action: Add a single 'seed' crystal. s1_2a->s1_2b s1_3 Action: Gently boil off some solvent and re-cool. q1_3->s1_3 Yes s2_1 Action: Re-heat to dissolve oil, add 10% more solvent, cool very slowly. q2_1->s2_1 Yes q2_2 Solution too concentrated? q2_1->q2_2 No q2_2->s2_1 Yes s3_1 Action: Concentrate mother liquor to recover a second crop of crystals. q3_1->s3_1 Yes q3_2 Product soluble in cold solvent? q3_1->q3_2 No s3_2 Action: Ensure sufficient cooling in ice bath. q3_2->s3_2 Yes q3_3 Premature crystallization during hot filtration? q3_2->q3_3 No s3_3 Action: Use pre-heated glassware and add a small amount of extra solvent. q3_3->s3_3 Yes

Caption: Decision tree for common recrystallization problems.

Q: My compound is fully dissolved, but after cooling, no crystals have formed. What should I do?

This is the most frequent issue and is often due to either using too much solvent or the solution becoming supersaturated.[12]

  • Cause 1: Supersaturation. The solution holds more dissolved compound than it theoretically should at that temperature. Crystal growth requires a "nucleation site" to begin.

    • Solution A: Induce Nucleation. Gently scratch the inside of the flask at the surface of the liquid with a clean glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[6][12]

    • Solution B: Seeding. If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" will act as a template for further crystal growth.[12]

  • Cause 2: Excessive Solvent. The solution is not saturated enough for crystals to form, even when cold.

    • Solution: Gently heat the solution to boil off some of the solvent (10-20% of the volume) to increase the concentration. Then, allow the solution to cool again.[12][13]

Q: My compound separated as an oil instead of forming solid crystals. How can I fix this?

This phenomenon, known as "oiling out," occurs when the solute precipitates from the solution at a temperature above its melting point (or when impurities depress the melting point significantly).[12]

  • Cause: The solution is too concentrated, or it was cooled too rapidly.

  • Solution: Re-heat the flask until the oil completely redissolves into the solution. Add a small amount (10-20%) of additional hot solvent and mix thoroughly. Allow this less concentrated solution to cool much more slowly. Placing the flask in a beaker of hot water and allowing the entire assembly to cool to room temperature can be effective.[12] If the problem persists, the chosen solvent may be inappropriate, and an alternative should be tested.

Q: My final product is pure, but my recovery yield is very low. What went wrong?

Low recovery is typically a result of procedural issues rather than a failure of the technique itself.

  • Cause 1: Too much solvent was used. This keeps a significant portion of your product dissolved in the cold solvent (the "mother liquor").

    • Solution: Before starting, test solubilities with a very small amount of material to better estimate the required solvent volume. You can attempt to recover a "second crop" of crystals by boiling off some solvent from the mother liquor and re-cooling.

  • Cause 2: Premature crystallization. The product crystallized in the filter paper during hot filtration.

    • Solution: Ensure your receiving flask and funnel are pre-heated (e.g., by placing them over a beaker of boiling solvent). Add a small excess of hot solvent (~5%) before filtering to ensure the compound remains in solution.

  • Cause 3: Inefficient cooling. The solution was not cooled sufficiently to precipitate the maximum amount of product.

    • Solution: After cooling to room temperature, always use an ice-water bath for at least 15 minutes to minimize the product's solubility in the solvent.[13]

References

Technical Support Center: Chromatographic Purification of Methyl Benzo[b]thiophene-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the purification of Methyl benzo[b]thiophene-2-carboxylate and its derivatives. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during chromatographic purification.

Introduction to Chromatographic Purification of Benzo[b]thiophene Derivatives

This compound and its analogs are a significant class of heterocyclic compounds, forming the core structure of numerous pharmaceutical agents.[1] Achieving high purity of these compounds is a critical step in their synthesis and development, directly impacting the reliability of biological assays and the safety of potential drug candidates. The purification of these molecules typically relies on chromatographic techniques, which separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.[2]

This guide will focus on the practical aspects of purifying this compound derivatives using Thin-Layer Chromatography (TLC), Flash Column Chromatography, and High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide: Common Issues and Solutions

Researchers often encounter challenges during the chromatographic purification of this compound derivatives. This section provides a systematic approach to identifying and resolving these common problems.

Issue 1: Poor Separation in Column Chromatography

Symptoms:

  • Overlapping spots on the analytical TLC plate.

  • Co-elution of the desired product with impurities during column chromatography, resulting in mixed fractions.

  • Broad peaks or significant tailing in the chromatogram.

Causal Analysis and Solutions:

Potential Cause Explanation Troubleshooting Steps & Solutions
Inappropriate Solvent System (Eluent) The polarity of the mobile phase is either too high, causing all compounds to elute quickly with little separation, or too low, resulting in slow elution and band broadening. For closely related derivatives, achieving the right selectivity is crucial.1. Systematic TLC Analysis: Develop a solvent system using TLC that provides a target Rf value of 0.2-0.4 for the desired compound.[3] A common starting point for this compound derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent such as ethyl acetate.[3][4] 2. Solvent System Optimization: If separation is still poor, try a different combination of solvents. For example, substituting ethyl acetate with dichloromethane or tert-butyl methyl ether can alter the selectivity. 3. Gradient Elution: For complex mixtures with components of widely differing polarities, a gradient elution from a non-polar to a more polar solvent system during column chromatography can improve separation.[2]
Column Overloading Exceeding the binding capacity of the stationary phase leads to band broadening and poor separation as the excess sample travels with the solvent front.1. Adhere to Loading Ratios: A general guideline for silica gel flash chromatography is to use a sample-to-silica ratio of 1:20 to 1:100 by weight.[5] 2. Dry Loading for Poorly Soluble Samples: If the compound has low solubility in the eluent, dissolve it in a minimal amount of a more polar solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent. The resulting dry powder can then be loaded onto the column.[6]
Improper Column Packing Channels or cracks in the stationary phase create alternative pathways for the mobile phase and sample, leading to uneven flow and band distortion.1. Wet Slurry Packing: For flash chromatography, preparing a slurry of silica gel in the initial eluent and pouring it into the column can help create a more uniform packing.[7] 2. Consistent Pressure: During flash chromatography, maintain a consistent and gentle air or nitrogen pressure to avoid disturbing the packed bed.[2]
Compound Instability on Silica Gel The acidic nature of silica gel can cause degradation of sensitive compounds, leading to streaking on TLC and the appearance of new impurity spots during column chromatography.1. Deactivation of Silica Gel: Treat the silica gel with a small percentage of a base, such as triethylamine (typically 0.1-1% v/v), in the eluent to neutralize acidic sites.[8] 2. Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica gel.[8] 3. Stability Test: Before running a column, spot the compound on a TLC plate, let it sit for a few hours, and then develop it to see if any degradation has occurred.[8]

Troubleshooting Workflow for Poor Separation

start Poor Separation in Column Chromatography check_tlc Review TLC Analysis (Rf = 0.2-0.4?) start->check_tlc optimize_solvent Optimize Solvent System (Change solvent polarity/composition) check_tlc->optimize_solvent No check_loading Check Sample Loading (Ratio 1:20 to 1:100?) check_tlc->check_loading Yes optimize_solvent->start fail Persistent Issue reduce_load Reduce Sample Load check_loading->reduce_load No check_packing Inspect Column Packing (Evenly packed?) check_loading->check_packing Yes reduce_load->start repack_column Repack Column Carefully check_packing->repack_column No check_stability Assess Compound Stability on Silica check_packing->check_stability Yes repack_column->start deactivate_silica Deactivate Silica or Use Alternative Phase check_stability->deactivate_silica Degradation Observed success Improved Separation check_stability->success Stable & All Conditions Met deactivate_silica->start

Caption: A decision tree for troubleshooting poor separation.

Issue 2: Product Elutes as an Oil or Fails to Crystallize After Purification

Symptoms:

  • The purified fractions, upon solvent evaporation, yield a viscous oil instead of the expected solid.

  • Difficulty in inducing crystallization from the purified oil.

Causal Analysis and Solutions:

Potential Cause Explanation Troubleshooting Steps & Solutions
Residual Solvent Trace amounts of high-boiling point solvents (e.g., DMSO, DMF) used in the reaction or purification can prevent crystallization.1. High-Vacuum Drying: Dry the sample under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable. 2. Co-evaporation: Dissolve the oil in a low-boiling point solvent (e.g., dichloromethane or diethyl ether) and re-evaporate. Repeat this process several times to azeotropically remove the high-boiling point solvent.
Presence of Impurities Even small amounts of impurities can act as "crystal lattice disruptors," inhibiting the formation of an ordered solid structure.1. Re-purification: If the initial purification was not optimal, consider re-purifying the material using a shallower solvent gradient in column chromatography or by preparative HPLC. 2. Recrystallization: Attempt recrystallization from a suitable solvent system. A good recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[1] For benzothiophene derivatives, common recrystallization solvents include ethanol, isopropanol, or mixtures of hexane and ethyl acetate.[1]
Inherent Low Melting Point The pure compound may naturally be an oil or have a very low melting point at room temperature.1. Literature Check: Verify the reported physical state and melting point of the target compound.[9] 2. Seeding: If a small amount of crystalline material is available, add a seed crystal to the oil to initiate crystallization. 3. Trituration: Add a solvent in which the compound is insoluble (an "anti-solvent") and stir or sonicate the mixture. This can sometimes induce precipitation of the solid.
Rapid Cooling During Recrystallization Cooling the solution too quickly can lead to the formation of an oil rather than crystals.1. Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.[5]
Issue 3: Peak Tailing in HPLC

Symptoms:

  • Asymmetrical peaks in the HPLC chromatogram with a pronounced "tail."

  • Poor peak resolution and inaccurate integration.

Causal Analysis and Solutions:

Potential Cause Explanation Troubleshooting Steps & Solutions
Secondary Interactions with Residual Silanols In reversed-phase HPLC, the sulfur atom in the benzothiophene ring or other polar functional groups can have secondary interactions with acidic silanol groups on the silica-based stationary phase, leading to peak tailing.[10]1. Lower Mobile Phase pH: Add a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress the ionization of the silanol groups.[11] 2. Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column where the residual silanol groups are chemically deactivated.[12] 3. Increase Buffer Concentration: If using a buffered mobile phase, increasing the buffer concentration (e.g., from 10 mM to 25 mM) can sometimes mask the silanol interactions.[5]
Column Overload Injecting too much sample mass onto the column can saturate the stationary phase, causing peak distortion.1. Dilute the Sample: Reduce the concentration of the sample and re-inject. If the peak shape improves, mass overload was the likely cause.[13]
Column Contamination or Void Accumulation of particulate matter on the column inlet frit or the formation of a void at the head of the column can disrupt the flow path and cause peak tailing.[14]1. Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities.[1] 2. Reverse and Flush the Column: Disconnect the column from the detector and flush it in the reverse direction with a strong solvent to dislodge particulates from the inlet frit.[10] 3. Replace the Column: If the problem persists, the column may be irreversibly damaged and require replacement.[15]
Extra-Column Volume Excessive volume in the tubing and connections between the injector, column, and detector can cause band broadening and peak tailing.1. Minimize Tubing Length and Diameter: Use tubing with a narrow internal diameter (e.g., 0.125 mm) and keep the lengths as short as possible.[12]

HPLC Peak Tailing Troubleshooting Flow

start Peak Tailing in HPLC check_overload Dilute Sample & Re-inject start->check_overload overload_yes Peak Shape Improves? check_overload->overload_yes check_silanol Lower Mobile Phase pH or Use End-Capped Column overload_yes->check_silanol No solved Problem Solved overload_yes->solved Yes silanol_yes Peak Shape Improves? check_silanol->silanol_yes check_column Check for Column Contamination/Void (Use Guard Column, Flush, or Replace) silanol_yes->check_column No silanol_yes->solved Yes column_yes Peak Shape Improves? check_column->column_yes check_tubing Minimize Extra-Column Volume column_yes->check_tubing No column_yes->solved Yes tubing_yes Peak Shape Improves? check_tubing->tubing_yes tubing_yes->solved Yes unsolved Consult Instrument Manual or Manufacturer tubing_yes->unsolved No

Caption: Troubleshooting workflow for HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the flash chromatography of this compound?

A good starting point is a mixture of petroleum ether (or hexane) and ethyl acetate.[4] Begin with a low polarity mixture, such as 95:5 petroleum ether:ethyl acetate, and gradually increase the polarity based on TLC analysis. For many benzothiophene derivatives, elution occurs at a composition of around 90:10 to 80:20.[4]

Q2: My compound is UV-active, but I can't see it on the TLC plate. What could be the issue?

There are several possibilities:

  • Low Concentration: The concentration of your sample spot may be too low to be detected. Try spotting a more concentrated solution.

  • Compound Evaporation: If your compound is volatile, it may have evaporated from the TLC plate before or during development.

  • Quenching: The fluorescence indicator on the TLC plate (F254) may be quenched by your compound, making it appear as a dark spot under UV light. If you are expecting a fluorescent spot, this might be the reason.

  • Non-UV Absorbing Compound: While unlikely for a benzothiophene derivative, ensure your compound has a chromophore that absorbs at the wavelength of your UV lamp (typically 254 nm).

  • Alternative Visualization: If UV is not working, try staining the plate with a general stain like potassium permanganate or iodine vapor.

Q3: How do I choose between normal-phase and reversed-phase HPLC for my derivative?

The choice depends on the polarity of your compound and the impurities you need to separate from.

  • Normal-Phase HPLC is suitable for less polar to moderately polar compounds and is analogous to silica gel column chromatography. It is less commonly used than reversed-phase.

  • Reversed-Phase HPLC (RP-HPLC) is the most common mode and is ideal for compounds of moderate to high polarity.[11] Since this compound has some polarity due to the ester group, RP-HPLC on a C18 column is an excellent choice.[16] A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with an acidic modifier like formic acid.[11][17]

Q4: Can I use the same solvent system for my flash column that I optimized for TLC?

Yes, but with a slight modification. The solvent system that gives an Rf of 0.2-0.4 on a TLC plate is a good starting point for your column.[3] However, because column chromatography is a more dynamic process, you may need to use a slightly less polar solvent system for the column than what you used for the TLC to ensure good separation and prevent the compound from eluting too quickly.

Q5: What are some common impurities I should look out for during the synthesis and purification of this compound?

Common impurities can include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could be substituted thiophenols or cinnamic acid derivatives.[18]

  • Isomeric Byproducts: Side reactions can lead to the formation of isomers, which can be challenging to separate. Careful optimization of the chromatography method is often required.

  • Over-oxidation Products: If an oxidation step is involved, sulfoxide or sulfone derivatives of the benzothiophene may be formed.

  • Hydrolyzed Product: The methyl ester can be hydrolyzed back to the carboxylic acid, especially if exposed to acidic or basic conditions.

Detailed Experimental Protocols

Protocol 1: Analytical Thin-Layer Chromatography (TLC)
  • Plate Preparation: Obtain a silica gel TLC plate with a fluorescent indicator (F254). Using a pencil, gently draw a light origin line about 1 cm from the bottom of the plate.

  • Sample Spotting: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount of the solution onto the origin line.

  • Developing the Chromatogram: Place a small amount of your chosen eluent (e.g., 9:1 hexane:ethyl acetate) in a developing chamber with a lid. Place the TLC plate in the chamber, ensuring the solvent level is below the origin line. Close the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry and then visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.

  • Rf Calculation: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).

Protocol 2: Flash Column Chromatography
  • Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

  • Packing the Column: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent. Pour the slurry into the column, tapping the sides gently to ensure even packing without air bubbles. Add a layer of sand to the top of the silica bed to prevent disturbance during solvent addition.[7]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed.

    • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting powder to the top of the column.[6]

  • Elution: Carefully add the eluent to the top of the column. Apply gentle pressure using a pump or nitrogen line to achieve a steady flow rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • System Preparation:

    • Column: Install a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: HPLC-grade water with 0.1% formic acid.

    • Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.

    • Degassing: Degas both mobile phases by sonication or helium sparging.[17]

  • Method Parameters:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (or a more specific wavelength if known).

    • Injection Volume: 10 µL.

    • Gradient: A typical gradient might be:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 50% B

      • 20-25 min: 50% B (equilibration)

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and acquire the chromatogram. The retention time and peak purity will determine the success of the separation.

References

Preventing the formation of inseparable mixtures in benzothiophene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzothiophene synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the formation of inseparable mixtures during their experiments. The following content is structured to provide direct answers to specific problems, explaining the underlying chemical principles and offering field-proven protocols to enhance reaction selectivity and product purity.

Troubleshooting Guide: From Complex Mixtures to Pure Compounds

This section addresses specific experimental challenges in a question-and-answer format, providing detailed solutions and preventative strategies.

Q1: My reaction is producing a mixture of C2 and C3-substituted benzothiophene isomers that are inseparable by column chromatography. How can I improve regioselectivity?

A1: The formation of regioisomers is a frequent challenge in benzothiophene synthesis, often stemming from a lack of control over electrophilic attack on the benzothiophene core. The electron-rich nature of the thiophene ring allows for substitution at both the C2 and C3 positions. Electrophilic substitution generally favors the C3 position due to the superior resonance stabilization of the resulting cationic intermediate.[1][2] However, reaction conditions and substrate electronics can erode this selectivity.

Core Cause: The relative stability of the carbocation intermediates formed during electrophilic attack determines the major product. Attack at C3 is typically favored, but steric hindrance or specific catalytic pathways can promote C2 substitution.[2][3]

Strategies for Controlling Regioselectivity:

  • Utilize a Regioselective Synthetic Method: Instead of functionalizing a pre-formed benzothiophene ring, choose a synthesis strategy that builds the desired isomer unambiguously.

    • For C2-Substituted Products: A copper-catalyzed thiolation annulation of 2-bromo alkynylbenzenes with sodium sulfide provides a reliable route to 2-substituted benzothiophenes.[4]

    • For C3-Substituted Products: An interrupted Pummerer reaction using benzothiophene S-oxides is a powerful, metal-free method for achieving C3-functionalization under mild conditions.[5]

  • Introduce a Directing Group: Modifying the substrate with a directing group can be a robust, albeit longer, solution. While this adds synthetic steps, it provides excellent control.[5]

  • Optimize Reaction Conditions for Electrophilic Substitution:

    • Lewis Acid Choice: In Friedel-Crafts type reactions, the nature and strength of the Lewis acid (e.g., AlCl₃, BF₃, FeCl₃) can influence the electrophile's reactivity and, consequently, the isomeric ratio.

    • Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the thermodynamically more stable C3-substituted product.

Below is a decision workflow for troubleshooting poor regioselectivity.

G start Poor Regioselectivity: Mixture of C2/C3 Isomers q1 Is post-synthesis functionalization necessary? start->q1 strategy Adopt a regioselective synthesis strategy q1->strategy No q2 Functionalization is required. Can the substrate be modified? q1->q2 Yes c2_route For C2-substitution: Use Cu-catalyzed thiolation annulation strategy->c2_route c3_route For C3-substitution: Use Interrupted Pummerer Reaction strategy->c3_route end Achieve desired regioisomer c2_route->end c3_route->end directing_group Introduce a directing group to block one position or electronically favor the other. q2->directing_group Yes optimize Substrate cannot be modified. Optimize reaction conditions. q2->optimize No directing_group->end conditions Systematically vary: - Lewis Acid Catalyst - Solvent Polarity - Reaction Temperature (try lower temps) optimize->conditions conditions->end

Caption: Troubleshooting workflow for poor regioselectivity.

Q2: I am struggling to remove a persistent, closely-eluting impurity from my crude benzothiophene product. What purification strategies should I try?

A2: When standard column chromatography fails, a combination of techniques is often necessary. Closely-eluting impurities, such as isomers or structurally similar byproducts, require a more systematic approach to purification.

Strategy 1: Optimize Column Chromatography

Often, simply repeating the same column conditions is ineffective. A methodical optimization is key.[6]

  • Step 1: TLC Analysis: Use Thin Layer Chromatography (TLC) to screen a wide range of solvent systems. Test eluents with different polarities and solvent properties (e.g., hexane/ethyl acetate vs. dichloromethane/methanol vs. toluene/acetone). The goal is to maximize the difference in retention factor (ΔRf) between your product and the impurity.

  • Step 2: Column Packing: Ensure the column is packed perfectly. Use the slurry method with your initial, low-polarity eluent to create a homogenous stationary phase.[6]

  • Step 3: Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder. This "dry loading" method prevents band broadening and improves separation.[6]

  • Step 4: Gradient Elution: Start with a low-polarity eluent and gradually increase the polarity. A slow, shallow gradient is more effective for separating close spots than a steep one.[6]

Strategy 2: Recrystallization

If chromatography is insufficient, recrystallization is an excellent orthogonal technique that separates based on solubility, not polarity.

  • Step 1: Solvent Screening: The ideal solvent will dissolve your product sparingly at room temperature but completely at its boiling point, while the impurity remains either highly soluble or insoluble at all temperatures. Test a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, or mixtures). A mixture of an alcohol and water can be particularly effective.[7]

  • Step 2: Procedure: Dissolve the impure compound in the minimum amount of hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.

  • Step 3: Isolation: Collect the crystals by filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.[7]

G cluster_0 Column Chromatography Workflow cluster_1 Recrystallization Workflow A 1. Screen Eluents via TLC to max ΔRf B 2. Slurry-pack column with silica gel A->B C 3. Dry-load sample adsorbed onto silica B->C D 4. Elute with a shallow solvent gradient C->D E 5. Collect & analyze fractions via TLC D->E F 1. Screen for a solvent with high temp-solubility differential G 2. Dissolve crude solid in minimum hot solvent F->G H 3. Cool slowly to induce crystallization G->H I 4. Filter crystals, wash with cold solvent H->I J 5. Dry under vacuum I->J

Caption: Standard workflows for purification.

Q3: My palladium-catalyzed cross-coupling reaction to synthesize a 2-arylbenzothiophene is giving low yield and a complex mixture containing starting materials. How can I optimize this?

A3: Low yields in palladium-catalyzed reactions are common and often point to suboptimal selection of the catalyst system or reaction conditions. For these reactions, a systematic optimization of all parameters is crucial for driving the reaction to completion and minimizing side products.[6]

Key Parameters to Optimize:

  • Palladium Catalyst: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can enhance the catalyst's activity, especially with challenging substrates.[5]

  • Co-Catalyst/Oxidant: In many direct arylation reactions, a copper salt (e.g., Cu(OAc)₂, CuI) is used as an oxidant or co-catalyst to facilitate the catalytic cycle.[6][8]

  • Base: The base is essential for activating one of the coupling partners. The strength and type of base (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) can dramatically affect the yield.[1]

  • Solvent: The solvent's polarity and coordinating ability can influence catalyst stability and reaction rates. Aprotic polar solvents like DMF or DMSO are often effective.[5]

  • Temperature: Higher temperatures can overcome activation barriers but may also lead to catalyst decomposition or side reactions.[5]

Optimization Table Example:

The following table, adapted from literature, illustrates a systematic approach to optimizing the C2-arylation of a benzo[b]thiophene 1,1-dioxide.[6]

EntryPd Catalyst (mol%)Co-Catalyst (equiv)SolventYield (%)
1Pd(OAc)₂ (10)Cu(OAc)₂ (2.0)DMSO>95
2PdCl₂(PPh₃)₂ (10)Cu(OAc)₂ (2.0)DMSO75
3Pd(OAc)₂ (10)CuCl₂ (2.0)DMSO60
4Pd(OAc)₂ (10)Cu(OAc)₂ (2.0)DMF85
5Pd(OAc)₂ (10)Cu(OAc)₂ (2.0)Toluene40

Reaction Conditions: benzo[b]thiophene 1,1-dioxide (0.1 mmol), phenylboronic acid (0.3 mmol), catalyst, co-catalyst, and pyridine (3.0 equiv) in solvent (1.0 mL) at 100 °C for 20 h.

This data clearly shows that the combination of Pd(OAc)₂ as the catalyst and Cu(OAc)₂ as the co-catalyst in DMSO provides a superior yield for this specific transformation.[6]

Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in benzothiophene synthesis that lead to complex mixtures?

A1: The nature of side reactions is highly dependent on the chosen synthetic route.

  • Metal-Catalyzed Reactions (e.g., Pd, Cu, Au): Common issues include catalyst deactivation, homocoupling of starting materials, and incomplete conversion. For instance, in Sonogashira couplings, dimerization of the terminal alkyne (Glaser coupling) is a frequent side reaction.[9][10] Careful control of the atmosphere (inert gas) and the choice of base and co-catalyst (like CuI) are critical.[10]

  • Acid-Catalyzed Cyclizations (e.g., Friedel-Crafts): These can be prone to tar or polymer formation, especially at high temperatures or concentrations.[11] Over-alkylation or acylation on the benzene ring can also occur, leading to a mixture of products. The key is slow addition of reagents and strict temperature control.

  • Base-Catalyzed Reactions: The choice of base is paramount. A strong, non-nucleophilic base like DBU is often preferred for reactions like propargyl-allenyl rearrangements to avoid side reactions from nucleophilic attack by the base itself.[1][12]

Q2: Which synthetic strategies are inherently more selective and less prone to forming inseparable mixtures?

A2: While no method is perfect for all substrates, some strategies offer superior control.

  • Domino or Cascade Reactions: These one-pot procedures, where subsequent reactions occur under the same conditions, can be highly efficient and selective. For example, a base-mediated condensation followed by an intramolecular C-S bond formation can provide diversely substituted benzothiophenes in excellent yields with high regioselectivity.[4]

  • Photocatalytic Methods: Visible light photocatalysis offers an exceptionally mild and often highly regioselective route. The reaction of o-methylthio-arenediazonium salts with alkynes, for example, proceeds via a radical annulation that yields only the desired regioisomer, avoiding the high temperatures and strong reagents that can cause side reactions.[4][13]

  • Fiesselmann Thiophene Synthesis: This classic method, involving the condensation of thioglycolic acid derivatives with α,β-acetylenic esters, is a robust way to build the thiophene ring with predictable substitution patterns, though it is more suited for thiophenes than benzothiophenes directly.[14][15][16]

Q3: How can I confirm the identity of components in a mixture that I cannot separate?

A3: Spectroscopic and spectrometric techniques are essential for characterizing complex mixtures.

  • Nuclear Magnetic Resonance (NMR): Advanced 2D NMR techniques like COSY, HSQC, and HMBC can help establish the connectivity of atoms within each molecule in the mixture, allowing you to identify the structures of the different isomers or byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is ideal for volatile and thermally stable compounds. It physically separates the components in the gas phase and provides the mass-to-charge ratio of each, often allowing for definitive identification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally sensitive compounds, LC-MS is the method of choice. It separates components in the liquid phase before mass analysis.

G cluster_0 Mechanism of Electrophilic Substitution A Benzothiophene + E+ B Attack at C3 A->B C Attack at C2 A->C D Intermediate D (3 Resonance Structures) More Stable -> Major Product B->D E Intermediate E (2 Resonance Structures) Less Stable -> Minor Product C->E

Caption: C3 vs. C2 electrophilic attack stability.

References

Technical Support Center: Optimizing Reaction Conditions for Methyl Benzo[b]thiophene-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Methyl benzo[b]thiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. Our goal is to empower you with the expertise and practical insights needed to optimize your reaction conditions, improve yields, and ensure the highest purity of your final product.

Introduction to Synthetic Strategies

This compound is a key intermediate in the synthesis of various pharmaceuticals and functional materials. Several synthetic routes are available, each with its own set of advantages and challenges. This guide will focus on three commonly employed and practical methods:

  • Fischer Esterification of Benzo[b]thiophene-2-carboxylic Acid: A classic and straightforward method involving the acid-catalyzed esterification of the corresponding carboxylic acid.

  • Oxidative Cyclization of o-Mercaptocinnamic Acid: A widely used approach for the direct formation of the benzo[b]thiophene-2-carboxylate scaffold.

  • Condensation of Substituted Benzaldehydes with Methyl Thioglycolate: A versatile method that allows for the synthesis of variously substituted benzo[b]thiophenes.

This support center is structured to provide a comprehensive understanding of each method, from the underlying mechanism to detailed experimental protocols and troubleshooting for common issues.

Method 1: Fischer Esterification of Benzo[b]thiophene-2-carboxylic Acid

This method is a reliable choice when the starting carboxylic acid is readily available. The reaction involves heating the carboxylic acid and methanol in the presence of a strong acid catalyst.

Experimental Workflow

Fischer_Esterification cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Carboxylic_Acid Benzo[b]thiophene- 2-carboxylic Acid Reflux Reflux (60-80°C, 4-16h) Carboxylic_Acid->Reflux Methanol Methanol (Excess) Methanol->Reflux Acid_Catalyst Conc. H₂SO₄ Acid_Catalyst->Reflux Quench Quench with NaHCO₃ (aq) Reflux->Quench Cool to RT Extraction Extract with Ethyl Acetate Quench->Extraction Wash Wash with Brine Extraction->Wash Drying Dry over Na₂SO₄ Wash->Drying Evaporation Solvent Evaporation Drying->Evaporation Purify Recrystallization or Column Chromatography Evaporation->Purify Product Methyl benzo[b]thiophene- 2-carboxylate Purify->Product

Caption: Workflow for Fischer Esterification.

Troubleshooting Guide: Fischer Esterification
Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incomplete reaction due to equilibrium. 2. Insufficient catalyst. 3. Deactivated catalyst (e.g., by moisture). 4. Low reaction temperature or short reaction time.1. Use a large excess of methanol (can be used as the solvent). Remove water as it forms using a Dean-Stark apparatus or molecular sieves. 2. Increase the catalyst loading (typically 1-5 mol% of concentrated H₂SO₄). 3. Ensure all glassware is dry and use anhydrous methanol. 4. Increase the reaction temperature to reflux and monitor the reaction by TLC until the starting material is consumed.
Product is an Oil and Difficult to Purify 1. Presence of unreacted starting material or byproducts. 2. The product itself may have a low melting point.1. Ensure the work-up is thorough to remove all acidic and water-soluble impurities. Purify by column chromatography on silica gel. 2. If the product is indeed an oil at room temperature, purification by column chromatography is the best approach.
Difficult Separation During Work-up 1. Emulsion formation during extraction. 2. Insufficient neutralization of the acid catalyst.1. Add brine (saturated NaCl solution) to break up the emulsion. 2. Ensure the aqueous layer is basic (pH > 8) after the addition of sodium bicarbonate before proceeding with the extraction.
Product Contaminated with Starting Material 1. Incomplete reaction. 2. Inefficient purification.1. Extend the reaction time or increase the temperature. 2. If recrystallization is ineffective, use column chromatography for purification.
Frequently Asked Questions (FAQs): Fischer Esterification

Q1: Can I use other acid catalysts besides sulfuric acid? A1: Yes, other strong acids like p-toluenesulfonic acid (p-TsOH) or hydrochloric acid (HCl) can be used. Lewis acids such as scandium(III) triflate have also been reported for esterifications.[1] The choice of catalyst may depend on the scale of your reaction and the presence of other functional groups in your starting material.

Q2: How can I drive the reaction to completion? A2: The Fischer esterification is an equilibrium-controlled reaction.[2] To favor product formation, you can either use a large excess of one of the reactants (typically the less expensive one, which is methanol in this case) or remove one of the products as it is formed (water).[2][3] Using methanol as the solvent effectively shifts the equilibrium towards the ester.

Q3: My starting carboxylic acid is not very soluble in methanol. What should I do? A3: You can add a co-solvent like toluene or tetrahydrofuran (THF) to improve solubility. If using toluene, a Dean-Stark trap can be employed to azeotropically remove the water formed during the reaction, which will also help drive the equilibrium forward.[2]

Method 2: Oxidative Cyclization of o-Mercaptocinnamic Acid

This method is a powerful tool for constructing the benzo[b]thiophene ring system directly. It involves the intramolecular cyclization of an o-mercaptocinnamic acid derivative in the presence of an oxidizing agent.

Experimental Workflow

Oxidative_Cyclization cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Starting_Material o-Mercaptocinnamic Acid Reaction_Step Stir at RT or gentle heat Starting_Material->Reaction_Step Oxidant Iodine or K₃[Fe(CN)₆] Oxidant->Reaction_Step Base Base (e.g., NaHCO₃) Base->Reaction_Step Solvent Solvent (e.g., Ethanol/Water) Solvent->Reaction_Step Quench Quench with Na₂S₂O₃ (if using I₂) Reaction_Step->Quench Acidify Acidify with HCl Quench->Acidify Filter Filter Precipitate Acidify->Filter Recrystallize Recrystallize from Ethanol/Water Filter->Recrystallize Product Benzo[b]thiophene- 2-carboxylic Acid Recrystallize->Product

Caption: Workflow for Oxidative Cyclization.

Troubleshooting Guide: Oxidative Cyclization
Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Cyclized Product 1. Incomplete oxidation. 2. Formation of side products (e.g., disulfide-linked dimers). 3. Inappropriate reaction temperature.1. Ensure the correct stoichiometry of the oxidizing agent. For iodine-mediated reactions, a slight excess may be beneficial. 2. Slow addition of the oxidizing agent can minimize intermolecular side reactions. Running the reaction at a higher dilution may also help. 3. Optimize the reaction temperature. Some reactions proceed well at room temperature, while others may require gentle heating.
Formation of Polymeric Material 1. Over-oxidation or radical side reactions.1. Use a milder oxidizing agent or lower the reaction temperature. Ensure the reaction is performed under an inert atmosphere if sensitive to air oxidation.
Product is Difficult to Purify 1. Contamination with starting material or side products. 2. The product may co-precipitate with impurities.1. If direct precipitation and recrystallization are insufficient, consider converting the crude carboxylic acid to its methyl ester (using Method 1) and then purifying the ester by column chromatography. 2. Try different solvent systems for recrystallization.
Reaction Fails to Initiate 1. Poor quality of starting material (e.g., oxidized thiophenol). 2. Inactive oxidizing agent.1. Use freshly prepared or purified o-mercaptocinnamic acid. 2. Use a fresh batch of the oxidizing agent.
Frequently Asked Questions (FAQs): Oxidative Cyclization

Q1: What are the common oxidizing agents for this reaction? A1: Iodine is a classic and effective oxidizing agent for this transformation. Potassium ferricyanide (K₃[Fe(CN)₆]) in an alkaline solution is also commonly used.[4]

Q2: My reaction is giving a mixture of regioisomers. Why is this happening and how can I avoid it? A2: The formation of regioisomers can occur if the starting material is asymmetrically substituted and cyclization can happen at more than one position.[2] This is a known issue in some related benzothiophene syntheses.[2] Careful selection of the starting material is key to ensuring regioselectivity. If you are starting with a pre-formed o-mercaptocinnamic acid, the regiochemistry is already defined.

Q3: Can I directly synthesize the methyl ester in this step? A3: This method typically yields the carboxylic acid. The direct synthesis of the ester in one pot from the o-mercaptocinnamic acid is not a standard procedure for this specific reaction. It is generally more reliable to isolate the carboxylic acid and then perform a separate esterification step.

Method 3: Condensation of Substituted Benzaldehydes with Methyl Thioglycolate

This is a versatile method for preparing a variety of substituted methyl benzo[b]thiophene-2-carboxylates. The reaction typically involves the condensation of a 2-halobenzaldehyde or a 2-nitrobenzaldehyde with methyl thioglycolate in the presence of a base.

Experimental Workflow

Condensation_Reaction cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Benzaldehyde 2-Halo or 2-Nitro Benzaldehyde Reaction_Step Heat (e.g., 60-120°C) Benzaldehyde->Reaction_Step Thioglycolate Methyl Thioglycolate Thioglycolate->Reaction_Step Base Base (e.g., K₂CO₃, NaH) Base->Reaction_Step Solvent Solvent (e.g., DMF, DMSO) Solvent->Reaction_Step Quench Quench with Water Reaction_Step->Quench Extraction Extract with an Organic Solvent Quench->Extraction Wash Wash Organic Layer Extraction->Wash Drying Dry and Concentrate Wash->Drying Purify Column Chromatography or Recrystallization Drying->Purify Product Methyl benzo[b]thiophene- 2-carboxylate Purify->Product

References

"Methyl benzo[b]thiophene-2-carboxylate" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl Benzo[b]thiophene-2-carboxylate

Welcome to the technical support center for this compound (CAS 22913-24-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation of this important heterocyclic building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound is a solid with a melting point of 70-74 °C[1]. For long-term stability, it should be stored in a cool, dry, and dark place. The recommended storage temperature is 2-8°C[1]. The container should be tightly sealed to prevent moisture ingress and exposure to air.

  • Expertise & Experience: The benzothiophene ring system can be susceptible to photo-oxidation, and the ester functional group is prone to hydrolysis. Storing it under inert gas (like argon or nitrogen) is a best practice, especially for long-term storage or for high-purity reference standards, as this minimizes oxidative degradation pathways.

Q2: In which common laboratory solvents is this compound stable?

A2: It is generally stable in common aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate (EtOAc), and acetonitrile (ACN) under standard laboratory conditions (room temperature, protected from light).

  • Trustworthiness: When preparing solutions for reactions or analysis, it is advisable to use fresh, anhydrous solvents. Avoid prolonged storage in protic solvents like methanol or ethanol, especially if acidic or basic impurities are present, as this can lead to transesterification or hydrolysis over time. For analytical purposes, preparing fresh solutions daily is recommended to ensure accuracy.

Q3: What are the primary degradation pathways I should be aware of?

A3: The two most significant degradation pathways for this compound are hydrolysis of the methyl ester and oxidation of the thiophene sulfur.

  • Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid (Benzo[b]thiophene-2-carboxylic acid)[2][3]. This reaction is significantly accelerated by the presence of acids or bases.

  • Oxidation: The electron-rich sulfur atom in the benzothiophene ring can be oxidized to a sulfoxide and then further to a sulfone[4][5]. This can be initiated by strong oxidizing agents, atmospheric oxygen over long periods, or under photochemical conditions[6].

These pathways are critical to understand as they can lead to the formation of impurities that may affect reaction outcomes, analytical results, and the safety profile of downstream products.[7][8]

Troubleshooting Guide: Experimental Issues

Q4: I'm running a base-catalyzed reaction (e.g., NaOH in MeOH/H₂O) to hydrolyze the ester, but I'm seeing low yield and multiple side products. What's going wrong?

A4: While base-catalyzed hydrolysis (saponification) is the standard method to convert the ester to the carboxylic acid, several issues can arise.

  • Causality:

    • Incomplete Reaction: The reaction may not have gone to completion. Benzothiophenes can be sensitive, and harsh conditions (high temperature, high base concentration) might not be ideal.

    • Side Reactions: Under strongly basic conditions, particularly at elevated temperatures, the aromatic rings can undergo undesired reactions.

    • Work-up Issues: The product, Benzo[b]thiophene-2-carboxylic acid, is soluble in basic aqueous solutions as its carboxylate salt. If the acidification step during work-up is incomplete (pH is not low enough), the product will not fully precipitate or extract into the organic layer, leading to low isolated yield.

  • Troubleshooting Steps:

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material.

    • Optimize Conditions: Try running the reaction at a lower temperature (e.g., room temperature or 40 °C) for a longer period. Use a moderate concentration of base (e.g., 2-3 equivalents of NaOH or LiOH).

    • Proper Acidification: During work-up, cool the reaction mixture in an ice bath and slowly add acid (e.g., 1N HCl) until the pH is distinctly acidic (pH ~2). Check with pH paper. The carboxylic acid product should precipitate.

    • Extraction: Extract the acidified aqueous layer thoroughly with a suitable organic solvent like ethyl acetate (3 x volumes) to recover all the product.

Q5: My HPLC analysis shows a new, more polar peak appearing over time in my sample solution. What could it be?

A5: The appearance of a more polar peak is a classic sign of degradation. Given the structure, this is most likely one of two products:

  • Benzo[b]thiophene-2-carboxylic acid: This is the product of hydrolysis of the methyl ester. It is significantly more polar due to the free carboxylic acid group. This is common if your HPLC mobile phase or sample solvent contains water and is slightly acidic or basic.

  • This compound sulfoxide: This is the product of oxidation at the sulfur atom. The S=O bond makes the molecule more polar than the parent sulfide.

  • Diagnostic Workflow:

    • LC-MS Analysis: The most direct way to identify the impurity is by Liquid Chromatography-Mass Spectrometry (LC-MS). The hydrolysis product will have a mass of 178.01 g/mol (M-H for C₉H₅O₂S⁻), while the sulfoxide will have a mass of 208.02 g/mol (M+H for C₁₀H₉O₄S⁺).

    • Control Experiment: Prepare a fresh solution of your sample in a high-purity, anhydrous aprotic solvent (e.g., acetonitrile) and analyze it immediately. Compare this to the chromatogram of the aged sample to confirm the new peak is a degradant.

    • Forced Degradation: To confirm the identity, you can perform a mini-forced degradation study. Treat a small amount of your compound with a dilute acid (e.g., 0.1N HCl) and another with a mild oxidant (e.g., 3% H₂O₂) and analyze by HPLC. The retention time of the peak formed should match your unknown impurity.

Q6: I am performing a reaction that is sensitive to oxidation, but I suspect my starting material is degrading and inhibiting the catalyst. How can I test for and remove oxidative degradants?

A6: The likely culprits are the sulfoxide or sulfone derivatives, which can coordinate to and poison metal catalysts (e.g., Palladium catalysts used in cross-coupling).

  • Detection:

    • HPLC/LC-MS: As described in Q5, this is the primary method for detection.

    • ¹H NMR Spectroscopy: The protons on the benzene ring adjacent to the sulfur atom will show a significant downfield shift in the sulfoxide or sulfone compared to the parent compound.

  • Purification Protocol:

    • Recrystallization: If the impurity level is low, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be effective. The change in polarity and crystal packing of the oxidized species often allows for efficient separation.

    • Column Chromatography: For higher impurity levels or for obtaining very high purity material, silica gel column chromatography is the best option. Use a non-polar to moderately polar solvent system (e.g., a gradient of ethyl acetate in hexanes). The more polar oxidized impurities will have a stronger retention on the silica gel and elute later than the desired compound.

Forced Degradation Studies & Pathway Elucidation

Forced degradation studies are essential for understanding a molecule's intrinsic stability and for developing stability-indicating analytical methods.[7][9][10] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.[9][11]

Key Stress Conditions & Expected Degradation Pathways

The diagram below outlines the primary degradation pathways for this compound under common stress conditions.

G A Methyl benzo[b]thiophene-2-carboxylate B Benzo[b]thiophene-2-carboxylic acid A->B Acidic / Basic Hydrolysis C Methyl benzo[b]thiophene-1-oxide- 2-carboxylate (Sulfoxide) A->C Mild Oxidation (e.g., H₂O₂, light) E Ring Opening / Further Degradation Products B->E Harsh Conditions (Heat, Extreme pH) D Methyl benzo[b]thiophene-1,1-dioxide- 2-carboxylate (Sulfone) C->D Strong Oxidation D->E Harsh Conditions

Caption: Primary degradation pathways for this compound.

Summary of Forced Degradation Conditions & Outcomes

The following table summarizes typical conditions for a forced degradation study and the expected primary degradant. The goal is typically to achieve 5-20% degradation to allow for reliable detection without generating complex secondary degradants.[8]

Stress ConditionReagent/ParameterTypical TimePrimary DegradantSecondary Degradant
Acid Hydrolysis 0.1 M HCl2 - 8 hoursBenzo[b]thiophene-2-carboxylic acidMinor ring-opened products
Base Hydrolysis 0.1 M NaOH1 - 4 hoursBenzo[b]thiophene-2-carboxylic acidAnionic species, potential discoloration
Oxidation 3% H₂O₂4 - 24 hoursSulfoxide derivativeSulfone derivative
Thermal 80 °C (Solid state)24 - 72 hoursMinimal degradation expectedTrace hydrolysis (if moisture present)
Photolytic ICH Q1B conditionsPer ICH Q1BSulfoxide derivativeDimerization/Polymerization products[12]
Protocol: General Procedure for a Forced Degradation Study

This protocol provides a framework for investigating the stability of this compound.

  • Objective: To identify the primary degradation products under hydrolytic, oxidative, and photolytic stress and to validate a stability-indicating HPLC method.[9]

  • Materials:

    • This compound

    • HPLC-grade Acetonitrile (ACN) and Water

    • 0.1 M Hydrochloric Acid (HCl)

    • 0.1 M Sodium Hydroxide (NaOH)

    • 3% Hydrogen Peroxide (H₂O₂)

    • HPLC system with UV or PDA detector

    • pH meter, validated photostability chamber

  • Workflow Diagram:

Caption: Workflow for a forced degradation study.

  • Step-by-Step Methodology:

    • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

    • Stress Samples:

      • Acid: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C.

      • Base: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C.

      • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.

      • Photolytic: Expose the stock solution in a quartz cuvette to light as specified in ICH Q1B guidelines. Keep a control sample wrapped in foil.

      • Control: Keep 1 mL of stock solution mixed with 1 mL of water at room temperature in the dark.

    • Time Points: Withdraw aliquots from each stress condition at regular intervals (e.g., 2, 4, 8, 24 hours).

    • Sample Quenching:

      • For acid and base samples, neutralize the aliquot with an equivalent amount of base or acid, respectively, before injection.

    • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and water). Monitor at a wavelength where both the parent and potential degradants absorb (e.g., 254 nm).

    • Data Evaluation:

      • Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to the control.

      • Identify degradation products by their retention times. Use a photodiode array (PDA) detector to check for peak purity and compare UV spectra.

      • If available, use LC-MS to confirm the mass of the observed degradants.

References

Technical Support Center: Navigating Solubility Challenges of Methyl Benzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl benzo[b]thiophene-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter solubility challenges with this compound. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure its effective use in your experimental workflows.

Introduction to this compound

This compound is a heterocyclic compound featuring a benzothiophene core, a structure of significant interest in medicinal chemistry and materials science.[1][2] Like many crystalline organic solids, its dissolution can be a critical, yet challenging, step in reaction setups, biological assays, and purification processes. This guide addresses the most common solubility questions and provides systematic approaches to overcome them.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

Question 1: I am having trouble dissolving this compound. What are its general solubility characteristics?

Answer: Direct, quantitative solubility data for this compound in a wide range of organic solvents is not extensively published in public literature. However, based on its chemical structure (a relatively non-polar aromatic core with an ester functional group) and available safety data sheets (SDS), we can establish a general solubility profile:

  • Aqueous Insolubility: The compound is consistently reported as "insoluble in water."[3][4] This is expected due to the large, non-polar benzothiophene ring system, which dominates the molecule's character over the moderately polar ester group.

  • Organic Solvent Solubility: It is qualitatively described as soluble in "common organic solvents like ethanol, acetone."[5] The term "soluble" can be ambiguous, and challenges often arise when specific concentrations are required. The principle of "like dissolves like" is your best starting guide. Solvents with moderate to high polarity that can engage in dipole-dipole interactions or hydrogen bonding with the ester's carbonyl oxygen are more likely to be effective.

Question 2: Why is the compound "oiling out" or precipitating from my reaction mixture?

Answer: "Oiling out" or precipitation after initial dissolution indicates that the solution has become supersaturated. This can be triggered by several factors:

  • Temperature Changes: Solubility is often highly dependent on temperature. If you dissolved the compound at an elevated temperature, it might precipitate upon cooling to room temperature or the temperature of your reaction.

  • Solvent Composition Change: In a reaction, the polarity of the bulk solvent can change as reagents are consumed and products are formed. This shift can decrease the solubility of your starting material, causing it to fall out of solution.

  • Exceeding the Solubility Limit: You may have simply exceeded the compound's maximum solubility in that specific solvent at that temperature.

Initial Troubleshooting Steps:

  • Gently warm the mixture to see if the compound redissolves. This confirms a temperature-dependent solubility issue.

  • Add a small amount of a co-solvent in which the compound is known to be more soluble (e.g., THF, Dichloromethane) to increase the overall solvating power of the medium.

  • If precipitation occurs during a reaction, consider running the reaction at a slightly higher temperature or in a more effective solvent system from the outset.

Question 3: I need to prepare a stock solution of a specific concentration (e.g., 10 mg/mL). Which solvent should I start with?

Answer: Based on chemical principles and qualitative data, here is a ranked list of solvent classes to try for preparing a stock solution.

Solvent ClassRecommended Starting SolventsRationale & Likelihood of Success
Chlorinated Solvents Dichloromethane (DCM), ChloroformHigh: These solvents are excellent at dissolving moderately polar, aromatic compounds. They are a reliable first choice for achieving higher concentrations.
Polar Aprotic Solvents Tetrahydrofuran (THF), Acetone, Ethyl AcetateHigh: These solvents have strong dipole moments capable of interacting with the ester group, while their organic character accommodates the benzothiophene ring. Acetone is noted as a suitable solvent.[5]
Aromatic Solvents TolueneModerate: The aromatic nature of toluene will interact favorably with the benzothiophene ring, but its low polarity may limit solubility at high concentrations.
Polar Protic Solvents Ethanol, MethanolModerate to Low: While capable of dissolving the compound, the strong hydrogen-bonding network of alcohols can sometimes be less effective at solvating non-polar moieties compared to aprotic solvents. Ethanol is a suggested solvent.[5]
Non-polar Solvents Hexanes, HeptaneVery Low: These solvents lack the necessary polarity to interact with the ester group and are unlikely to be effective.

Recommendation: Start with Dichloromethane or Tetrahydrofuran (THF). If these fail, proceed to other options in the table.

Part 2: Systematic Troubleshooting & Experimental Guides

When facing persistent solubility issues, a systematic approach is more effective than random solvent screening. The following workflow and protocols are designed to help you characterize solubility and find the optimal conditions for your experiment.

Workflow for Solving Solubility Issues

The following diagram outlines a logical workflow for addressing solubility challenges with this compound.

Solubility_Workflow start Start: Solubility Issue Encountered qual_screen Step 1: Qualitative Solubility Screen (Small-Scale Test) start->qual_screen is_soluble Is it soluble in any test solvent? qual_screen->is_soluble quant_det Step 2: Quantitative Solubility Determination (Shake-Flask Method) is_soluble->quant_det Yes no_suitable No suitable single solvent found is_soluble->no_suitable No optimize Step 3: Optimization Techniques quant_det->optimize Concentration insufficient success Success: Proceed with Experiment quant_det->success Concentration  sufficient   optimize->success no_suitable->optimize

Caption: A systematic workflow for troubleshooting solubility.

Protocol 1: Rapid Qualitative Solubility Screening

This protocol helps you quickly identify promising solvents using minimal material.

Objective: To visually assess the solubility of this compound in a variety of solvents.

Materials:

  • This compound

  • Small vials (e.g., 1.5 mL Eppendorf tubes or 1-dram glass vials)

  • A selection of solvents (DCM, THF, Acetone, Toluene, Ethanol, Heptane)

  • Vortex mixer

Procedure:

  • Preparation: Place approximately 1-2 mg of the compound into each labeled vial. This amount is roughly the tip of a spatula.

  • Solvent Addition: Add 0.5 mL of the first test solvent to the corresponding vial.

  • Mixing: Cap the vial securely and vortex vigorously for 30-60 seconds.

  • Observation: Visually inspect the vial against a contrasting background.

    • Soluble: The solution is completely clear with no visible solid particles.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain.

    • Insoluble: The solid material appears largely unaffected.

  • Repeat: Repeat steps 2-4 for each solvent you wish to test.

  • Record: Document your observations in a table for easy comparison.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This is the gold-standard method for accurately measuring thermodynamic solubility.[6] It should be used on the most promising solvent(s) identified in the qualitative screen.

Objective: To determine the saturation concentration (e.g., in mg/mL) of the compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (accurately weighed)

  • Chosen solvent(s)

  • Scintillation vials or other sealable glass vials

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., an incubator)

  • Syringe filters (0.2 or 0.45 µm, PTFE or other solvent-compatible material)

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for concentration analysis (optional, for high precision)

Procedure:

  • Preparation: Add an excess amount of the compound to a vial. "Excess" means adding enough solid so that some will visibly remain undissolved even after equilibrium is reached. For example, add 20 mg of the compound to a vial.

  • Solvent Addition: Accurately add a known volume of the solvent (e.g., 2.0 mL).

  • Equilibration: Seal the vial tightly and place it on an orbital shaker at a constant, recorded temperature (e.g., 25 °C). Allow the mixture to agitate for at least 24 hours to ensure equilibrium is reached.

  • Settling: After 24 hours, remove the vial and let it stand undisturbed for several hours to allow undissolved solids to settle.

  • Sampling: Carefully draw a known volume of the clear supernatant into a syringe. Avoid disturbing the solid at the bottom. Attach a syringe filter and dispense the clear, filtered solution into a clean, pre-weighed vial.

  • Solvent Evaporation: Weigh the vial with the filtered solution. Then, carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a mild temperature until a constant weight of the dried, dissolved solid is achieved.

  • Calculation:

    • Mass of dissolved solid = (Weight of vial + dried solid) - (Weight of empty vial)

    • Volume of solvent sampled (can be calculated from the mass of the solution and the solvent's density if high precision is needed).

    • Solubility (mg/mL) = Mass of dissolved solid (mg) / Volume of solution sampled (mL)

Part 3: Advanced Troubleshooting & Optimization

If a single solvent does not meet your concentration, temperature, or compatibility requirements, consider these advanced strategies.

Technique 1: Co-Solvency

Concept: A mixture of two or more miscible solvents can have significantly greater solvating power than either solvent alone. This is a common and highly effective technique.

How to Apply:

  • For Non-polar Systems: If your compound is in a non-polar solvent like heptane or toluene and is precipitating, add a small percentage (e.g., 5-10% v/v) of a more polar co-solvent like THF or ethyl acetate.

  • For Polar Systems: If your compound is struggling to dissolve in an alcohol, adding a co-solvent like DCM or THF can disrupt the alcohol's hydrogen-bonding network and improve solvation of the aromatic core.

Troubleshooting Logic for Co-solvents:

CoSolvent_Logic start Initial Solvent is Ineffective check_polarity Is the initial solvent Primarily Polar or Non-polar? start->check_polarity polar_path Add a less polar co-solvent (e.g., Toluene, DCM) to solvate the aromatic core check_polarity->polar_path Polar (e.g., Methanol) nonpolar_path Add a more polar co-solvent (e.g., THF, Acetone) to interact with the ester check_polarity->nonpolar_path Non-polar (e.g., Hexane) result Observe solubility improvement polar_path->result nonpolar_path->result

Caption: Decision process for choosing a co-solvent.

Technique 2: Temperature Modification

Concept: The solubility of most solids increases with temperature. The relationship between temperature and solubility is described by the van't Hoff equation.[6]

How to Apply:

  • Heating: Gently warming the solvent while adding the solute can dramatically increase the amount that dissolves. This is standard practice for recrystallization but can also be used to prepare concentrated solutions for reactions run at elevated temperatures.

  • Caution: Always check the boiling point of your solvent and the thermal stability of your compound. After dissolution, be aware that the compound may crash out if the solution is cooled.

Technique 3: pH Modification (Aqueous Systems - For Reference)

While this compound is insoluble in neutral water, it's important to understand how pH can affect similar molecules. This compound is a neutral ester and is unlikely to become more soluble in acidic or basic aqueous solutions. In fact, strong base (like NaOH) could lead to hydrolysis of the ester group over time, especially with heating. This technique is not recommended for this specific compound but is a key strategy for compounds with acidic or basic functional groups.[6][7]

References

Technical Support Center: Accelerating Methyl Benzo[b]thiophene-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl Benzo[b]thiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes, with a particular focus on reducing reaction times and troubleshooting common experimental hurdles. We will delve into the causality behind experimental choices, providing you with the rationale needed to make informed decisions in your own laboratory work.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the synthesis of this compound and related structures.

1. What are the most common synthetic routes to the benzo[b]thiophene core structure?

The benzo[b]thiophene core can be synthesized through various methods, including:

  • Intramolecular cyclization of aryl sulfides : This is a classical approach that involves the cyclization of appropriately substituted aryl sulfides under different catalytic conditions.[1]

  • Palladium-catalyzed coupling and electrophilic cyclization : A modern and efficient method involves the coupling of terminal acetylenes with o-iodothioanisole, followed by electrophilic cyclization to yield 2,3-disubstituted benzo[b]thiophenes.[2]

  • Rhodium-catalyzed three-component coupling : This method utilizes arylboronic acids, alkynes, and elemental sulfur to construct the benzo[b]thiophene skeleton with high regioselectivity.[3]

  • Reaction of 2-halobenzonitriles with methyl thioglycolate : This approach can be significantly accelerated using microwave irradiation.[4][5]

2. What is the most significant factor influencing the reaction time for this synthesis?

For many modern synthetic approaches to benzo[b]thiophenes, the use of microwave irradiation has been shown to be the most impactful factor in dramatically reducing reaction times. In some reported cases, reaction times have been shortened from over 17 hours to as little as 15 minutes.[4] This is due to the efficient and rapid heating of the reaction mixture by microwave energy.

3. Are there any significant safety considerations when working with the reagents for this synthesis?

Yes, several safety precautions should be taken. Many of the reagents used in these syntheses are hazardous. For example, this compound itself is classified as an irritant, causing skin and eye irritation, and may cause respiratory irritation.[6] It is crucial to handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting Guide: Reducing Reaction Times

This section is designed to help you troubleshoot and optimize your synthesis of this compound, with a focus on accelerating the reaction.

Issue 1: My reaction is sluggish and not reaching completion.

Possible Causes and Solutions:

  • Insufficient Temperature: Many of the cyclization reactions for benzo[b]thiophene synthesis require elevated temperatures.

    • Troubleshooting Steps:

      • Verify Temperature: Ensure your heating apparatus (oil bath, heating mantle) is calibrated and reaching the target temperature.

      • Increase Temperature: If the reaction is still slow, consider incrementally increasing the temperature. Be mindful of solvent boiling points and potential side reactions at higher temperatures.

      • Switch to Microwave Synthesis: As a highly effective alternative, employing microwave irradiation can significantly accelerate the reaction by providing rapid and uniform heating.[4]

  • Inefficient Catalyst or Base: The choice and concentration of the catalyst or base are critical.

    • Troubleshooting Steps:

      • Catalyst/Base Screening: If using a catalyzed reaction, screen a variety of catalysts (e.g., different palladium or rhodium complexes) and ligands to find the optimal combination for your specific substrates.[2][3]

      • Base Strength and Solubility: Ensure the base used (e.g., triethylamine, potassium t-butoxide) is appropriate for the reaction and soluble in the chosen solvent.[7] In some cases, a stronger base may be required.

  • Solvent Effects: The solvent can play a crucial role in reaction kinetics.

    • Troubleshooting Steps:

      • Solvent Polarity: Experiment with solvents of different polarities. For instance, polar aprotic solvents like DMF or DMSO have been shown to be effective in certain syntheses.[4][8]

      • Microwave-Compatible Solvents: If using microwave synthesis, select a solvent with a high dielectric constant for efficient energy absorption.

Issue 2: I am observing significant byproduct formation.

Possible Causes and Solutions:

  • Incorrect Reaction Temperature: Both excessively high and low temperatures can lead to the formation of side products.

    • Troubleshooting Steps:

      • Temperature Optimization: Systematically vary the reaction temperature to find the optimal balance between reaction rate and selectivity.

      • Controlled Addition of Reagents: Adding reagents dropwise at a controlled temperature can help to minimize side reactions.

  • Regioisomer Formation: In some synthetic routes, the formation of regioisomers is a common issue.

    • Troubleshooting Steps:

      • Use of Directing Groups: Employ substrates with appropriate directing groups to favor the formation of the desired isomer.

      • Catalyst Selection: The choice of catalyst can significantly influence regioselectivity. For example, rhodium-catalyzed reactions have been noted for their high regioselectivity.[3]

Issue 3: I want to transition my conventional heating method to microwave synthesis. What are the key considerations?

Key Considerations for Microwave Synthesis:

  • Solvent Choice: Select a solvent that is a good microwave absorber (high dielectric constant) and has a boiling point significantly higher than the target reaction temperature to allow for superheating.

  • Reaction Vessel: Use sealed microwave-safe reaction vessels to allow for reactions to be run at temperatures above the solvent's boiling point.

  • Power and Temperature Control: Modern microwave reactors allow for precise control of both power and temperature. It is often preferable to use temperature control to ensure reproducibility.

  • Safety: Always follow the manufacturer's safety guidelines for the microwave reactor. Never use sealed vessels that are not designed for microwave chemistry, as this can lead to a dangerous buildup of pressure.

Experimental Protocols and Data

Protocol: Microwave-Assisted Synthesis of Methyl 5-nitrobenzo[b]thiophene-2-carboxylate

This protocol is adapted from a reported procedure and demonstrates the significant reduction in reaction time achievable with microwave irradiation.[4]

Step-by-Step Methodology:

  • To a microwave-safe reaction vial, add 2-chloro-5-nitrobenzaldehyde (1 equivalent).

  • Add methyl thioglycolate (1.2 equivalents) and a suitable base such as triethylamine (2 equivalents) in a high-boiling polar aprotic solvent like DMSO.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 90-130°C) for a short duration (e.g., 15-35 minutes).[4][5]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry in vacuo to obtain the desired product.

Data Summary: Comparison of Conventional vs. Microwave Synthesis
Reaction ParameterConventional HeatingMicrowave IrradiationReference
Reaction Time 17 hours15 minutes[4]
Temperature Reflux90°C[4]
Yield GoodGood[4]
Advantages Standard laboratory equipmentDrastic reduction in reaction time, rapid optimization[4][9]
Disadvantages Long reaction timesRequires specialized equipment

Visualizing the Workflow

Troubleshooting Workflow for Sluggish Reactions

G start Sluggish Reaction Observed check_temp Verify & Optimize Temperature start->check_temp Initial Check check_catalyst Screen Catalysts & Bases check_temp->check_catalyst If still slow check_solvent Evaluate Solvent Effects check_catalyst->check_solvent If still slow use_microwave Implement Microwave Synthesis check_solvent->use_microwave For significant acceleration success Reaction Time Reduced use_microwave->success Optimized

Caption: A decision tree for troubleshooting slow reactions.

General Workflow for Synthesis Optimization

G sub Substrate Selection Choose appropriate starting materials cond Reaction Conditions Temperature, Time, Solvent sub->cond cat Catalyst/Reagent Optimization Screen for efficiency and selectivity cond->cat workup Work-up & Purification Isolate the desired product cat->workup analysis Analysis NMR, MS, etc. workup->analysis

Caption: A general workflow for optimizing the synthesis.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Methyl Benzo[b]thiophene-2-carboxylate and Methyl Benzo[b]furan-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, benzo-fused five-membered heterocycles are privileged scaffolds. Among these, benzo[b]thiophenes and benzo[b]furans are of particular interest due to their presence in numerous biologically active compounds and functional materials.[1][2][3] This guide provides an in-depth comparison of the chemical reactivity of two closely related derivatives, methyl benzo[b]thiophene-2-carboxylate and methyl benzo[b]furan-2-carboxylate . Understanding their distinct reactivity profiles is crucial for designing efficient synthetic routes and novel functional molecules.

This analysis will focus on three key areas of reactivity: electrophilic aromatic substitution on the heterocyclic core, nucleophilic acyl substitution at the ester functionality, and palladium-catalyzed cross-coupling reactions.

At a Glance: Key Structural and Electronic Differences

The fundamental differences in reactivity between these two molecules stem from the heteroatom within the five-membered ring: sulfur in benzo[b]thiophene and oxygen in benzo[b]furan.

  • Electronegativity and Aromaticity: Oxygen is more electronegative than sulfur. This leads to a greater polarization of the C-O bonds in the furan ring compared to the C-S bonds in the thiophene ring. Consequently, the lone pairs of electrons on the sulfur atom in benzo[b]thiophene are more available for delocalization into the aromatic system, resulting in a slightly higher degree of aromaticity and electron density in the thiophene ring compared to the furan ring.[4]

  • Bond Lengths and Ring Strain: The C-S bond is longer than the C-O bond, which affects the geometry and ring strain of the heterocyclic ring.

These intrinsic electronic and structural disparities govern the susceptibility of different positions to chemical attack.

I. Electrophilic Aromatic Substitution: A Tale of Two Rings

Electrophilic aromatic substitution is a cornerstone of heterocyclic functionalization. The position of substitution on the benzo[b]thiophene and benzo[b]furan rings is highly dependent on the nature of the heteroatom.

For both benzo[b]furan and benzo[b]thiophene, electrophilic attack can occur on the five-membered heterocyclic ring or the benzene ring. Theoretical studies and experimental evidence indicate that substitution on the five-membered ring is generally favored.[4]

A quantitative study on the electrophilic substitution of the parent benzo[b]furan and benzo[b]thiophene systems reveals that while the orientation of substitution differs, the effect of the fused benzene ring on the reactivity of the α (position 2) and β (position 3) positions is surprisingly similar.[5] In both cases, the fusion of the benzene ring deactivates the α-position and activates the β-position compared to their monocyclic counterparts (furan and thiophene).[5]

However, a key difference emerges in the preferred site of attack. Benzo[b]thiophene predominantly undergoes electrophilic substitution at the 3-position. In contrast, benzo[b]furan shows less regioselectivity, with substitution occurring at both the 2- and 3-positions, and in some cases, even on the benzene ring.[6] This can be attributed to the higher electron density at the 3-position of the more aromatic benzo[b]thiophene ring.

The presence of the electron-withdrawing methyl carboxylate group at the 2-position in both of our target molecules deactivates the heterocyclic ring towards electrophilic attack. However, the underlying principles of regioselectivity remain relevant for further functionalization, should the reaction conditions be forcing enough to overcome this deactivation.

II. Nucleophilic Acyl Substitution: Reactivity of the Ester Moiety

The methyl carboxylate group at the 2-position is a key handle for further synthetic transformations via nucleophilic acyl substitution. This reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the displacement of the methoxy group.[7][8]

The reactivity of the ester in both this compound and methyl benzo[b]furan-2-carboxylate is primarily governed by the electrophilicity of the carbonyl carbon. The electronic nature of the attached heterocyclic ring plays a crucial role here.

The benzo[b]thiophene ring, being slightly more electron-donating than the benzo[b]furan ring, will have a marginally greater deactivating effect on the carbonyl group towards nucleophilic attack. Conversely, the more electronegative oxygen in the benzo[b]furan ring will withdraw electron density to a greater extent, making the carbonyl carbon of methyl benzo[b]furan-2-carboxylate slightly more electrophilic and thus, more reactive towards nucleophiles.

A common example of nucleophilic acyl substitution is saponification, the base-catalyzed hydrolysis of an ester to a carboxylic acid.[9][10][11][12][13]

Table 1: Predicted Relative Reactivity in Nucleophilic Acyl Substitution

CompoundHeterocyclic Ring Electronic EffectCarbonyl ElectrophilicityPredicted Reactivity
Methyl benzo[b]furan-2-carboxylateMore electron-withdrawingHigherHigher
This compoundLess electron-withdrawingLowerLower
Experimental Protocol: Saponification of this compound

This protocol describes a general procedure for the hydrolysis of the ester to the corresponding carboxylic acid.

Saponification_Workflow reagents This compound NaOH or KOH Methanol/Water reaction Reflux for 2-4 hours reagents->reaction 1. Dissolve workup Cool to RT Acidify with HCl (aq) reaction->workup 2. Reaction isolation Filter precipitate Wash with water Dry workup->isolation 3. Precipitation product Benzo[b]thiophene-2-carboxylic acid isolation->product 4. Isolation

Caption: Workflow for the saponification of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a mixture of methanol and water.

  • Addition of Base: Add a stoichiometric excess (typically 2-3 equivalents) of sodium hydroxide or potassium hydroxide.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully acidify the solution with aqueous hydrochloric acid until a precipitate forms and the pH is acidic.

  • Isolation: Collect the precipitated benzo[b]thiophene-2-carboxylic acid by vacuum filtration, wash with cold water, and dry under vacuum.

A similar procedure can be followed for the saponification of methyl benzo[b]furan-2-carboxylate.

III. Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for Diversification

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for the synthesis of complex organic molecules, particularly for forming carbon-carbon bonds.[14][15][16] The benzo[b]thiophene and benzo[b]furan scaffolds are frequently modified using these powerful reactions.[1][2][17][18][19][20][21]

For our target molecules, the primary point of attachment for cross-coupling would typically be a halogen substituent on the benzo-fused ring or the heterocyclic ring. The inherent reactivity of the C-X (where X is a halogen) bond in the catalytic cycle is influenced by the electronic properties of the heterocyclic system.

In a Suzuki-Miyaura coupling reaction, the key steps involve oxidative addition of the palladium catalyst to the aryl halide, transmetalation with a boronic acid derivative, and reductive elimination to form the new C-C bond and regenerate the catalyst.

The electron-rich nature of the benzo[b]thiophene ring can facilitate the oxidative addition step compared to the relatively more electron-deficient benzo[b]furan ring. This suggests that, all other factors being equal, a halogenated this compound might exhibit higher reactivity in some palladium-catalyzed cross-coupling reactions.

Table 2: Representative Suzuki-Miyaura Coupling Reactions

SubstrateCoupling PartnerCatalyst/Ligand/BaseSolvent/Temp.ProductYieldReference
3-Bromobenzo[b]thiophene-2-carbaldehydePhenylboronic acidPd(PPh₃)₄ / Na₂CO₃Toluene/Ethanol/H₂O / Reflux3-Phenylbenzo[b]thiophene-2-carbaldehydeHigh[1]
Methyl 5-bromobenzofuran-2-carboxylate4-Chlorophenylboronic acid2-quinolinealdoxime-Pd(II)-complex / Cs₂CO₃Toluene / MicrowaveMethyl 5-(4-chlorophenyl)benzofuran-2-carboxylate96%[20]
2-(4-bromophenyl)benzofuran4-Methoxyphenylboronic acidPd(II) complex / K₂CO₃EtOH/H₂O / 80 °C2-(4'-Methoxybiphenyl-4-yl)benzofuranGood[15][16][17]
Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated Benzo[b]furan Derivative

The following protocol outlines a general procedure for the Suzuki-Miyaura coupling of a bromo-substituted methyl benzo[b]furan-2-carboxylate with an arylboronic acid.[20]

Suzuki_Coupling_Workflow reactants Bromo-substituted methyl benzo[b]furan-2-carboxylate Arylboronic acid reaction Inert solvent (e.g., Toluene/Water) Heat (e.g., 80-100 °C) reactants->reaction 1. Combine with catalyst_system Pd catalyst (e.g., Pd(OAc)₂) Ligand (e.g., PPh₃) Base (e.g., K₂CO₃) catalyst_system->reaction catalyst system workup Cool to RT Aqueous workup reaction->workup 2. Reaction purification Extraction with organic solvent Column chromatography workup->purification 3. Purification product Aryl-substituted methyl benzo[b]furan-2-carboxylate purification->product 4. Isolation

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the bromo-substituted methyl benzo[b]furan-2-carboxylate, the arylboronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a suitable ligand if required (e.g., PPh₃, SPhos), and a base (e.g., K₂CO₃, Cs₂CO₃).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and perform an aqueous workup. This usually involves partitioning the mixture between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

This general procedure can be adapted for halogenated this compound derivatives.

Conclusion

  • Electrophilic Aromatic Substitution: Benzo[b]thiophene shows a higher propensity for substitution at the 3-position, whereas benzo[b]furan is less regioselective. The electron-withdrawing ester group at the 2-position deactivates the ring towards this type of reaction in both molecules.

  • Nucleophilic Acyl Substitution: The ester moiety in methyl benzo[b]furan-2-carboxylate is predicted to be more reactive towards nucleophiles due to the greater electron-withdrawing nature of the benzo[b]furan ring system.

  • Palladium-Catalyzed Cross-Coupling: The more electron-rich benzo[b]thiophene nucleus may facilitate the oxidative addition step in palladium-catalyzed cross-coupling reactions, potentially leading to higher reactivity for its halogenated derivatives.

A thorough understanding of these reactivity trends is paramount for drug development professionals and synthetic chemists to effectively utilize these valuable heterocyclic scaffolds in the design and synthesis of novel molecules with desired properties.

References

A Senior Application Scientist's Guide: Choosing Between HPLC and GC-MS for the Analysis of Methyl benzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Methyl benzo[b]thiophene-2-carboxylate, a key heterocyclic building block in medicinal chemistry, demands robust analytical methodologies to ensure its identity, purity, and quantity.[1] The choice of analytical technique is a critical decision that impacts method development timelines, validation efforts, and ultimately, the quality of the final product. This guide provides an in-depth comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound, offering field-proven insights to guide researchers and drug development professionals in making an informed selection.

Understanding the Analyte: this compound

Before delving into the analytical techniques, it is crucial to understand the physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₀H₈O₂SSigma-Aldrich
Molecular Weight 192.23 g/mol Sigma-Aldrich
Appearance SolidSigma-Aldrich
Melting Point 70-74 °CSigma-Aldrich

The compound's solid nature at room temperature and its relatively low melting point suggest that it possesses a degree of volatility, making it a candidate for both HPLC and GC-MS analysis. Its aromatic structure and ester functional group will govern its interactions with chromatographic stationary phases and its detection characteristics.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is a cornerstone of pharmaceutical analysis, renowned for its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile.[2]

The Rationale for HPLC Analysis

Given that this compound is a solid, HPLC presents a straightforward analytical approach that does not rely on the compound's volatility. The analysis is conducted in the liquid phase, mitigating the risk of thermal degradation that can occur at the elevated temperatures used in GC.[3] The presence of a UV-absorbing benzothiophene chromophore makes it highly amenable to detection by UV-Vis spectroscopy, a standard detector in most HPLC systems.

Proposed HPLC Method

A reverse-phase HPLC (RP-HPLC) method is proposed for the analysis of this compound. This is based on the compound's moderate polarity, making it well-suited for separation on a non-polar stationary phase with a polar mobile phase.

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point due to its wide applicability for aromatic compounds.[4]

  • Mobile Phase: A gradient elution with acetonitrile and water is recommended to ensure good separation from potential impurities.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • A starting gradient could be 50:50 (A:B) ramped up to 10:90 (A:B) over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength of approximately 254 nm, where the benzothiophene ring is expected to have strong absorbance.

  • Injection Volume: 10 µL.

Sample Preparation for HPLC

A key advantage of HPLC is often the simplicity of sample preparation.[5]

  • Dissolution: Accurately weigh a known amount of the this compound sample.

  • Solvent: Dissolve the sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a known concentration (e.g., 1 mg/mL).[5] Methanol is also a viable option.[5]

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection to protect the HPLC column.[6]

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Identification

GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds.[7] The mass spectrometer provides detailed structural information, enabling confident peak identification.

The Rationale for GC-MS Analysis

The melting point of this compound (70-74 °C) suggests it is sufficiently volatile for GC analysis, especially with modern injection and column technologies. The availability of its electron ionization (EI) mass spectrum in the NIST database confirms its suitability for GC-MS. The primary advantage of GC-MS lies in its ability to provide unambiguous identification of the analyte and any potential impurities based on their mass spectra.

Proposed GC-MS Method

A standard GC-MS method with a non-polar capillary column is proposed.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • MS Parameters:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

    • Ionization Energy: 70 eV.

Sample Preparation for GC-MS

Sample preparation for GC-MS requires dissolution in a volatile organic solvent.[7][8]

  • Dissolution: Accurately weigh a known amount of the sample.

  • Solvent: Dissolve the sample in a volatile solvent such as dichloromethane, acetone, or ethyl acetate to a suitable concentration (e.g., 100 µg/mL).[8][9]

  • Filtration: While not always as critical as in HPLC, filtering through a 0.45 µm PTFE syringe filter is good practice to prevent contamination of the GC inlet.

Head-to-Head Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the analysis of this compound depends on the specific analytical goals.

FeatureHPLCGC-MS
Principle Separation in the liquid phase based on partitioning between a liquid mobile phase and a solid stationary phase.Separation in the gas phase based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Analyte Suitability Excellent for non-volatile and thermally labile compounds.[2]Best for volatile and semi-volatile compounds.[7]
Identification Primarily by retention time, with spectral confirmation by DAD.High-confidence identification based on mass spectral library matching.
Sensitivity Generally in the parts-per-million (ppm) range, detector dependent.Typically higher sensitivity, often in the parts-per-billion (ppb) range.
Sample Preparation Often simpler, direct dissolution in mobile phase is common.[5]Requires dissolution in a volatile solvent; derivatization may be needed for less volatile compounds.[8]
Analysis Time Can be longer due to slower flow rates and column equilibration times.[3]Often faster analysis times due to rapid temperature programming.[3]
Instrumentation Cost Generally lower initial cost compared to GC-MS.Higher initial investment due to the mass spectrometer.

Decision-Making Workflow

The following diagram illustrates a logical workflow for selecting the appropriate technique for your analytical needs.

G start Analytical Goal for Methyl benzo[b]thiophene-2-carboxylate quant Routine Quantification (Purity/Assay) start->quant Primary need is quantitative data? ident Impurity Identification & Structural Elucidation start->ident Primary need is qualitative data? hplc HPLC with UV/DAD quant->hplc Well-established, robust method gcms GC-MS quant->gcms If higher sensitivity for volatile impurities is needed ident->hplc For non-volatile or thermally labile impurities ident->gcms High confidence in identification both Orthogonal Approach: Use Both HPLC and GC-MS hplc->both For comprehensive method validation gcms->both For comprehensive method validation

Caption: Decision workflow for selecting between HPLC and GC-MS.

Conclusion and Recommendations

Both HPLC and GC-MS are viable techniques for the analysis of this compound.

  • For routine quality control, purity assessment, and assay determination, HPLC with UV detection is the recommended primary technique. Its robustness, ease of use, and lower operational cost make it ideal for high-throughput environments. The proposed RP-HPLC method provides a solid foundation for method development and validation.

  • For impurity identification, structural elucidation, and the analysis of trace-level volatile impurities, GC-MS is the superior choice. The definitive identification provided by the mass spectrum is invaluable during process development and for investigating out-of-specification results.

Ultimately, a comprehensive analytical strategy may employ both techniques orthogonally. HPLC can be used for the primary assay and quantification of the main component and non-volatile impurities, while GC-MS can be utilized to identify and quantify any volatile or semi-volatile impurities that may be present. This dual approach provides a more complete picture of the sample's composition, ensuring the highest level of quality and scientific rigor in drug development.

References

A Senior Application Scientist's Guide to Spectroscopic Identification of Impurities in Methyl benzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in a Privileged Scaffold

Methyl benzo[b]thiophene-2-carboxylate is a pivotal intermediate and structural motif in medicinal chemistry and materials science. The benzo[b]thiophene core is considered a "privileged scaffold" due to its presence in a range of pharmacologically active compounds, including estrogen receptor modulators, antifungal agents, and kinase inhibitors[1][2]. The purity of this building block is not merely a matter of quality control; it is fundamental to ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). The presence of even trace-level impurities can introduce unforeseen toxicity, alter biological activity, or complicate kinetic studies.

This guide provides an in-depth comparison of spectroscopic techniques for the identification and characterization of potential impurities in this compound. We will move beyond simple data reporting to explain the causality behind methodological choices, offering a framework for robust, self-validating analytical protocols suitable for rigorous research and drug development environments. We will explore how Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy can be synergistically employed to build a comprehensive impurity profile.

Anticipating the Unknown: Common Impurities from Synthetic Routes

Effective impurity profiling begins with a thorough understanding of the synthetic process. Impurities are rarely random; they are logical consequences of the reaction pathways, starting materials, and potential side reactions. The most common route to this compound is the esterification of its corresponding carboxylic acid[3][4]. Other syntheses involve direct cyclization strategies[5][6].

Based on these pathways, we can anticipate several classes of impurities:

  • Starting Materials & Precursors: The most common process-related impurities are unreacted starting materials.

    • Impurity A: Benzo[b]thiophene-2-carboxylic acid: Incomplete esterification leads to the carryover of this key starting material[7].

    • Impurity B: Precursors to the Carboxylic Acid: Depending on the synthesis of the acid, precursors like benzo[b]thiophene could be present.

  • Reagents and Solvents:

    • Impurity C: Residual Solvents: Solvents used during reaction and purification (e.g., Methanol, DMF, THF, Ethyl Acetate) are common volatile impurities[8].

  • Byproducts and Degradants:

    • Impurity D: Isomeric Byproducts: Alternative cyclization or substitution patterns during the synthesis of the core scaffold can lead to isomers.

    • Impurity E: Hydrolysis Products: The ester is susceptible to hydrolysis back to Benzo[b]thiophene-2-carboxylic acid (Impurity A) if exposed to moisture or non-neutral pH during workup or storage.

The Analyst's Toolkit: A Comparative Overview of Spectroscopic Techniques

No single technique can provide a complete picture of a sample's purity. A multi-faceted, or orthogonal, approach is essential for confident identification and quantification. The choice of technique is dictated by the specific question being asked: "What is it?" (structural elucidation), "How much is there?" (quantification), and "Is it present?" (detection).

Technique Primary Purpose Strengths Limitations Best For...
¹H & ¹³C NMR Structural Elucidation & Quantification (qNMR)Provides detailed structural information for all proton- and carbon-containing species. qNMR allows for absolute purity determination against a certified standard.[9]Relatively low sensitivity compared to MS. Signal overlap can complicate analysis in complex mixtures.Unambiguous identification of impurities and determining absolute purity.
Mass Spectrometry (MS) Identification & QuantificationExtremely high sensitivity for detecting trace-level impurities. Provides accurate mass for molecular formula determination (HRMS). Easily hyphenated with chromatography (LC-MS, GC-MS).[10]Provides limited structural information (isomers can be indistinguishable without fragmentation). Ionization efficiency can vary significantly between compounds, complicating quantification without specific standards.Detecting and identifying low-level impurities, especially when coupled with a separation technique.
Infrared (IR) Spectroscopy Functional Group IdentificationFast, non-destructive, and excellent for identifying the presence or absence of key functional groups (e.g., C=O, O-H).Provides limited information on the overall molecular structure. Not suitable for quantifying components in a mixture.Rapidly confirming the presence of the target ester and detecting functional group impurities (e.g., a carboxylic acid's O-H bond).
HPLC-UV/DAD Separation & QuantificationExcellent separation capabilities for resolving complex mixtures. Robust and reliable for routine purity analysis and quantification based on UV response.[11]Requires impurities to have a UV chromophore for detection. Co-eluting peaks can lead to inaccurate results.Routine quality control, determining relative purity (% area), and isolating impurities for further characterization.

Workflow for Comprehensive Impurity Identification

A robust workflow ensures that all potential impurities are detected, identified, and quantified. The process should be logical and sequential, using broad-spectrum techniques first to guide more specific analyses.

G cluster_0 Initial Screening cluster_1 Detailed Characterization cluster_2 Quantification TLC TLC / HPLC-UV Screening Impurity_Detected Impurity Detected? TLC->Impurity_Detected IR FT-IR Analysis IR->Impurity_Detected LCMS LC-MS/MS NMR ¹H and ¹³C NMR LCMS->NMR Isolate or Synthesize Impurity Standard Structure_Elucidated Structure Elucidated? NMR->Structure_Elucidated HPLC_Quant HPLC-UV Quantification Report Final Purity Report HPLC_Quant->Report qNMR qNMR for Absolute Purity qNMR->Report Sample Sample of Methyl benzo[b]thiophene-2-carboxylate Sample->TLC Initial Purity Check Sample->IR Functional Group Check Impurity_Detected->LCMS Yes Impurity_Detected->Report No (Report as >99% Pure) Structure_Elucidated->HPLC_Quant Yes (Use Relative % Area) Structure_Elucidated->qNMR Yes (Determine Absolute Purity)

Caption: Logical workflow for impurity identification and quantification.

Spectroscopic Signatures: Differentiating the Signal from the Noise

The power of spectroscopy lies in its ability to translate molecular structure into a unique spectral fingerprint. The key is to know what to look for.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for structural elucidation. For this compound, the spectrum is clean and well-resolved. Impurities introduce characteristic new signals while diminishing the relative intensity of the main compound's peaks.

¹H NMR (400 MHz, CDCl₃):

  • This compound (API): The spectrum will show a sharp singlet for the methyl ester protons (–OCH₃) around δ 3.9 ppm . The aromatic region will display multiplets between δ 7.3-8.0 ppm , and a distinct singlet for the proton at the 3-position of the thiophene ring around δ 8.1 ppm .

  • Impurity A (Benzo[b]thiophene-2-carboxylic acid): The most telling sign is the complete absence of the δ 3.9 ppm methyl singlet . It is replaced by a very broad singlet for the carboxylic acid proton (–COOH) far downfield, typically > δ 10 ppm .

  • Impurity C (Methanol): A sharp singlet around δ 3.49 ppm .

Mass Spectrometry (MS)

MS provides the molecular weight, a critical piece of the identification puzzle. When coupled with HPLC (LC-MS), it allows for the mass analysis of each separated component.

  • This compound (API): The molecular formula is C₁₀H₈O₂S. The expected mass for the molecular ion [M]⁺ is m/z 192.03 (exact mass)[12][13].

  • Impurity A (Benzo[b]thiophene-2-carboxylic acid): The molecular formula is C₉H₆O₂S. The expected mass for the molecular ion [M]⁺ is m/z 178.01 [7]. An LC-MS analysis would show a distinct peak at a different retention time with this corresponding mass.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective tool for identifying key functional groups. The difference between an ester and a carboxylic acid is stark.

  • This compound (API): A strong, sharp carbonyl (C=O) stretching band characteristic of an ester will appear around 1710-1725 cm⁻¹ . A prominent C–O stretch will also be visible around 1250-1300 cm⁻¹ [12].

  • Impurity A (Benzo[b]thiophene-2-carboxylic acid): The carbonyl (C=O) stretch is still present but may be slightly shifted. The definitive feature is the appearance of a very broad O–H stretching band from 2500-3300 cm⁻¹ , which will be completely absent in a pure sample of the ester.

Summary of Key Spectroscopic Data
Compound Technique Key Differentiating Signal / Value
This compound (API) ¹H NMR Sharp singlet at ~3.9 ppm (3H, -OCH₃)
¹³C NMR Signal at ~52 ppm (-OCH₃); Signal at ~163 ppm (C=O)
MS [M]⁺ at m/z 192
IR Strong C=O stretch at ~1715 cm⁻¹; No broad O-H stretch
Impurity A: Benzo[b]thiophene-2-carboxylic acid ¹H NMR Absence of ~3.9 ppm signal; Broad singlet >10 ppm (1H, -COOH)
¹³C NMR Absence of ~52 ppm signal; Signal at ~168 ppm (C=O)
MS [M]⁺ at m/z 178
IR Broad O-H stretch from 2500-3300 cm⁻¹

Detailed Experimental Protocols

Scientific integrity demands reproducible methods. The following protocols are designed to be self-validating and serve as a starting point for laboratory implementation.

Protocol 1: HPLC-MS for Impurity Detection and Identification

This method is designed to separate the non-volatile API from related impurities and provide mass data for identification.

  • Instrumentation:

    • HPLC System: Agilent 1290 Infinity II or equivalent with a Diode Array Detector (DAD).

    • MS System: Agilent 6120 Single Quadrupole LC/MS or equivalent with an Electrospray Ionization (ESI) source.

    • Column: Reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 35 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 5 µL

  • MS Conditions:

    • Ionization Mode: ESI Positive

    • Scan Range: m/z 100-500

    • Drying Gas Temperature: 350 °C

    • Nebulizer Pressure: 40 psi

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of a 50:50 Acetonitrile:Water mixture to create a 1 mg/mL stock solution.

    • Further dilute to a final concentration of 0.05 mg/mL using the same diluent.

    • Filter the solution through a 0.22 µm syringe filter before injection.

G SamplePrep 1. Prepare Sample (0.05 mg/mL in ACN/H₂O) Injection 2. Inject 5 µL onto C18 Column SamplePrep->Injection Separation 3. Gradient Elution (H₂O/ACN with 0.1% FA) Injection->Separation Detection 4. DAD Detection (254 nm) Separation->Detection MS_Analysis 5. ESI-MS Analysis (m/z 100-500) Detection->MS_Analysis Data_Processing 6. Correlate Retention Time with Mass Spectra MS_Analysis->Data_Processing

Caption: Experimental workflow for HPLC-MS analysis.

Protocol 2: ¹H NMR for Structural Confirmation and Purity Assessment

This protocol provides the high-level structural information needed to confirm identities.

  • Instrumentation:

    • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition Parameters:

    • Pulse Program: zg30 (standard 30-degree pulse)

    • Number of Scans: 16

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for potential quantification)

    • Spectral Width: 20 ppm

    • Acquisition Time: ~4 seconds

  • Data Processing:

    • Apply an exponential line broadening factor of 0.3 Hz.

    • Fourier transform the FID.

    • Phase and baseline correct the spectrum.

    • Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.

    • Integrate all peaks and analyze chemical shifts.

Conclusion: Towards a Complete and Defensible Purity Profile

The spectroscopic identification of impurities in this compound is a clear illustration of modern analytical chemistry principles. It requires a deep understanding of the material's synthesis, the strengths and weaknesses of various analytical techniques, and a logical, evidence-based workflow.

This guide has demonstrated that a combination of NMR for definitive structural elucidation, mass spectrometry for sensitive detection and molecular weight confirmation, and IR spectroscopy for rapid functional group analysis provides a powerful and comprehensive approach. By using these techniques in an orthogonal manner, researchers and drug development professionals can confidently characterize their materials, ensuring the integrity of their scientific outcomes and the safety of potential therapeutics. The adoption of systematic, well-documented protocols is the cornerstone of achieving this goal.

References

A Comparative Analysis of the Biological Activity of Methyl Benzo[b]thiophene-2-carboxylate and Other Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, heterocyclic compounds are a cornerstone of drug discovery, with thiophene and its derivatives consistently demonstrating a broad spectrum of pharmacological activities.[1][2][3] This guide provides an in-depth comparative analysis of the biological activity of Methyl benzo[b]thiophene-2-carboxylate against other notable thiophene-based compounds. By synthesizing data from various studies, we aim to provide an objective overview of their performance in key therapeutic areas, supported by experimental evidence and methodological insights.

The fusion of a benzene ring to a thiophene core, forming the benzo[b]thiophene scaffold, gives rise to a class of compounds with significant therapeutic potential.[4][5] These derivatives have been explored for their anti-inflammatory, antimicrobial, anticancer, and other biological effects.[4][6][7] this compound, a key intermediate and a standalone compound of interest, serves as a focal point for understanding the structure-activity relationships within this chemical family.

Comparative Biological Profiling

The biological efficacy of thiophene derivatives is intricately linked to their structural features. The nature and position of substituents on the thiophene or benzothiophene ring can dramatically influence their interaction with biological targets.

Antimicrobial Activity

Thiophene-containing molecules have been extensively investigated for their ability to combat microbial infections.[1] The antimicrobial potential of various benzo[b]thiophene analogs has been demonstrated against a range of pathogenic bacteria and fungi.[8]

A study on novel benzothiophene derivatives highlighted the potent antibacterial activity of certain compounds against S. aureus, including methicillin-resistant strains (MRSA).[9][10] For instance, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide demonstrated a minimal inhibitory concentration (MIC) of 4 µg/mL against three S. aureus strains.[10] While direct comparative data for this compound is limited in these specific studies, the activity of its derivatives underscores the potential of the benzothiophene-2-carboxylate core.

Table 1: Comparative Antimicrobial Activity of Selected Thiophene Derivatives

CompoundTarget OrganismActivity Metric (MIC)Reference
3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiopheneS. aureusHigh antibacterial activity[9]
3-ethynyl-2-(thiophen-2-yl) benzo[b]thiopheneS. aureusHigh antibacterial activity[9]
3-iodo-2-(thiophen-2-yl) benzo[b]thiopheneC. albicansAntifungal potential
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideS. aureus (including MRSA)4 µg/mL[10]
Amino thiophene-2-carboxamide derivativesP. aeruginosa, S. aureus, B. subtilisHigh activity (82.6-86.9% inhibition)[11]
Anticancer Activity

The development of novel anticancer agents is a critical area of research where thiophene derivatives have shown considerable promise.[5][12] The benzothiophene scaffold, in particular, has been identified as a key pharmacophore in the design of potent cytotoxic agents.[4]

Several studies have explored the structure-activity relationships of benzothiophene derivatives as anticancer agents. For example, a series of 2- and 3-aminobenzo[b]thiophene derivatives were evaluated as antimitotic agents, with some compounds showing sub-nanomolar IC50 values against various cancer cell lines.[13] Specifically, 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene was identified as a potent inhibitor of cancer cell growth.[13] Furthermore, certain benzo[b]thiophene analogs have been investigated as ferroptosis inhibitors, a novel mechanism for cancer therapy.[14]

While specific cytotoxic data for this compound is not always the primary focus, it often serves as a crucial starting material for the synthesis of more complex and potent anticancer molecules.[15][16]

Table 2: Comparative Anticancer Activity of Selected Benzo[b]thiophene Derivatives

CompoundCell LineActivity Metric (IC50)Mechanism of ActionReference
2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene (6d)L1210, FM3A, Molt/4, CEM0.76, 0.09, 0.69, 0.52 nMAntimitotic, Tubulin polymerization inhibitor[13]
Benzo[b]thiophene analogue (III-4)HT1080 (fibrosarcoma)Not specifiedFerroptosis inducer, GPX4 inhibitor[14]
3-iodo-2-phenylbenzo[b]thiophene (IPBT)HepG2, Caco-2, Panc-167.04, 63.74, 76.72 µMInduces apoptosis, inhibits cell migration[17]
Ruthenium(II) complex with benzo[b]thiophene functionalized thiosemicarbazone (K2)OVCAR-3, A2780 (ovarian cancer)Higher than Oxalpin and CarbodexCytotoxic[12]
Anti-inflammatory Activity

Chronic inflammatory diseases pose a significant therapeutic challenge, and thiophene-based compounds have emerged as promising anti-inflammatory agents.[18] The commercial drugs Tinoridine and Tiaprofenic acid, both containing a thiophene moiety, are known for their anti-inflammatory properties.[18]

Research has shown that various thiophene derivatives can modulate inflammatory pathways, often by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[18] A study on 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives demonstrated their ability to activate the NRF2 pathway, a key regulator of antioxidant and anti-inflammatory responses.[19] These compounds were shown to reverse the elevated levels of pro-inflammatory cytokines in stimulated macrophage cells.[19]

Experimental Methodologies: A Closer Look

The biological evaluation of these compounds relies on a suite of standardized in vitro and in vivo assays. Understanding the principles behind these protocols is crucial for interpreting the data and designing future experiments.

Antimicrobial Susceptibility Testing

A fundamental method to assess the antimicrobial efficacy of a compound is the determination of its Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution Method for MIC Determination [8]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific cell density (e.g., 10^5 CFU/mL).

  • Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microbe only) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (temperature, time) for the specific microorganism.

  • Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Standardized Microbial Inoculum C Inoculation of Microtiter Plate A->C B Serial Dilution of Test Compound B->C D Incubation C->D E Visual Assessment of Growth D->E F MIC Determination E->F

Caption: Standard workflow for an MTT-based cytotoxicity assay.

Structure-Activity Relationship (SAR) Insights

The biological activity of benzothiophene derivatives is highly dependent on the nature and position of substituents. [20][21][22]

  • Position of Substituents: Studies on aminobenzo[b]thiophenes revealed that the location of methyl or methoxy groups at the C-6 or C-7 position was crucial for potent antiproliferative activity, which dramatically decreased when these groups were at the C-4 or C-5 position. [13]* Functional Groups: The presence of specific functional groups like carboxylic acids, esters, amines, and amides has been frequently associated with enhanced anti-inflammatory activity, particularly through the inhibition of COX and LOX enzymes. [18]The introduction of an acylhydrazone moiety to the benzo[b]thiophene nucleus has been shown to yield compounds with significant antibacterial activity. [10]

Key Structural Features Influencing Biological Activity

SAR_Diagram cluster_substituents Substituents & Positions cluster_activity Biological Activities Core Benzo[b]thiophene Core Pos C-6 / C-7 Substitution (Enhanced Anticancer Activity) Core->Pos influences Func Acylhydrazone, Amine, Carboxylate (Modulate Activity) Core->Func bears Anticancer Anticancer Pos->Anticancer Antimicrobial Antimicrobial Func->Antimicrobial AntiInflammatory Anti-inflammatory Func->AntiInflammatory

Caption: Relationship between structural features and biological outcomes.

Conclusion

This compound and its derivatives represent a versatile and promising class of compounds in drug discovery. While direct comparative data for the parent ester is often embedded within broader studies of its more complex analogs, the consistent and potent biological activities observed across various derivatives highlight the importance of the benzo[b]thiophene-2-carboxylate scaffold. The evidence strongly suggests that strategic modification of this core structure can lead to the development of highly active agents against microbial, cancerous, and inflammatory targets. Future research should focus on systematic SAR studies to further optimize the therapeutic potential of this valuable heterocyclic system.

References

The Rise of a Privileged Scaffold: A Comparative Analysis of Kinase Inhibitors Derived from Methyl Benzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the identification of "privileged scaffolds" – molecular frameworks that can be elaborated to bind to a range of biological targets – is a cornerstone of efficient medicinal chemistry. The methyl benzo[b]thiophene-2-carboxylate core and its derivatives have emerged as one such versatile scaffold, demonstrating a remarkable capacity for modification to yield potent and selective inhibitors of various protein kinases. This guide provides an in-depth comparative study of a notable multi-kinase inhibitor derived from this scaffold, benchmarking its performance against established inhibitors and elucidating the experimental methodologies crucial for its evaluation.

The Benzo[b]thiophene Scaffold: A Foundation for Kinase Inhibition

The benzo[b]thiophene moiety, a bicyclic aromatic heterocycle, offers a unique combination of rigidity, lipophilicity, and synthetic tractability. Its planar structure provides a solid foundation for the precise spatial orientation of various functional groups, enabling interactions with the highly conserved ATP-binding pocket of protein kinases. The carboxylate group at the 2-position serves as a versatile chemical handle, allowing for the generation of diverse libraries of amides, hydrazides, and other derivatives, each with a distinct pharmacological profile.

This guide will focus on a particularly promising derivative, a 5-hydroxybenzothiophene hydrazide, designated as compound 16b , which has demonstrated potent inhibitory activity against a spectrum of kinases implicated in cancer and other diseases.

Comparative Analysis: Benzo[b]thiophene Derivative vs. Established Kinase Inhibitors

The true measure of a novel inhibitor lies in its performance relative to existing, well-characterized compounds. Here, we compare the inhibitory potency (IC50) of the 5-hydroxybenzothiophene hydrazide 16b against a panel of kinases with that of established, selective inhibitors for each respective target.

Kinase TargetBenzo[b]thiophene Derivative 16b IC50 (nM)Comparator InhibitorComparator IC50 (nM)
Clk4 11TG-00315
DRAK1 87BRD-73892800
Haspin 125.7CHR-64942
Clk1 163TG-00320
Dyrk1B 284Harmine166
Dyrk1A 353.3Harmine33-80

Data for compound 16b sourced from[1]. Data for TG-003 sourced from[2][3][4][5][6]. Data for BRD-7389 sourced from[7]. Data for CHR-6494 sourced from[8]. Data for Harmine sourced from[8][9][10][11][12].

Analysis of Performance:

The 5-hydroxybenzothiophene hydrazide 16b demonstrates a compelling multi-kinase inhibitory profile. Its potency against Clk4 is on par with the well-established inhibitor TG-003 [2][3][4][5][6]. Notably, 16b exhibits significantly greater potency against DRAK1 compared to BRD-7389 , suggesting a potentially superior interaction with this particular kinase[7].

While CHR-6494 remains a more potent inhibitor of Haspin , the sub-micromolar activity of 16b is still significant and warrants further investigation for potential therapeutic applications[8]. Against Clk1 , TG-003 shows higher potency. In the case of the Dyrk family kinases, the established inhibitor Harmine displays superior potency for both Dyrk1A and Dyrk1B [8][9][10][11][12].

The unique multi-targeting profile of compound 16b presents an interesting therapeutic strategy. By simultaneously inhibiting several kinases involved in processes like cell cycle regulation and signal transduction, such a compound could potentially overcome the resistance mechanisms that often plague single-target therapies.

Signaling Pathways and Experimental Workflow

To visualize the points of intervention of these inhibitors and the general workflow for their evaluation, the following diagrams are provided.

G cluster_0 Cell Cycle Regulation cluster_1 Alternative Splicing cluster_2 Apoptosis Regulation G2/M Transition G2/M Transition Haspin Haspin G2/M Transition->Haspin activates Histone H3 Thr3-P Histone H3 Thr3-P Haspin->Histone H3 Thr3-P phosphorylates AuroraB AuroraB Histone H3 Thr3-P->AuroraB recruits Chromosome Segregation Chromosome Segregation AuroraB->Chromosome Segregation ensures Clk_Dyrk Clk1/4, Dyrk1A/B SR Proteins SR Proteins Clk_Dyrk->SR Proteins phosphorylate Spliceosome Spliceosome SR Proteins->Spliceosome regulate mRNA Splicing mRNA Splicing Spliceosome->mRNA Splicing executes DRAK1 DRAK1 Cell Death Cell Death DRAK1->Cell Death promotes Apoptosis Signal Apoptosis Signal Apoptosis Signal->DRAK1 Inhibitor Compound 16b (Multi-kinase Inhibitor) Inhibitor->Haspin Inhibitor->Clk_Dyrk Inhibitor->DRAK1

Caption: Key signaling pathways modulated by the multi-kinase inhibitor.

G cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation Compound Synthesis Compound Synthesis In Vitro Kinase Assay In Vitro Kinase Assay Compound Synthesis->In Vitro Kinase Assay IC50 Determination IC50 Determination In Vitro Kinase Assay->IC50 Determination Selectivity Profiling Selectivity Profiling IC50 Determination->Selectivity Profiling Lead Compound Lead Compound Selectivity Profiling->Lead Compound Cell-Based Assays Cell-Based Assays Lead Compound->Cell-Based Assays Target Engagement Target Engagement Cell-Based Assays->Target Engagement Phenotypic Effects Phenotypic Effects Cell-Based Assays->Phenotypic Effects Toxicity Assessment Toxicity Assessment Cell-Based Assays->Toxicity Assessment

Caption: General experimental workflow for kinase inhibitor evaluation.

Experimental Protocols: A Guide to Self-Validating Systems

The integrity of any comparative study rests on the robustness of its experimental methodologies. The following protocols are designed to be self-validating, providing a clear rationale for each step.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.

Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed in the presence of the inhibitor. Then, a reagent is added to stop the kinase reaction and deplete the remaining ATP. Finally, a detection reagent is added to convert the generated ADP back to ATP, which is then used in a luciferase-catalyzed reaction to produce light. The luminescent signal is proportional to the initial kinase activity.

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound (e.g., compound 16b) in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction Setup:

    • In a 384-well white, opaque plate, add 5 µL of the diluted test compound or DMSO (for the "no inhibitor" control) to each well.

    • Add 10 µL of a solution containing the kinase and its specific substrate peptide in kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate competitive inhibition assessment.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • ADP Detection:

    • Stop the kinase reaction by adding 5 µL of an ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes to allow for the complete depletion of the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[2]

Cell-Based Assay for Kinase Inhibitor Efficacy

Cell-based assays are crucial for confirming the activity of an inhibitor in a more physiologically relevant context. This protocol assesses the ability of an inhibitor to block the phosphorylation of a downstream target in cells.

Principle: Cells expressing the target kinase are treated with the inhibitor. Following treatment, the cells are lysed, and the phosphorylation status of a known downstream substrate of the kinase is assessed by Western blotting using a phospho-specific antibody. A decrease in the phosphorylation of the substrate indicates target engagement and inhibition by the compound.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line known to have active signaling through the target kinase) in appropriate media.

    • Seed the cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Treat the cells with various concentrations of the test inhibitor (and a DMSO vehicle control) for a specified duration (e.g., 2-24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target of the kinase.

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein or a housekeeping protein (e.g., GAPDH or β-actin).

    • Quantify the band intensities and normalize the phosphorylated protein signal to the total protein or housekeeping protein signal.

    • Determine the concentration-dependent effect of the inhibitor on target phosphorylation.

Conclusion: The Future of Benzo[b]thiophene-Based Kinase Inhibitors

The this compound scaffold and its derivatives continue to be a fertile ground for the discovery of novel kinase inhibitors. The 5-hydroxybenzothiophene hydrazide 16b exemplifies the potential of this scaffold to yield multi-targeting agents with promising therapeutic profiles. Its performance against established inhibitors highlights both its strengths and areas for further optimization.

The detailed experimental protocols provided herein offer a robust framework for the continued exploration and characterization of this and other novel kinase inhibitors. As our understanding of the complex signaling networks that drive disease deepens, the development of precisely targeted and multi-faceted inhibitors derived from privileged scaffolds like benzo[b]thiophene will undoubtedly play a pivotal role in the future of medicine.

References

A Comparative Guide to Methyl Benzo[b]thiophene-2-carboxylate Derivatives as Anti-Staphylococcal Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless battle against antimicrobial resistance, the scientific community is in constant pursuit of novel chemical scaffolds that can effectively combat resilient pathogens. Among these, Staphylococcus aureus, particularly its methicillin-resistant strains (MRSA), poses a significant global health threat, necessitating the development of new therapeutic strategies. This guide provides a comprehensive comparison of the efficacy of methyl benzo[b]thiophene-2-carboxylate derivatives against S. aureus, offering researchers, scientists, and drug development professionals a synthesis of current experimental data, insights into structure-activity relationships, and detailed experimental protocols.

The Rise of Benzo[b]thiophenes: A Promising Scaffold

The benzo[b]thiophene core, a sulfur-containing heterocyclic compound, has emerged as a privileged structure in medicinal chemistry, forming the backbone of various pharmacologically active agents.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The focus of this guide is on derivatives of this compound, exploring how modifications to this scaffold influence its potency against the formidable S. aureus.

Comparative Efficacy Against Staphylococcus aureus

A critical aspect of evaluating new antimicrobial candidates is their in vitro activity against target pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, is a key metric. Several classes of this compound derivatives have been synthesized and evaluated, revealing promising anti-staphylococcal activity.

Benzo[b]thiophene Acylhydrazones: Potent and Non-toxic

One notable class of derivatives combines the benzo[b]thiophene nucleus with an acylhydrazone functional group. A study detailing the synthesis and evaluation of a series of these compounds identified a particularly potent derivative: (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide. This compound exhibited a remarkable MIC of 4 µg/mL against three different S. aureus strains, including a methicillin-resistant and a daptomycin-resistant clinical isolate.[3][4][5] Crucially, this derivative was found to be non-cytotoxic to human A549 lung cells at concentrations up to 128 µg/mL, highlighting its potential as a selective antimicrobial agent.[3]

3-Halobenzo[b]thiophenes: The Impact of Halogenation

Substitution at the 3-position of the benzo[b]thiophene ring with halogens has also yielded compounds with significant antibacterial activity. Notably, cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes demonstrated a low MIC of 16 µg/mL against S. aureus.[2] Time-kill curve analysis of the 3-chloro derivative revealed rapid bactericidal activity at its MIC.[2]

Tetrahydrobenzothiophenes: Exploring a Saturated Ring System

Derivatives of tetrahydrobenzothiophene have also been investigated for their antibacterial properties. One study reported a novel series of these compounds, with one derivative showing an excellent MIC of 1.11 μM against S. aureus.[6]

Comparative Performance Against Standard Antibiotics

A direct comparison with established antibiotics is crucial for contextualizing the potential of these novel derivatives. While comprehensive head-to-head studies are still emerging, some initial data is available. For instance, certain fluorinated benzothiophene-indole hybrids have shown activities in the range of standard antibiotics like ciprofloxacin and oxacillin against both MRSA and MSSA strains.[7] The potent benzo[b]thiophene acylhydrazone derivative mentioned earlier, with its MIC of 4 µg/mL, shows promise when compared to the resistance profile of the daptomycin-resistant strain it was tested against.[3][8]

Table 1: Comparative MIC Values of Benzo[b]thiophene Derivatives against Staphylococcus aureus

Derivative ClassSpecific Compound/ModificationS. aureus Strain(s)MIC (µg/mL)Citation(s)
Benzo[b]thiophene Acylhydrazones(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideMSSA, MRSA, Daptomycin-resistant SA4[3][4][5]
3-Halobenzo[b]thiophenesCyclohexanol-substituted 3-chloro and 3-bromo derivativesS. aureus16[2]
3-Halobenzo[b]thiophenes2-(hydroxypropan-2-yl)-3-chlorobenzo[b]thiopheneS. aureus64[2]
3-Halobenzo[b]thiophenes2-(hydroxymethyl)-3-chlorobenzo[b]thiopheneS. aureus256[2]
Tetrahydrobenzothiophenes2-(2-Iodobenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acidS. aureus (ATCC 25923)1.11 µM[6]

Unraveling the Mechanism of Action

Understanding how these compounds exert their antibacterial effects is paramount for their development as therapeutic agents. Research suggests that benzo[b]thiophene derivatives may employ a multi-pronged attack against S. aureus.

Disruption of Bacterial Cell Membrane Integrity

One proposed mechanism involves the disruption of the bacterial cell membrane. Studies have indicated that potent benzo[b]thiophene derivatives can lead to the dissipation of the bacterial inner membrane voltage and an increase in membrane fluidity without causing rapid cell lysis.[3][9] This subtle damage can impair essential cellular processes and render the bacteria more susceptible to the host's immune system.[9] Furthermore, an increase in the production of reactive oxygen species (ROS) has been observed, suggesting that these compounds may induce oxidative stress within the bacterial cells.[3]

Inhibition of Essential Enzymes

Another key target for some benzo[b]thiophene derivatives is the bacterial fatty acid synthesis (FAS-II) pathway, which is essential for bacterial survival and distinct from the fatty acid synthesis pathway in humans.[1] Specifically, the enzyme enoyl-acyl carrier protein reductase (FabI) has been identified as a target.[1][10] Inhibition of FabI disrupts the elongation cycle of fatty acid biosynthesis, leading to bacterial growth inhibition.[1][10]

Efflux Pump Inhibition

The ability of bacteria to actively pump out antibiotics is a major mechanism of resistance. C2 arylated benzo[b]thiophene derivatives have been shown to act as inhibitors of the NorA efflux pump in S. aureus.[11] This activity can restore the efficacy of other antibiotics that are substrates of this pump, suggesting a potential for combination therapy.[11]

Structure-Activity Relationship (SAR) Insights

The antibacterial efficacy of benzo[b]thiophene derivatives is highly dependent on the nature and position of substituents on the core structure.

SAR_Insights cluster_core Benzo[b]thiophene Core cluster_modifications Key Substitution Positions cluster_activity Impact on Antibacterial Activity Core This compound pos2 Position 2 (Carboxylate Group) Core->pos2 Acylhydrazone (increases potency) pos3 Position 3 Core->pos3 Halogenation (Cl, Br) (enhances activity) pos6 Position 6 Core->pos6 Electron-withdrawing groups (can improve activity) Activity Anti-Staphylococcal Efficacy pos2->Activity pos3->Activity pos6->Activity

Caption: Key Structure-Activity Relationships of Benzo[b]thiophene Derivatives.

  • Position 2: Modification of the methyl carboxylate group at the 2-position to form acylhydrazones has proven to be a successful strategy for enhancing antibacterial potency.[3][4][5]

  • Position 3: The introduction of a halogen, particularly chlorine or bromine, at the 3-position is beneficial for activity. Furthermore, the nature of other substituents at the 2-position in these 3-halo derivatives plays a crucial role, with hydroxyl-containing moieties appearing to be critical for potent activity.[2][12]

  • Position 6: Substitution on the benzene ring of the benzo[b]thiophene core also influences activity. For instance, in the acylhydrazone series, a chloro group at the 6-position was found in the most potent derivative.[3][5]

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key experiments are provided below.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of a substance that prevents visible growth of a bacterium.

Materials:

  • Synthesized benzo[b]thiophene derivatives

  • Staphylococcus aureus strain (e.g., ATCC 29213 for a standard strain, or relevant clinical isolates)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare a stock solution of each benzo[b]thiophene derivative in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in CAMHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Include a positive control (bacteria in broth without compound) and a negative control (broth only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Cytotoxicity Assay (Propidium Iodide-based)

This assay assesses the toxicity of the compounds to mammalian cells.

Materials:

  • Human cell line (e.g., A549 human lung adenocarcinoma cells)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS)

  • Propidium Iodide (PI) solution

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Seed the mammalian cells in the 96-well plates and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of the benzo[b]thiophene derivatives and a final concentration of PI.

  • Include a positive control for cytotoxicity (e.g., a known cytotoxic agent) and a negative control (cells with medium and PI only).

  • Incubate the plates at 37°C in a CO2 incubator.

  • Measure the fluorescence of PI (excitation ~535 nm, emission ~617 nm) at regular intervals. An increase in fluorescence indicates loss of cell membrane integrity and cell death.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Efficacy Screening cluster_safety Safety & Selectivity Assessment cluster_moa Mechanism of Action Studies A Synthesize Benzo[b]thiophene Derivatives B Purify and Characterize (NMR, Mass Spec, etc.) A->B C Determine MIC (Broth Microdilution) B->C D Time-Kill Assays C->D E Cytotoxicity Assay (e.g., Propidium Iodide) C->E F Membrane Potential Assay C->F G ROS Production Assay H Enzyme Inhibition Assay (e.g., FabI)

Caption: General Experimental Workflow for Evaluating Novel Antimicrobial Agents.

Conclusion

Derivatives of this compound represent a highly promising class of antimicrobial agents with demonstrated efficacy against Staphylococcus aureus, including drug-resistant strains. The versatility of the benzo[b]thiophene scaffold allows for extensive chemical modification, enabling the fine-tuning of antibacterial potency and pharmacokinetic properties. The multifaceted mechanism of action, potentially involving membrane disruption, enzyme inhibition, and efflux pump inhibition, suggests that these compounds may be less prone to the rapid development of resistance. Further research focusing on lead optimization, in vivo efficacy studies, and a deeper understanding of their molecular targets will be crucial in translating the promise of these compounds into clinically viable therapeutics.

References

A Comparative Guide to the In Vitro Evaluation of Methyl Benzo[b]thiophene-2-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The benzo[b]thiophene core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities.[1] Its structural rigidity and potential for diverse functionalization make it a cornerstone in the development of novel therapeutic agents.[1][2][3] Analogs of Methyl benzo[b]thiophene-2-carboxylate, in particular, have been the subject of extensive investigation, demonstrating significant potential in oncology, infectious diseases, and neurodegenerative disorders.

This guide provides a comparative analysis of the in vitro testing strategies for these analogs. It moves beyond simple protocol recitation to explain the causality behind experimental choices, presenting validated methodologies and comparative data to aid researchers and drug development professionals in this promising field. We will focus on two primary areas of application where these analogs have shown significant promise: anticancer and antimicrobial activities.

Part 1: Anticancer Activity - Targeting Cellular Proliferation

A significant number of benzo[b]thiophene derivatives exert their anticancer effects by interfering with the fundamental machinery of cell division. One of the most validated targets in this domain is tubulin, the protein subunit of microtubules.

Mechanism of Action: Tubulin Polymerization Inhibition

Microtubules are dynamic polymers essential for forming the mitotic spindle, which segregates chromosomes during cell division.[4] Certain small molecules can bind to tubulin, disrupting microtubule dynamics, which leads to mitotic arrest and ultimately, apoptosis (programmed cell death). Many potent, naturally derived anticancer agents, such as colchicine and combretastatin A-4, function via this mechanism.[4] Several benzo[b]thiophene analogs have been designed as combretastatin mimics, leveraging the 3,4,5-trimethoxyphenyl moiety, a key pharmacophore for tubulin interaction, to achieve potent cytotoxic effects.[4][5]

G cluster_0 Normal Cell Division cluster_1 Mechanism of Inhibition Tubulin Tubulin Dimers Microtubules Dynamic Microtubules Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Formation Microtubules->Spindle Division Successful Mitosis Spindle->Division Drug Benzo[b]thiophene Analog Tubulin_Inhibit Tubulin Dimers Drug->Tubulin_Inhibit Block Inhibition of Polymerization Drug->Block Tubulin_Inhibit->Block Arrest Mitotic Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibitors.

Experimental Protocol: Cell Viability Assessment (MTT Assay)

The initial evaluation of potential anticancer agents invariably involves assessing their cytotoxicity against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose. It measures the metabolic activity of cells, which serves as a proxy for cell viability.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549, U87MG) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound analogs) and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium.

  • Incubation: Remove the old medium from the wells and add the medium containing the various concentrations of the test compounds. Include vehicle-only wells as a negative control. Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI₅₀ (concentration causing 50% growth inhibition) or IC₅₀ (concentration causing 50% inhibition of metabolic activity) value.

Comparative Performance of Benzo[b]thiophene Analogs

The following table summarizes the in vitro anticancer activity of selected benzo[b]thiophene analogs from published studies. The GI₅₀ and IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%. Lower values indicate higher potency.

Compound IDStructure/DescriptionTarget/AssayCell Line(s)Potency (GI₅₀ / IC₅₀)Reference
Analog 13 E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrileGrowth InhibitionNCI-60 Panel< 10.0 nM in most lines[4]
Analog 5 Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrileGrowth InhibitionNCI-60 Panel10.0 - 90.9 nM[4]
Analog 16b 5-hydroxybenzothiophene hydrazide scaffoldMulti-kinase InhibitionU87MG (Glioblastoma)7.2 µM[6]
Analog 7d 3-amino-6-methyl-2-(3,4,5-trimethoxybenzoyl)benzo[b]thiopheneGrowth InhibitionVariousHighly Active[5]
Doxorubicin Standard Chemotherapeutic (Control)Growth InhibitionVariousVaries (typically nM range)[7]

Key Insights:

  • Isomer Configuration: The geometric isomerism in acrylonitrile analogs plays a crucial role. The E-isomer (Analog 13) demonstrated exceptionally potent growth inhibition, with GI₅₀ values below 10 nM across a wide range of cancer cell lines.[4]

  • Substitution Pattern: For 3-aminobenzo[b]thiophene derivatives, the position of substituents on the benzothiophene ring is critical. A methyl or methoxy group at the C-6 or C-7 position is required for potent activity, while substitution at the C-4 or C-5 position leads to a dramatic decrease in efficacy.[5]

  • Target Diversity: While tubulin is a primary target, other mechanisms are also viable. Analog 16b acts as a multi-kinase inhibitor, demonstrating broad-spectrum anticancer activity.[6]

Part 2: Antimicrobial Activity - Combating Drug Resistance

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents.[8] Heterocyclic compounds, including benzo[b]thiophene derivatives, have emerged as a promising class for this purpose.[1][9][10]

Experimental Workflow: Antimicrobial Agent Screening

The standard workflow for discovering new antimicrobial agents involves a primary screen to identify compounds that inhibit microbial growth, followed by quantitative assays to determine the potency of the "hits."

G Compound Compound Library (Benzo[b]thiophene Analogs) Screen Primary Screening (e.g., Agar Diffusion) Compound->Screen Hits Active 'Hits' Identified Screen->Hits MIC Quantitative Assay (Broth Microdilution for MIC) Hits->MIC Potency Determine Potency (MIC Value) MIC->Potency Lead Lead Compound Potency->Lead

Caption: General workflow for in vitro antimicrobial screening.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of a compound that completely inhibits the visible growth of a microorganism after overnight incubation.[11]

Principle: A standardized inoculum of bacteria or fungi is challenged with serial dilutions of the test compound in a liquid growth medium. Growth is assessed visually or by spectrophotometry.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).[11]

  • Inoculum Preparation: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight. Dilute the culture to a standardized concentration (typically ~5 x 10⁵ CFU/mL).

  • Inoculation: Add the standardized inoculum to each well of the 96-well plate containing the compound dilutions. Include a positive control well (microbe, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or as appropriate for fungi.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest compound concentration in which there is no visible growth.

  • Validation: Standard antibiotics like Gentamicin (for bacteria) or Nystatin (for fungi) should be run in parallel as assay controls.

Comparative Performance of Benzo[b]thiophene Analogs

The following table summarizes the in vitro antimicrobial activity of selected benzo[b]thiophene analogs. Lower MIC values indicate greater antimicrobial potency.

Compound IDStructure/DescriptionTarget OrganismPotency (MIC in µg/mL)Reference
Analog II.b (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideS. aureus (incl. MRSA)4[8]
Nitro-Analog 1 3-Carboxamido-5-nitrobenzothiopheneS. aureus8[11]
Nitro-Analog 2 3-Carboxamido-5-nitrobenzothiopheneE. coli16[11]
Nitro-Analog 3 5-NitrobenzothiopheneS. aureus16[11]
Gentamicin Standard Antibiotic (Control)S. aureus, E. coliVaries (typically < 4)

Key Insights:

  • Acylhydrazone Scaffold: The combination of the benzo[b]thiophene nucleus with an acylhydrazone functional group has proven effective. Analog II.b, a non-cytotoxic derivative, showed a potent MIC of 4 µg/mL against multiple S. aureus strains, including clinically isolated methicillin-resistant (MRSA) and daptomycin-resistant strains.[8]

  • Nitro Substitution: The introduction of a nitro group onto the benzothiophene scaffold can confer significant antimicrobial activity. The position and accompanying functional groups influence the potency against different bacterial species.[11]

Other Therapeutic Applications

The versatility of the this compound scaffold is further demonstrated by its activity in other therapeutic areas, highlighting its value as a template for diverse drug discovery programs.

  • Enzyme Inhibition: Analogs have been identified as potent allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK), with potential applications in metabolic diseases like maple syrup urine disease.[12] Others have been developed as cholinesterase inhibitors for Alzheimer's disease treatment[13] and as multi-kinase inhibitors for cancer.[6]

  • Receptor Antagonism: Specific derivatives have shown high affinity and antagonist activity at key G-protein coupled receptors, including the neurokinin-2 (NK2) receptor[14] and the urotensin-II receptor, which is implicated in cardiovascular diseases.[15]

Conclusion

The in vitro evaluation of this compound analogs reveals a class of compounds with profound and diverse biological activities. As demonstrated, their potential as anticancer agents, particularly through mechanisms like tubulin polymerization inhibition, is significant and highly dependent on specific structural features. Furthermore, their utility as a scaffold for novel antimicrobials provides a promising avenue to combat the growing threat of antibiotic resistance.

The successful development of these compounds relies on a systematic in vitro testing cascade, beginning with broad screening assays like cell viability and MIC determination, followed by more complex mechanistic studies. The comparative data presented in this guide underscore the importance of structure-activity relationship (SAR) studies in optimizing potency and selectivity, ultimately paving the way for the development of next-generation therapeutics.

References

The Evolving Landscape of Drug Discovery: A Comparative Guide to the Structure-Activity Relationship of Methyl Benzo[b]thiophene-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents, the benzo[b]thiophene scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide delves into the intricate structure-activity relationships (SAR) of a specific, yet versatile, class of these compounds: methyl benzo[b]thiophene-2-carboxylate derivatives. We will navigate through their therapeutic potential as anticancer and antimicrobial agents, dissecting how subtle molecular modifications orchestrate their biological effects. This analysis is grounded in experimental data, providing researchers, scientists, and drug development professionals with a comprehensive understanding to inform future design and synthesis of more potent and selective drug candidates.

The Benzo[b]thiophene Core: A Foundation for Diverse Bioactivity

The benzo[b]thiophene moiety, an isostere of indole, offers a unique combination of aromaticity, lipophilicity, and hydrogen bonding capabilities, making it an attractive scaffold in medicinal chemistry. Its derivatives have been reported to possess a wide array of pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects.[1] This guide will focus on two of the most promising avenues of research for this compound derivatives: their roles as inhibitors of cancer cell proliferation and as agents against microbial pathogens.

Anticancer Activity: Targeting the Cytoskeleton through Tubulin Polymerization Inhibition

A significant body of research has highlighted the potential of benzo[b]thiophene derivatives as potent anticancer agents, with a primary mechanism of action being the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[2][3] Microtubules are crucial components of the cytoskeleton, playing a pivotal role in cell division, motility, and intracellular transport. Their disruption triggers cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis, making them a validated target for cancer chemotherapy.[2]

The 2-Amino-3-aroyl Sub-class: A Potent Pharmacophore

Among the most active anticancer benzo[b]thiophene derivatives are those bearing an amino group at the C-2 position and an aroyl moiety at the C-3 position. The seminal work on 2-amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophenes has provided invaluable insights into their SAR.[4]

Key SAR Insights for Anticancer Activity:

  • The 3,4,5-Trimethoxybenzoyl Group is Crucial: This moiety, mimicking the B-ring of the potent natural tubulin inhibitor combretastatin A-4, is essential for high potency. Substitution with dimethoxy or monomethoxybenzoyl groups leads to a dramatic decrease in activity.[4]

  • Substitution on the Benzo Ring Modulates Activity: The position of substituents on the benzene ring of the benzo[b]thiophene core significantly influences antiproliferative activity.

    • Favorable Positions: Methyl or methoxy groups at the C-6 or C-7 positions generally result in the highest potency.[4]

    • Unfavorable Positions: Substitution at the C-4 or C-5 positions often leads to a substantial loss of activity.[4]

  • The C-2 Amino Group: While the amino group itself is important, its substitution can be tolerated.

Comparative Analysis of Anticancer Potency

The following table summarizes the in vitro antiproliferative activity of selected 2-amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene derivatives against various cancer cell lines.

Compound IDR (Position)L1210 IC₅₀ (nM)FM3A IC₅₀ (nM)Molt/4 IC₅₀ (nM)CEM IC₅₀ (nM)Reference
6a H>1000>1000>1000>1000[4]
7d 6-Methyl1.30.230.980.75[4]
6d 6-Methyl (isomer)0.760.090.690.52[4]
7e 7-Methyl3.10.812.11.8[4]
7h 6-Methoxy1.90.351.51.1[4]
7i 7-Methoxy2.50.521.81.4[4]
7b 4-Methyl>1000>1000>1000>1000[4]
7c 5-Methyl850550720680[4]

IC₅₀ values represent the concentration required to inhibit cell growth by 50%.

The data clearly illustrates that the placement of even a small methyl group has a profound impact on activity, with the 6-substituted derivatives (7d and 6d) exhibiting sub-nanomolar potency.

Experimental Protocols

G cluster_0 Synthesis Pathway Substituted 2-nitrobenzonitrile Substituted 2-nitrobenzonitrile Substituted 2-mercaptobenzonitrile Substituted 2-mercaptobenzonitrile Substituted 2-nitrobenzonitrile->Substituted 2-mercaptobenzonitrile 1. Phenyl methanethiol, K₂CO₃ 2. AlCl₃ Target Compound Target Compound Substituted 2-mercaptobenzonitrile->Target Compound 3,4,5-Trimethoxy-α-bromoacetophenone, K₂CO₃, Acetone G cluster_1 Tubulin Polymerization Assay Workflow Prepare Reagents Prepare Reagents Incubate at 37°C Incubate at 37°C Prepare Reagents->Incubate at 37°C Monitor Fluorescence/Absorbance Monitor Fluorescence/Absorbance Incubate at 37°C->Monitor Fluorescence/Absorbance Polymerization Test Compound Test Compound Test Compound->Incubate at 37°C Tubulin Solution Tubulin Solution Tubulin Solution->Incubate at 37°C Data Analysis (IC₅₀) Data Analysis (IC₅₀) Monitor Fluorescence/Absorbance->Data Analysis (IC₅₀) G cluster_2 Synthesis of Acylhydrazones Substituted Benzo[b]thiophene-2-carboxylic acid Substituted Benzo[b]thiophene-2-carboxylic acid Benzo[b]thiophene-2-carbohydrazide Benzo[b]thiophene-2-carbohydrazide Substituted Benzo[b]thiophene-2-carboxylic acid->Benzo[b]thiophene-2-carbohydrazide 1. SOCl₂ 2. Hydrazine hydrate Target Acylhydrazone Target Acylhydrazone Benzo[b]thiophene-2-carbohydrazide->Target Acylhydrazone Substituted aldehyde, Ethanol, reflux

References

"Methyl benzo[b]thiophene-2-carboxylate" as a reference standard in analytical methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Use of Methyl Benzo[b]thiophene-2-carboxylate as a Reference Standard in Analytical Methods

In the landscape of pharmaceutical development and chemical analysis, the integrity of quantitative measurements is paramount. The reliability of any analytical method hinges on the quality and characterization of the reference standards used.[1] These standards are the bedrock upon which method validation, instrument calibration, and the ultimate accuracy of results are built.[2] This guide provides a comprehensive comparison of this compound as a reference standard, evaluating its performance characteristics against relevant alternatives and offering detailed experimental protocols for its application.

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds, including antimicrobial and anti-inflammatory agents.[3][4] Consequently, the accurate quantification of active pharmaceutical ingredients (APIs) and related impurities containing this moiety is a critical task in quality control and regulatory compliance. This compound serves as a crucial tool for analysts working with this class of compounds.

Physicochemical Profile: this compound

A thorough understanding of a reference standard's physical and chemical properties is the first step in its effective application. These properties dictate its handling, storage, and behavior in various analytical systems.

PropertyValueSource(s)
Chemical Name This compound[5][6]
Synonyms Benzo[b]thiophene-2-carboxylic acid methyl ester, Methyl thianaphthene-2-carboxylate[5][7]
CAS Number 22913-24-2[8][9][10]
Molecular Formula C₁₀H₈O₂S[7][9]
Molecular Weight 192.23 g/mol [6][7][8]
Appearance Light yellow to yellow solid[11]
Melting Point 70-74 °C[5][8][11]
Purity (Typical) ≥97%[5][12]
Solubility Soluble in common organic solvents (e.g., acetonitrile, methanol, ethyl acetate).Inferred from structure and use in HPLC[13]

The ester functionality and the aromatic system make this compound well-suited for analysis by common chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

The Central Role of a Reference Standard in Method Validation

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[14] A well-characterized reference standard is indispensable to this process, providing the benchmark against which performance characteristics like accuracy, precision, linearity, and specificity are measured.[1][15] The validation process confirms that the analytical method yields reliable and reproducible results.[16]

The following diagram illustrates the foundational role of a Certified Reference Material (CRM) or a well-characterized reference standard in the analytical quality workflow.

G cluster_0 Method Development & Validation cluster_1 Routine Analysis RS Reference Standard (Known Purity & Identity) Cal Calibration Curve (Linearity) RS->Cal Establishes Concentration Acc Accuracy (Spike/Recovery) RS->Acc Provides True Value Prec Precision (Repeatability) RS->Prec Ensures Consistency Spec Specificity/ Selectivity RS->Spec Confirms Identity Quant Quantification Cal->Quant Used for Calculation Sample Test Sample (Unknown Concentration) Sample->Quant Result Reliable Result Quant->Result

Caption: Role of a reference standard in analytical workflows.

Comparative Analysis: Alternatives and Their Performance

While this compound is an excellent standard, analysts may encounter related molecules as synthetic precursors, metabolites, or degradation products. The most relevant comparators are its corresponding carboxylic acid and aldehyde.

FeatureThis compound (Ester)Benzo[b]thiophene-2-carboxylic acid (Acid)Benzo[b]thiophene-2-carbaldehyde (Aldehyde)
Molecular Formula C₁₀H₈O₂SC₉H₆O₂SC₉H₆OS
Molecular Weight 192.23 g/mol 178.21 g/mol 162.21 g/mol
CAS Number 22913-24-26314-28-97523-23-1 (example)
Melting Point 70-74 °C[8]~238 °C[17]Variable
Polarity Moderately PolarMore PolarModerately Polar
GC Suitability Excellent. Volatile and thermally stable.Poor. Requires derivatization to improve volatility and prevent decarboxylation at high temperatures.Good. Generally suitable for GC analysis.
RP-HPLC Suitability Excellent. Good retention and peak shape on C18 columns with standard organic/aqueous mobile phases.Good, but requires pH control. Mobile phase pH must be controlled to ensure consistent ionization state and prevent peak tailing.Excellent. Behaves well under standard reverse-phase conditions.

Expert Insights:

  • Causality behind Experimental Choices: For routine quantitative analysis using Gas Chromatography (GC), the methyl ester is vastly superior to the carboxylic acid. The high polarity and low volatility of the acid would lead to poor chromatographic performance and potential thermal degradation in the injector port. While derivatization of the acid (e.g., to its methyl ester) is possible, using the ester directly as the reference standard simplifies the workflow and eliminates a potential source of analytical error.

  • For HPLC: The ester is often preferred due to its predictable behavior. The carboxylic acid's retention time and peak shape are highly dependent on the mobile phase pH. If the pH is not buffered correctly and fluctuates near the acid's pKa, significant peak broadening or splitting can occur, compromising quantification. The ester is not subject to such pH-dependent ionization, leading to a more robust method.

Experimental Protocols: Application in Chromatography

The following protocols are provided as validated starting points for the use of this compound as a reference standard.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the quantification of this compound and related derivatives in drug substances or reaction mixtures.[13]

Workflow Diagram:

HPLC_Workflow cluster_prep Standard & Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Quantification RS Weigh Reference Std. Solvent Dissolve in Diluent (e.g., Acetonitrile) RS->Solvent Stock Prepare Stock Solution (e.g., 1 mg/mL) Solvent->Stock Dilute Serial Dilutions Stock->Dilute Cal Calibration Standards (5 levels) Dilute->Cal Inject Inject into HPLC Cal->Inject Sample Prepare Test Sample Sample->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection Separate->Detect Data Chromatogram (Peak Area) Detect->Data Plot Plot Calibration Curve (Area vs. Conc.) Data->Plot Calc Calculate Sample Conc. Data->Calc Plot->Calc Result Report Result Calc->Result

Caption: General workflow for quantitative HPLC analysis.

Methodology:

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: High-purity water.

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Gradient: 60% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation (Self-Validating System):

    • Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

    • Calibration Standards: Perform serial dilutions of the stock solution with acetonitrile to prepare at least five calibration standards covering the expected concentration range of the analyte (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • Prepare the test sample by dissolving a known quantity in acetonitrile to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards. Perform a linear regression analysis. The acceptance criterion for linearity is typically a coefficient of determination (R²) ≥ 0.999.

    • Determine the concentration of the analyte in the test sample by interpolating its peak area from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is ideal for the identification and quantification of volatile and semi-volatile benzo[b]thiophene derivatives.

Methodology:

  • Instrumentation:

    • GC system equipped with a split/splitless injector and a Mass Spectrometric (MS) detector.

  • Chromatographic Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column with a mid-polarity phase (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • Injection Mode: Split (20:1).

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

  • Standard and Sample Preparation:

    • Prepare stock and working standards in a volatile solvent like ethyl acetate or dichloromethane, following a similar procedure as described for HPLC.

  • Data Analysis:

    • Identification is confirmed by comparing the retention time and the mass spectrum of the peak in the sample to that of the authentic reference standard.[9] Quantification is typically performed using the peak area of a characteristic ion in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

Conclusion and Recommendations

This compound is a robust and versatile reference standard for the analysis of a medically important class of heterocyclic compounds.

  • Performance: Its physicochemical properties make it highly suitable for the two most common analytical techniques in the pharmaceutical industry: HPLC and GC-MS.

  • Advantages over Alternatives: It demonstrates clear advantages over its corresponding carboxylic acid, primarily in its superior performance and ease of use in GC analysis and the greater robustness it affords in HPLC methods by avoiding pH-dependent variability.

  • Recommendation: For any laboratory tasked with the quantitative analysis of benzo[b]thiophene derivatives, this compound is the recommended reference standard for developing accurate, precise, and reliable analytical methods. Its use simplifies workflows, reduces potential sources of error, and is grounded in sound chemical principles.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of Methyl benzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides an in-depth, procedural framework for the safe handling of Methyl benzo[b]thiophene-2-carboxylate, a compound frequently utilized in synthetic chemistry. Our focus extends beyond mere compliance, aiming to instill a deep-seated understanding of the "why" behind each safety protocol, thereby fostering a proactive safety culture in the laboratory.

Understanding the Hazard Profile

This compound (CAS No: 22913-24-2) is a solid crystalline substance.[1] While essential for various synthetic pathways, it is crucial to recognize its potential hazards to mitigate risks effectively. According to safety data sheets, this compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4][5]

Hazard ClassificationDescriptionGHS Pictogram
Skin Irritation (Category 2)Causes skin irritation upon contact.[3][4]
Serious Eye Irritation (Category 2)Causes serious eye irritation.[3][4]
Specific Target Organ ToxicityMay cause respiratory irritation.[2][3][4]

Molecular Formula: C₁₀H₈O₂S[1] Appearance: Cream-colored solid[1] Melting Point: 69-74 °C[1][2][5]

A thorough understanding of these properties is the first line of defense, informing every subsequent step in the handling, storage, and disposal process.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's hazard profile.

PPE ComponentSpecificationRationale for Use
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards.[6]Protects against accidental splashes of the compound, which can cause serious eye irritation.[3][4] Safety glasses may not provide adequate protection from all angles.[7]
Hand Protection Disposable nitrile gloves.[6]Prevents direct skin contact, thereby mitigating the risk of skin irritation.[3][4] It is advisable to change gloves regularly and immediately after known contact.[8]
Body Protection A buttoned, long-sleeved laboratory coat.[6]Protects the skin and personal clothing from contamination.
Respiratory Protection An N95-rated dust mask may be necessary.[2]To be used when handling the powder outside of a fume hood or in situations where dust generation is likely, to prevent respiratory tract irritation.[2][3][4]

Diagram: PPE Workflow for Handling Solid Chemicals

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Chemical Handling cluster_doffing Doffing Sequence Assess_Hazards Assess Hazards of This compound Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Don_Coat 1. Don Lab Coat Select_PPE->Don_Coat Don_Respirator 2. Don Respirator (if needed) Don_Coat->Don_Respirator Don_Goggles 3. Don Goggles Don_Respirator->Don_Goggles Don_Gloves 4. Don Gloves Don_Goggles->Don_Gloves Handle_Chemical Safely Handle Chemical Don_Gloves->Handle_Chemical Doff_Gloves 1. Doff Gloves Handle_Chemical->Doff_Gloves Doff_Goggles 2. Doff Goggles Doff_Gloves->Doff_Goggles Doff_Coat 3. Doff Lab Coat Doff_Goggles->Doff_Coat Doff_Respirator 4. Doff Respirator Doff_Coat->Doff_Respirator Wash_Hands 5. Wash Hands Thoroughly Doff_Respirator->Wash_Hands

Caption: A logical workflow for donning and doffing PPE when handling solid chemicals.

Operational Plan: From Receipt to Use

A systematic approach to handling this compound minimizes the risk of exposure and contamination.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[1][9] Keep it away from heat and sources of ignition.[9]

Handling Procedures
  • Preparation: Before handling, ensure that all necessary PPE is correctly donned. The work area, preferably a chemical fume hood, should be clean and uncluttered.

  • Weighing: When weighing the solid, do so in a fume hood or a ventilated balance enclosure to avoid inhalation of any dust.

  • Dispensing: Use a clean spatula or scoop to transfer the compound. Avoid creating dust.

  • In Case of a Spill:

    • For small spills, carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[1] Avoid generating dust.

    • Ensure adequate ventilation.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Emergency First Aid
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[1] Seek medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[1][9] If skin irritation occurs, get medical advice.[9]

  • Inhalation: Move the person to fresh air.[1][9] If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[9]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward.[1] Get medical attention if symptoms occur.[1]

Diagram: Emergency Response Flowchart

Emergency_Response cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_followup Follow-up Exposure Exposure Occurs Eye_Contact Eye Contact: Rinse with water for 15 mins Exposure->Eye_Contact Skin_Contact Skin Contact: Wash with soap and water Exposure->Skin_Contact Inhalation Inhalation: Move to fresh air Exposure->Inhalation Ingestion Ingestion: Rinse mouth, drink water Exposure->Ingestion Seek_Medical_Attention Seek Medical Attention Eye_Contact->Seek_Medical_Attention Skin_Contact->Seek_Medical_Attention if irritation persists Inhalation->Seek_Medical_Attention if symptoms persist Ingestion->Seek_Medical_Attention if symptoms occur Report_Incident Report Incident to Supervisor Seek_Medical_Attention->Report_Incident

Caption: A clear flowchart for immediate actions following an exposure event.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Collection: Collect surplus and non-recyclable solutions in a designated, labeled hazardous waste container.

  • Disposal Method: Dispose of the contents and the container at an approved waste disposal plant.[5][9] Do not let the product enter drains.[10]

  • Contaminated Materials: Any materials, such as gloves or weighing paper, that have come into contact with the compound should be disposed of as contaminated waste according to your institution's guidelines.

  • Professional Disposal: It is recommended to contact a licensed professional waste disposal service to dispose of this material.[10]

By adhering to these rigorous safety and disposal protocols, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.